Product packaging for Isomitraphylline(Cat. No.:CAS No. 4963-01-3)

Isomitraphylline

Cat. No.: B1672261
CAS No.: 4963-01-3
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-NWQITLLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isomitraphylline has been reported in Uncaria homomalla, Uncaria tomentosa, and other organisms with data available.
isolated from Uncaria tomentosa

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O4 B1672261 Isomitraphylline CAS No. 4963-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-NWQITLLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4963-01-3
Record name Isomitraphylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4963-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomitraphylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004963013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4963-01-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMITRAPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC69MV51V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isomitraphylline: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria and Mitragyna genera, most notably Uncaria tomentosa (Cat's Claw).[1][2] It is a stereoisomer of mitraphylline and has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-cancer and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of the chemical structure of this compound, experimental protocols for its study, and its role in relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₄N₂O₄.[4] Its structure is characterized by a spiro-oxindole core fused to a pentacyclic ring system. The stereochemistry of this compound is crucial to its distinct biological activity.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2′-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3′-1H-indole]-4-carboxylate[5]
CAS Number 4963-01-3[5]
Canonical SMILES CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5]
Isomeric SMILES C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5]
InChI Key JMIAZDVHNCCPDM-NWQITLLVSA-N[4]
Table 2: Physicochemical Data for this compound
PropertyValue
Molecular Formula C₂₁H₂₄N₂O₄[4]
Molecular Weight 368.43 g/mol [4]
Exact Mass 368.1736[4]
Density 1.335 g/cm³
Boiling Point 555.185°C at 760 mmHg
Solubility Soluble in DMSO[4]
Appearance Amorphous solid

Experimental Protocols

Isolation and Purification of this compound from Uncaria tomentosa

The following is a generalized protocol for the isolation of oxindole alkaloids like this compound, adapted from methodologies for its stereoisomer, mitraphylline.[1]

  • Extraction : An alkaloid-enriched extract is obtained from the bark of Uncaria tomentosa through an acid-base partition.[1]

  • Precipitation : this compound, along with other alkaloids, can be selectively precipitated from the enriched extract.

  • Chromatographic Separation : Further purification is achieved using high-performance liquid chromatography (HPLC) to separate this compound from its stereoisomers and other related alkaloids.[6]

G cluster_extraction Extraction cluster_purification Purification U_tomentosa Uncaria tomentosa Bark AcidBase Acid-Base Partition U_tomentosa->AcidBase CrudeExtract Alkaloid-Enriched Extract AcidBase->CrudeExtract HPLC HPLC Separation CrudeExtract->HPLC Isolated Isolated this compound HPLC->Isolated

Figure 1. Workflow for this compound Isolation.
Structural Elucidation

The chemical structure of isolated this compound is confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[1] 2D NMR techniques, such as COSY and HMBC, help to establish the connectivity between atoms.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact mass and molecular formula of the compound.[1] Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which aids in structural confirmation.[3]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily as an anti-cancer and neuroprotective agent.

Anti-Cancer Activity: Induction of Apoptosis

This compound has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia cells.[7] This anti-proliferative effect is, at least in part, due to the induction of apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway of apoptosis is a key target.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Intrinsic Apoptosis Pathway Induced by this compound.
Neuroprotective Effects: Inhibition of Amyloid-Beta Aggregation

In the context of Alzheimer's disease, this compound has demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides.[4] The accumulation of Aβ aggregates is a pathological hallmark of Alzheimer's.

A Thioflavin-T assay, a common method to assess Aβ aggregation, showed that this compound at a concentration of 50 μM inhibited Aβ aggregation by 60.321% ± 2.61.[4] It also exhibits neuroprotective effects against Aβ-induced cytotoxicity in SH-SY5Y neuroblastoma cells.[4]

G cluster_process Amyloid-Beta Aggregation Abeta_Monomers Aβ Monomers Abeta_Oligomers Toxic Aβ Oligomers Abeta_Monomers->Abeta_Oligomers Abeta_Fibrils Aβ Fibrils Abeta_Oligomers->Abeta_Fibrils This compound This compound This compound->Inhibition

Figure 3. Inhibition of Amyloid-Beta Aggregation by this compound.

Conclusion

This compound is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, including its specific stereochemistry, is responsible for its potent biological activities. The ability of this compound to induce apoptosis in cancer cells and inhibit amyloid-beta aggregation highlights its promise as a lead compound in the development of novel therapeutics for oncology and neurodegenerative diseases. Further research into its mechanism of action and preclinical development is warranted.

References

Isomitraphylline: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid found in various plant species, most notably within the Rubiaceae family. This compound, along with its stereoisomer mitraphylline, has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, its relative abundance in different plant materials, and detailed methodologies for its extraction, isolation, and quantification.

Natural Sources and Abundance

This compound is predominantly found in plants of the Uncaria and Mitragyna genera. Commonly known as Cat's Claw, various species of Uncaria are a well-documented source of this alkaloid.[1][2][3] Similarly, Mitragyna speciosa, or Kratom, and other species within the same genus also contain this compound.[4][5]

The abundance of this compound can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., leaves, bark, stem), the geographical origin, and even the season of harvest.[6] Quantitative analyses have revealed a wide range of concentrations, highlighting the importance of standardized extraction and quantification methods for consistent research and development.

Quantitative Data on this compound Abundance
Plant SpeciesPlant PartThis compound ContentReference
Uncaria tomentosaStem BarkTended to be more abundant than in leaves[1]
Uncaria tomentosaLeavesLower content than in bark[1]
Mitragyna speciosa (US-grown "Rifat")Leaves0.943 ± 0.033 – 1.47 ± 0.18 mg/g[4]

Note: The table above presents a summary of available quantitative data. It is important to consult the original research for detailed information on the specific chemotypes, cultivation conditions, and analytical methods used.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices are critical steps for its study and potential therapeutic application. The following section outlines a general experimental workflow based on methodologies described in the scientific literature.

Extraction of this compound from Plant Material

A common approach for extracting alkaloids like this compound involves an acid-base partition method.

Protocol:

  • Maceration: Dried and powdered plant material (e.g., leaves, bark) is macerated with an organic solvent, such as methanol or a mixture of dichloromethane and methanol.[7] This initial step aims to liberate the alkaloids from the plant cells.

  • Acidification: The resulting extract is then acidified, typically with hydrochloric acid, to convert the alkaloids into their salt form, which are soluble in the aqueous phase.

  • Basification and Liquid-Liquid Extraction: The acidic aqueous phase is separated and then basified, often with ammonium hydroxide, to convert the alkaloid salts back to their free base form. This is followed by liquid-liquid extraction with an immiscible organic solvent like dichloromethane to isolate the alkaloids.[8]

  • Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid-enriched extract.

Isolation and Purification

Further purification of this compound from the crude extract is typically achieved using chromatographic techniques.

Protocol:

  • Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to separate the different compounds based on their affinity for the stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, fractions containing this compound from column chromatography can be further purified using preparative HPLC.

Quantification of this compound

Accurate quantification of this compound is essential for standardization and pharmacological studies. High-performance liquid chromatography coupled with a suitable detector is the most widely used technique.

Protocol:

  • Sample Preparation: A known weight of the dried plant material is extracted using a validated procedure to ensure complete extraction of the alkaloids. The extract is then filtered and diluted to a suitable concentration.

  • HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of solvents, such as acetonitrile and water with additives like formic acid or ammonium acetate, is used for separation.

  • Detection: Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer (MS).[4]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound with that of a certified reference standard of known concentration. A calibration curve is typically constructed using a series of standard solutions to ensure linearity and accuracy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant material.

Isomitraphylline_Extraction_Workflow Start Dried & Powdered Plant Material Maceration Maceration with Organic Solvent Start->Maceration Filtration1 Filtration Maceration->Filtration1 Crude_Extract Crude Plant Extract Filtration1->Crude_Extract Acidification Acidification (e.g., HCl) Crude_Extract->Acidification Partition1 Liquid-Liquid Partition (Organic/Aqueous) Acidification->Partition1 Aqueous_Phase Aqueous Phase (Alkaloid Salts) Partition1->Aqueous_Phase Collect Basification Basification (e.g., NH4OH) Aqueous_Phase->Basification Partition2 Liquid-Liquid Extraction (e.g., Dichloromethane) Basification->Partition2 Organic_Phase Organic Phase (Free Alkaloids) Partition2->Organic_Phase Collect Evaporation Evaporation Organic_Phase->Evaporation Alkaloid_Extract Crude Alkaloid Extract Evaporation->Alkaloid_Extract Chromatography Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) Alkaloid_Extract->Chromatography Quantification Quantitative Analysis (HPLC-DAD/MS) Alkaloid_Extract->Quantification Isolated_this compound Isolated this compound Chromatography->Isolated_this compound Final_Result This compound Concentration Quantification->Final_Result

References

Physical and chemical properties of Isomitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isomitraphylline: Physical, Chemical, and Biological Properties

Introduction

This compound is a pentacyclic oxindole alkaloid found in several plant species, most notably from the genus Uncaria, commonly known as Cat's Claw, and Mitragyna.[1][2] As a stereoisomer of mitraphylline, it belongs to a class of compounds that has garnered significant interest from the scientific community for its diverse and potent biological activities.[1][3] These activities include neuroprotective, anti-cancer, and anti-inflammatory properties, making this compound a promising lead compound for drug discovery and development.[1][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its biological mechanisms of action.

Physical and Chemical Properties

This compound is characterized as a complex heterocyclic molecule. Its identity and purity are confirmed through a combination of chromatographic and spectroscopic methods. Commercial preparations are typically available as a powder with purity exceeding 98%.[6][7][8]

Chemical Identifiers and Structure

The structural information and chemical identifiers for this compound are summarized below.

IdentifierValueReference
CAS Number 4963-01-3[1][6][7]
Molecular Formula C₂₁H₂₄N₂O₄[1][6][7]
IUPAC Name methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2′-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3′-1H-indole]-4-carboxylate[1][7][8]
Synonyms Ajmalicine oxindole A, 7-Isomitraphylline[7][8]
InChI Key JMIAZDVHNCCPDM-NWQITLLVSA-N[7][8]
Canonical SMILES CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[7][8]
Chemical Family Oxindole Alkaloid[4][6][7]
Physicochemical Data

Quantitative physical and chemical data for this compound are presented below. It is important to note that some values, such as boiling point and pKa, are predicted based on computational models.

PropertyValueReference
Molecular Weight 368.42 - 368.43 g/mol [4][6][9]
Appearance Solid powder[6][9]
Density (Predicted) 1.33 ± 0.1 g/cm³[10]
Boiling Point (Predicted) 555.2 ± 50.0 °C at 760 mmHg[10]
pKa (Predicted) 13.56 ± 0.60[10]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in Chloroform (1-10 mg/ml). Slightly soluble in Acetonitrile (0.1-1 mg/ml).[6][9][10]
Storage Conditions Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark environment.[9][10]

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques.

TechniqueData and InterpretationReference
¹H and ¹³C NMR Complete assignment of proton and carbon nuclear magnetic resonance spectra has been performed using 2D NMR techniques, including COSY and DEPT. These analyses confirm the pentacyclic oxindole skeleton and the specific stereochemistry of this compound.[6][7]
Mass Spectrometry (MS) Characterized by ESI-MS/MS. As an alkaloid, fragmentation patterns typically involve characteristic losses related to the heterocyclic ring systems. The exact mass is used to confirm the molecular formula C₂₁H₂₄N₂O₄.[11][12]
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for key functional groups: N-H stretching (from the indole), C=O stretching (from the oxindole lactam and the ester), C-O stretching (from the ether and ester), and C=C stretching (from the aromatic ring).[11][13]
UV-Visible Spectroscopy Used to confirm the presence of chromophores within the molecule, particularly the indole and oxindole ring systems. This technique is often employed in conjunction with HPLC for quantitative analysis.[11][14]

Experimental Protocols

Isolation and Purification from Uncaria Bark

The following protocol is adapted from a standard acid-base extraction method for isolating oxindole alkaloids like mitraphylline and this compound from plant material.[11][15]

Methodology:

  • Extraction : Powdered bark of Uncaria tomentosa is subjected to extraction with boiling methanol. The process is typically repeated three times to ensure exhaustive extraction of alkaloids.

  • Acid-Base Partitioning :

    • The methanolic extract is concentrated under reduced pressure.

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic lipophilic compounds.

    • The acidic aqueous phase is subsequently basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.

    • The alkaloids are then extracted from the basic aqueous solution into an organic solvent like dichloromethane. This step is repeated multiple times to create an alkaloid-enriched organic fraction.

  • Selective Precipitation & Purification :

    • The alkaloid-enriched extract is concentrated to dryness.

    • The residue is redissolved in a specific solvent system, such as a toluene/hexane mixture (e.g., 80:20 v/v), which can selectively precipitate certain alkaloids.[15]

    • Further purification is achieved through column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to isolate this compound from its isomers and other related alkaloids.

  • Characterization : The purity and identity of the isolated this compound are confirmed using HPLC-UV/DAD, mass spectrometry, and NMR spectroscopy.[11][15]

G cluster_0 Extraction & Partitioning cluster_1 Purification & Analysis plant Powdered Uncaria Bark extract Methanolic Extract plant->extract Boiling Methanol acid_sol Acidic Aqueous Solution (Alkaloid Salts) extract->acid_sol Add HCl (aq), Evaporate MeOH organic_wash Organic Waste (Lipids, etc.) acid_sol->organic_wash Wash with CH2Cl2 base_sol Basic Aqueous Solution acid_sol->base_sol Add NH4OH (aq) alk_extract Alkaloid-Enriched Organic Extract base_sol->alk_extract Extract with CH2Cl2 precipitate Selective Precipitation alk_extract->precipitate Concentrate & Redissolve (Toluene/Hexane) hplc Preparative HPLC precipitate->hplc final_product Pure this compound (>98%) hplc->final_product analysis QC Analysis (HPLC, MS, NMR) final_product->analysis

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant therapeutic potential, particularly in the contexts of neurodegenerative diseases and oncology.

Neuroprotective Effects

Studies have shown that this compound exerts neuroprotective effects in models of Alzheimer's disease.[9] Its mechanism is multifaceted, targeting several pathological hallmarks of the disease.

  • Inhibition of Amyloid-β (Aβ) Aggregation : this compound has been shown to inhibit the aggregation of Aβ peptides in vitro. In one study using a Thioflavin-T assay, it demonstrated an inhibitory effect of 61.32% at a 50 μM concentration.[9]

  • Reduction of Oxidative Stress : The compound effectively reduces intracellular levels of reactive oxygen species (ROS). In SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress, this compound significantly lowered ROS levels at concentrations of 10 μM and 20 μM.[2]

  • Mitochondrial Protection : this compound helps to preserve the mitochondrial membrane potential in cells challenged with Aβ, suggesting it protects mitochondrial function, which is often compromised in neurodegenerative conditions.[9]

These combined actions contribute to increased cell viability and protection against neurotoxicity.[4][9]

G iso This compound abeta Amyloid-β (Aβ) Aggregation iso->abeta Inhibits ros Oxidative Stress (Intracellular ROS) iso->ros Reduces mito Mitochondrial Dysfunction iso->mito Protects protection Neuroprotection & Enhanced Cell Viability iso->protection Promotes toxicity Neurotoxicity & Cell Death abeta->toxicity Induces ros->toxicity Induces mito->toxicity Induces

Caption: Neuroprotective mechanisms of action for this compound.
Anti-Cancer Activity

This compound is reported to have potent anti-cancer and cytotoxic properties.[2] Along with other Uncaria alkaloids, it has been shown to control the proliferation of acute lymphoblastic leukemia cells. While specific signaling pathways for this compound are still under detailed investigation, related alkaloids from Uncaria have been shown to exert their effects through pathways like PI3K/Akt, which are critical for cell survival and proliferation.[16] The cytotoxic effects of this compound have been observed in various cancer cell lines, suggesting it may be a valuable compound for oncological research.[2]

References

Isomitraphylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of isomitraphylline, an oxindole alkaloid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, biological activities, and relevant experimental protocols, with a focus on its neuroprotective and potential anti-cancer effects.

Core Molecular Data

This compound is a pentacyclic oxindole alkaloid found in various plant species, notably from the Uncaria and Mitragyna genera. Its molecular characteristics are fundamental to understanding its biological activity and for its application in experimental settings.

PropertyValueCitations
Molecular Formula C₂₁H₂₄N₂O₄[1][2][3]
Molecular Weight 368.42 g/mol [1][2]
CAS Number 4963-01-3[1]
Class Oxindole Alkaloid[1][2]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of neuroprotection and as a potential anti-cancer agent.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound, especially in the context of Alzheimer's disease. Studies using human neuroblastoma SH-SY5Y cells have shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. Furthermore, it has been observed to reduce intracellular levels of reactive oxygen species (ROS) and protect the mitochondrial membrane potential in response to oxidative stress induced by Aβ and hydrogen peroxide. This suggests that this compound's neuroprotective mechanism involves the attenuation of oxidative stress and the preservation of mitochondrial function, ultimately leading to increased cell viability.[1]

Isomitraphylline_Neuroprotection This compound This compound Abeta Amyloid-Beta (Aβ) Aggregation This compound->Abeta inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS reduces Mitochondria Mitochondrial Integrity This compound->Mitochondria protects Abeta->ROS induces ROS->Mitochondria damages CellViability Neuronal Cell Viability Mitochondria->CellViability promotes

Figure 1. Proposed neuroprotective signaling pathway of this compound.
Potential Anti-Cancer Activity

While direct, detailed studies on the anti-cancer mechanisms of this compound are emerging, research on closely related oxindole alkaloids from Uncaria tomentosa has shown potent anti-proliferative and apoptosis-inducing effects in human leukemia cells. This suggests that this compound may share a similar potential to induce programmed cell death in cancer cells, a promising avenue for further investigation.

Experimental Protocols

The following are summaries of established methodologies for the extraction, isolation, and analysis of this compound and related alkaloids from plant sources.

Extraction and Isolation of Oxindole Alkaloids from Uncaria tomentosa
  • Sample Preparation : Dried and powdered plant material (e.g., leaves, bark) is used as the starting material.

  • Solvent Extraction : The powdered material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often facilitated by sonication to enhance efficiency. Multiple extraction cycles are performed to ensure maximum recovery of the alkaloids.

  • Purification : The crude extract, which contains a mixture of compounds including tannins, is then purified. A common method involves the use of polyamide powder to bind and remove tannins. The resulting alkaloid-enriched fraction can be further purified using techniques like column chromatography on silica gel or by selective precipitation.

  • Isolation : Individual alkaloids, including this compound, are isolated from the purified fraction using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for the quantification of this compound in extracts.

  • Column : A C18 stationary phase is typically used.

  • Mobile Phase : A gradient elution is often employed, consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile. The gradient is optimized to achieve baseline separation of the various isomeric oxindole alkaloids present in the extract.

  • Detection : UV detection at a wavelength of approximately 245 nm is suitable for the analysis of these alkaloids.

  • Quantification : Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

  • Sample Preparation : A purified sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition : A suite of NMR experiments is conducted, including:

    • 1D NMR : ¹H and ¹³C NMR spectra are acquired to provide fundamental information about the chemical environment of the protons and carbons in the molecule.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon connectivities, respectively. These 2D techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound.

References

Preliminary In-Vitro Efficacy of Isomitraphylline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline, a pentacyclic oxindole alkaloid, has emerged as a compound of interest in preclinical research, demonstrating a range of potential therapeutic activities. This technical guide provides a comprehensive summary of preliminary in-vitro studies on this compound, focusing on its neuroprotective and antiproliferative effects. The data presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Data Summary

The following tables summarize the key quantitative findings from in-vitro investigations of this compound.

Table 1: Neuroprotective and Antioxidant Effects of this compound
Assay Result
Inhibition of Amyloid-Beta (Aβ) Aggregation (50 µM)60.321% ± 2.61[1][2]
Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (10 µM)65.32% ± 3.06 cell viability
Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (20 µM)76.02% ± 4.89 cell viability[3]
Reduction of H₂O₂-induced intracellular Reactive Oxygen Species (ROS) in SH-SY5Y cells (10 µM)ROS levels reduced to 301.78% (from 329.06% in H₂O₂ control)
Reduction of H₂O₂-induced intracellular Reactive Oxygen Species (ROS) in SH-SY5Y cells (20 µM)ROS levels reduced to 238.92% (from 329.06% in H₂O₂ control)[3]
Protection of mitochondrial membrane potential in Aβ-induced SH-SY5Y cells (20 µM)Protected
Table 2: Antiproliferative Effect of this compound
Cell Line IC₅₀ Value
CCRF-CEM (Human T-cell leukemia)18.38 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to facilitate reproducibility and further investigation.

Inhibition of Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin-T Assay)

This assay quantifies the extent of Aβ fibril formation, a hallmark of Alzheimer's disease, and the inhibitory potential of test compounds.

  • Materials: Thioflavin-T (ThT), Aβ peptide, phosphate buffer.

  • Protocol:

    • Prepare a stock solution of ThT in phosphate buffer.

    • Incubate Aβ peptide to induce aggregation in the presence or absence of this compound at the desired concentrations.

    • Add the ThT working solution to the aggregated Aβ samples.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 440 nm and 482 nm, respectively.

    • The percentage of inhibition is calculated by comparing the fluorescence of samples with this compound to the control (Aβ alone).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: SH-SY5Y (human neuroblastoma), CCRF-CEM (human T-cell leukemia).

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells like SH-SY5Y) or stabilize.

    • Treat the cells with various concentrations of this compound or the vehicle control for the specified duration.

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Intracellular Reactive Oxygen Species (ROS) Assay (H₂DCFDA Assay)

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

  • Cell Line: SH-SY5Y.

  • Protocol:

    • Seed cells in a suitable culture plate.

    • Pre-treat cells with this compound at the desired concentrations.

    • Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂).

    • Load the cells with H₂DCFDA solution and incubate. H₂DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • The level of ROS is proportional to the fluorescence intensity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Line: CCRF-CEM.

  • Protocol:

    • Treat CCRF-CEM cells with this compound at various concentrations for the desired time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4][5]

Signaling Pathways and Molecular Mechanisms

While direct in-vitro studies detailing the specific effects of this compound on signaling pathways are limited, the observed biological activities suggest potential modulation of key cellular processes.

Apoptosis Induction

The antiproliferative effect of this compound on CCRF-CEM leukemia cells, as indicated by its IC₅₀ value, strongly suggests the induction of apoptosis. This process is often mediated by the activation of caspases and regulated by the Bcl-2 family of proteins. Further investigation is required to elucidate the precise molecular players involved in this compound-induced apoptosis.

This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces Caspase_Activation Caspase_Activation Apoptosis->Caspase_Activation Mediated by Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Apoptosis->Bcl2_Family Regulated by cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα IkBa_p p-IκBα IkBa_p65->IkBa_p p65 p65 IkBa_p->p65 Degradation of IκBα releases p65 p65_n p65 p65->p65_n Translocation This compound This compound (Hypothesized) This compound->IKK Inhibits (Potential) Gene_Expression Pro-inflammatory & Pro-survival Genes p65_n->Gene_Expression Induces Transcription cluster_mtt MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E cluster_apoptosis Annexin V/PI Apoptosis Assay Workflow F Treat Cells with this compound G Harvest and Wash Cells F->G H Stain with Annexin V-FITC & PI G->H I Incubate H->I J Analyze by Flow Cytometry I->J

References

Isomitraphylline: A Technical Guide to its Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, has garnered significant interest within the scientific community for its potential therapeutic properties. Emerging research points towards its neuroprotective, anti-cancer, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current hypotheses surrounding the mechanism of action of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.

Core Hypotheses on the Mechanism of Action

The therapeutic potential of this compound is thought to stem from its multifaceted influence on several key cellular processes. The primary hypothesized mechanisms of action include neuroprotection against amyloid-beta toxicity, induction of apoptosis in cancer cells, and modulation of inflammatory pathways.

Neuroprotective Effects

A significant body of research focuses on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. The core hypotheses for its neuroprotective action are:

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: this compound has been shown to directly interfere with the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. By inhibiting the formation of toxic Aβ oligomers and fibrils, this compound may prevent downstream neurotoxic events.

  • Reduction of Oxidative Stress: The compound is hypothesized to mitigate oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS). This antioxidant activity is crucial for protecting neuronal cells from damage induced by Aβ and other neurotoxins.

  • Protection of Mitochondrial Integrity: this compound appears to preserve mitochondrial membrane potential, suggesting a protective effect on mitochondrial function. Healthy mitochondria are essential for neuronal survival and function.

  • Modulation of BACE1 Activity and Autophagy: There is emerging evidence to suggest that this compound may influence the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[1] Furthermore, it is hypothesized to promote autophagy, a cellular process responsible for clearing aggregated proteins, thereby aiding in the removal of toxic Aβ species.[1]

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer activity, with studies indicating its ability to inhibit the proliferation of various cancer cell lines. The primary hypothesis for its anti-cancer mechanism is the induction of apoptosis . Research on related oxindole alkaloids suggests that this compound may trigger programmed cell death in cancer cells, potentially through the modulation of key apoptotic signaling pathways.[2] However, the precise molecular targets and signaling cascades involved in this compound-induced apoptosis require further investigation.

Anti-Inflammatory Effects

While direct studies on the anti-inflammatory mechanism of this compound are limited, its structural similarity to other oxindole alkaloids with known anti-inflammatory properties suggests a potential role in modulating inflammatory responses. The hypothesized mechanism involves the inhibition of pro-inflammatory cytokine production . It is plausible that this compound could interfere with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on this compound.

Activity Assay Cell Line/System Concentration Result Reference
Aβ Aggregation InhibitionThioflavin-T AssayIn vitro50 µM60.321% ± 2.61 inhibition[3]
NeuroprotectionMTT AssayAβ-induced SH-SY5Y cells10 µM65.32% ± 3.06 cell viability[4]
20 µM76.02% ± 4.89 cell viability[4]
ROS ReductionDCFDA AssayH₂O₂-induced SH-SY5Y cells10 µMReduction of ROS levels[4]
20 µMSignificant reduction of ROS levels[4]
Mitochondrial ProtectionJC-1 AssayAβ-induced SH-SY5Y cells20 µMProtection of mitochondrial membrane potential[4]
Anti-proliferativeCell Proliferation AssayHuman lymphoblastic leukaemia T cells (CCRF-CEM-C7H2)Not specifiedInhibition of proliferation[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Thioflavin-T (ThT) Assay for Amyloid-Beta Aggregation

This assay is used to quantify the formation of amyloid fibrils.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) by dissolving it in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

    • Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a solvent like DMSO and then dilute it into a buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration for aggregation.

  • Assay Procedure:

    • Incubate the Aβ peptide solution, with and without this compound at various concentrations, at 37°C with constant agitation to induce fibril formation.

    • At specified time points, take aliquots of the incubation mixture.

    • Add the ThT solution to the aliquots in a 96-well black plate.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[3][5]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the amount of Aβ fibril formation.

    • Calculate the percentage of inhibition by comparing the fluorescence of samples with this compound to the control (Aβ alone).

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6]

  • Cell Culture and Treatment:

    • Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and/or a toxic agent (e.g., Aβ or H₂O₂) for a specified duration (e.g., 24 hours).

  • Assay Procedure:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[7][8]

  • Cell Culture and Staining:

    • Seed cells in a 96-well plate or on coverslips.

    • Load the cells with DCFDA by incubating them with the dye in serum-free media for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Treatment and Measurement:

    • Treat the cells with this compound and/or an ROS-inducing agent (e.g., H₂O₂).

    • Measure the fluorescence intensity of the oxidized, fluorescent form of the dye (DCF) using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

    • Normalize the fluorescence values to the cell number or protein concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows related to this compound's mechanism of action.

cluster_workflow Experimental Workflow: Neuroprotection Assays cluster_invitro In vitro A SH-SY5Y Cell Culture B Treatment with this compound and/or Aβ/H₂O₂ A->B C MTT Assay (Cell Viability) B->C D DCFDA Assay (ROS Levels) B->D E JC-1 Assay (Mitochondrial Potential) B->E F Thioflavin-T Assay (Aβ Aggregation)

Caption: Workflow for assessing the neuroprotective effects of this compound.

cluster_pathway Hypothesized Neuroprotective Signaling of this compound This compound This compound Abeta Amyloid-Beta Aggregation This compound->Abeta Inhibits ROS Intracellular ROS This compound->ROS Reduces Mito Mitochondrial Dysfunction This compound->Mito Protects BACE1 BACE1 Activity This compound->BACE1 Inhibits (Hypothesized) Autophagy Autophagy This compound->Autophagy Promotes (Hypothesized) Neuron Neuronal Cell Death Abeta->Neuron Induces ROS->Neuron Induces Mito->Neuron Induces Autophagy->Abeta Clears

Caption: Hypothesized signaling pathways for this compound's neuroprotective action.

cluster_pathway Hypothesized Anti-Cancer Signaling of this compound This compound This compound Proliferation Cancer Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces NFkB NF-κB Pathway (Hypothesized) This compound->NFkB Modulates? MAPK MAPK Pathway (Hypothesized) This compound->MAPK Modulates? CellDeath Cancer Cell Death Apoptosis->CellDeath NFkB->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Hypothesized signaling pathways for this compound's anti-cancer action.

Future Research Directions

While current research provides a foundational understanding of this compound's potential mechanisms of action, several areas require further exploration to fully elucidate its therapeutic promise. Future research should focus on:

  • Elucidation of Specific Molecular Targets: Identifying the direct binding partners of this compound is crucial for understanding its precise mechanism of action.

  • In-depth Signaling Pathway Analysis: Comprehensive studies are needed to confirm the involvement of hypothesized signaling pathways like NF-κB, MAPK, and PI3K/Akt in the effects of this compound and to map the detailed molecular cascades.

  • In Vivo Efficacy and Safety Studies: While in vitro data is promising, robust in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship Studies: Investigating the structure-activity relationships of this compound and its analogs could lead to the development of more potent and selective therapeutic agents.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The current body of evidence suggests that its therapeutic potential in neurodegenerative diseases and cancer is mediated through a combination of mechanisms, including the inhibition of amyloid-beta aggregation, reduction of oxidative stress, and induction of apoptosis. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a framework for researchers to build upon, paving the way for the continued exploration and potential clinical development of this compound and related compounds. Further rigorous investigation into its molecular targets and in vivo efficacy will be critical in translating its therapeutic potential into tangible clinical applications.

References

Pharmacological Profile of Isomitraphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid found in certain plant species, notably from the Uncaria and Mitragyna genera. It is a stereoisomer of mitraphylline.[1] Emerging research has highlighted its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on quantitative data, experimental methodologies, and known signaling pathways.

Pharmacodynamics

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential, particularly in models of Alzheimer's disease. In vitro studies have shown its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[2][3] Furthermore, it protects neuronal cells from oxidative stress and Aβ-induced toxicity.[2][3]

Quantitative Data: Neuroprotective Effects of this compound

AssayModel SystemConcentrationEffectReference
Thioflavin-T AssayAβ (1-42) Aggregation50 µM60.321% ± 2.61% inhibition[2]
Cell Viability AssayAβ-induced SH-SY5Y cells10 µM65.32% ± 3.06% cell viability[4]
Cell Viability AssayAβ-induced SH-SY5Y cells20 µM76.02% ± 4.89% cell viability[4]
Intracellular ROS AssayH₂O₂-induced SH-SY5Y cells10 µMReduction of ROS to 301.78% (from 329.06% in H₂O₂ alone)[4]
Intracellular ROS AssayH₂O₂-induced SH-SY5Y cells20 µMReduction of ROS to 238.92% (from 329.06% in H₂O₂ alone)[4]
Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the closely related alkaloid, mitraphylline, suggests a potential mechanism via the modulation of pro-inflammatory cytokines. Mitraphylline has been shown to inhibit the release of interleukins (IL-1α, IL-1β, IL-17) and tumor necrosis factor-alpha (TNF-α).[5][6] It is plausible that this compound may exert similar effects. One study in C. elegans suggested that the antioxidant activity of an aqueous leaf extract of Uncaria tomentosa was independent of its mitraphylline and this compound content, and that this compound alone at 10 µg/mL showed a pro-oxidant effect in this specific model.[7]

Anticancer Potential

Preliminary evidence suggests that this compound may possess anticancer properties. Studies on related oxindole alkaloids from Uncaria tomentosa have demonstrated cytotoxic effects against various cancer cell lines.[1] For instance, the stereoisomer mitraphylline has been shown to inhibit the growth of human Ewing's sarcoma and breast cancer cell lines.[1] However, specific data on the cytotoxic activity and mechanism of action of this compound are not yet available.

Receptor Binding Profile

Currently, there is a lack of publicly available data on the specific receptor binding affinities of this compound. Further research, such as radioligand binding assays, is required to elucidate its molecular targets.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on this compound (Absorption, Distribution, Metabolism, and Excretion) are not currently available in the public domain. However, studies on the related alkaloid mitraphylline indicate that it is metabolized by human liver microsomes and exhibits high plasma protein binding (>90%).[8] It is important to note that pharmacokinetic properties can vary significantly even between stereoisomers, and therefore dedicated ADME studies for this compound are necessary.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. Based on its observed biological activities, potential involvement of pathways related to oxidative stress, inflammation, and cell survival can be hypothesized.

G Hypothesized Neuroprotective Signaling Pathway for this compound This compound This compound AmyloidBeta Amyloid-Beta Aggregation This compound->AmyloidBeta ROS Reactive Oxygen Species (ROS) This compound->ROS Neuroprotection Neuroprotection This compound->Neuroprotection OxidativeStress Oxidative Stress AmyloidBeta->OxidativeStress ROS->OxidativeStress NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Neuroprotection->NeuronalDamage G Potential Anti-inflammatory Signaling Pathway for this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB Hypothesized MAPK MAPK Pathway (p38, JNK) This compound->MAPK Hypothesized ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines MAPK->ProInflammatoryCytokines Inflammation Inflammation ProInflammatoryCytokines->Inflammation G Thioflavin-T Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Abeta Prepare Monomeric Aβ (1-42) Solution Mix Mix Aβ, this compound, and ThT in 96-well plate Prep_Abeta->Mix Prep_ThT Prepare ThT Working Solution Prep_ThT->Mix Prep_Iso Prepare this compound Solutions Prep_Iso->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure Fluorescence (Ex: ~440nm, Em: ~485nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate G Intracellular ROS Assay Workflow (H2DCFDA) cluster_cell_prep Cell Preparation cluster_staining Staining cluster_treatment Treatment cluster_measurement Measurement Culture Culture Cells in 96-well plate Load Load cells with H2DCFDA Culture->Load Treat Treat with this compound and ROS inducer (e.g., H₂O₂) Load->Treat Measure Measure Fluorescence (Ex: ~485nm, Em: ~535nm) Treat->Measure

References

Potential Therapeutic Targets of Isomitraphylline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isomitraphylline, a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria and Mitragyna genera, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its neuroprotective, anti-inflammatory, and anti-cancer activities. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Neuroprotective Effects: Targeting Hallmarks of Alzheimer's Disease

This compound has demonstrated significant potential as a neuroprotective agent, particularly in the context of Alzheimer's disease (AD). Its mechanisms of action appear to target key pathological features of the disease, including amyloid-beta (Aβ) aggregation and oxidative stress.

Inhibition of Amyloid-β Aggregation

A primary pathological hallmark of Alzheimer's disease is the extracellular deposition of aggregated amyloid-beta (Aβ) peptides, which contribute to synaptic dysfunction and neuronal cell death. This compound has been shown to interfere with this process.

Quantitative Data:

AssayCompoundConcentrationInhibition of Aβ Aggregation (%)Reference
Thioflavin-T AssayThis compound50 µM60.32 ± 2.61

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in vitro.

  • Reagents: Amyloid-β (1-42) peptide, Thioflavin T (ThT) stock solution, Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to ensure a monomeric starting state.

    • The lyophilized Aβ is reconstituted in a low-salt buffer (e.g., PBS) to the desired concentration.

    • This compound (or vehicle control) is added to the Aβ solution at various concentrations.

    • The mixture is incubated at 37°C with gentle agitation to promote aggregation.

    • At specified time points, aliquots are taken and mixed with a ThT working solution.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480-490 nm, respectively.

  • Data Analysis: The percentage inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of samples treated with this compound to that of the vehicle-treated control.

Attenuation of Oxidative Stress and Neuronal Cytotoxicity

Oxidative stress is another critical factor in the pathogenesis of Alzheimer's disease, leading to neuronal damage. This compound exhibits protective effects against oxidative stress-induced cell death. In human neuroblastoma SH-SY5Y cells, this compound has been shown to reduce cytotoxicity induced by both Aβ and hydrogen peroxide (H₂O₂). It also helps in preserving the mitochondrial membrane potential, a key indicator of cellular health.

Quantitative Data:

Cell LineStressorThis compound ConcentrationEffectReference
SH-SY5YAβ-induced10 µM, 20 µMReduced cytotoxicity
SH-SY5YH₂O₂-induced20 µMReduced cytotoxicity
SH-SY5YH₂O₂-induced10 µM, 20 µMReduced intracellular ROS levels
SH-SY5YAβ-induced20 µMProtected mitochondrial membrane potential

Experimental Protocol: SH-SY5Y Cell Viability Assay (MTT Assay)

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for a specified period.

    • A stressor (e.g., Aβ oligomers or H₂O₂) is added to induce cytotoxicity.

    • After the incubation period with the stressor, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

  • Reagents: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Procedure:

    • SH-SY5Y cells are seeded and treated with this compound and a ROS-inducing agent (e.g., H₂O₂).

    • Cells are then incubated with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The level of intracellular ROS is proportional to the fluorescence intensity.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

  • Reagents: JC-1 dye.

  • Procedure:

    • SH-SY5Y cells are treated as described above.

    • Cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

    • The fluorescence is measured using a fluorescence microscope or a plate reader capable of detecting both red and green fluorescence.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Potential Molecular Targets in Neuroprotection

While direct binding studies are limited, the observed effects of this compound suggest potential interactions with key enzymes and pathways involved in AD pathology.

  • Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): The inhibition of Aβ aggregation by this compound may be, in part, due to the modulation of BACE1 activity, the rate-limiting enzyme in the production of Aβ.

  • Autophagy: The clearance of aggregated proteins is a crucial cellular process, and its enhancement is a therapeutic strategy for neurodegenerative diseases. This compound is suggested to promote autophagy, aiding in the removal of harmful protein aggregates.

cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Isomitraphylline_Action This compound Intervention APP APP Abeta Aβ Monomers APP->Abeta BACE1 Abeta_agg Aβ Aggregates Abeta->Abeta_agg ROS Oxidative Stress Abeta_agg->ROS Mito_dys Mitochondrial Dysfunction Abeta_agg->Mito_dys Neuron_death Neuronal Death Abeta_agg->Neuron_death ROS->Mito_dys Mito_dys->Neuron_death This compound This compound This compound->APP Modulates? This compound->Abeta_agg Inhibits Aggregation This compound->ROS Reduces This compound->Mito_dys Protects

Caption: Potential neuroprotective mechanisms of this compound in Alzheimer's disease.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. While direct studies on this compound's anti-inflammatory mechanisms are not extensively detailed in the provided search results, the closely related oxindole alkaloid, mitraphylline, has been shown to inhibit the production of pro-inflammatory cytokines. This suggests that this compound may share similar anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Potential Modulation of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound could interfere with this cascade at one or more points, such as inhibiting IκB phosphorylation or blocking NF-κB nuclear translocation.

cluster_NFkB_Pathway NF-κB Signaling Pathway cluster_Isomitraphylline_Action Potential this compound Action Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Degradation NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Transcription This compound This compound This compound->IKK Inhibition? This compound->NFkB_cyto Blocks Translocation?

Caption: Postulated anti-inflammatory action of this compound via the NF-κB pathway.

Anti-Cancer Potential

This compound has been reported to possess anti-cancer activity, suggesting its potential as a therapeutic agent in oncology.[1] While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. The anti-cancer effects of this compound could be mediated by its ability to trigger one or both of these apoptotic pathways.

cluster_Apoptosis_Pathways Apoptosis Pathways cluster_Isomitraphylline_Action Potential this compound Action Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Bax_Bak Bax/Bak Intrinsic->Bax_Bak Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Intrinsic Induces?

Caption: Hypothetical induction of apoptosis in cancer cells by this compound.

This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to target key pathological processes in neurodegenerative diseases, inflammation, and cancer makes it a compelling candidate for further investigation and drug development. The data and protocols presented in this guide offer a foundational understanding of its known and potential mechanisms of action. Future research should focus on elucidating the direct molecular targets of this compound and further detailing its impact on critical signaling pathways to fully realize its therapeutic promise.

References

Isomitraphylline: A Technical Guide to its Traditional Use and Modern Pharmacological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomitraphylline, a pentacyclic oxindole alkaloid predominantly found in the medicinal plant Uncaria tomentosa (Cat's Claw), has a rich history of use in traditional medicine, particularly in South America, for treating a variety of ailments including inflammatory disorders, infections, and tumors. This technical guide provides a comprehensive overview of the traditional applications and delves into the modern scientific validation of this compound's pharmacological properties. It details the experimental protocols used to elucidate its neuroprotective, anti-inflammatory, and anticancer activities, and presents the available quantitative data in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and potential for drug development.

Introduction

This compound is a significant bioactive compound isolated from Uncaria tomentosa, a plant with a long-standing reputation in traditional medicine for its therapeutic prowess.[1][2] Traditionally, decoctions of the bark and roots of U. tomentosa have been used to manage conditions such as arthritis, gastritis, and various cancers.[2] Modern phytochemical research has identified this compound as one of the key alkaloids responsible for these effects, prompting further investigation into its pharmacological potential. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's traditional roles and its scientifically validated biological activities.

Traditional Medicine Applications

The primary source of this compound in traditional medicine is Uncaria tomentosa. Ethnobotanical studies have documented its use by indigenous communities in the Amazon for a wide range of conditions.

Table 1: Traditional Uses of Uncaria tomentosa (Source of this compound)

Traditional UseDescription
Anti-inflammatory Used to treat arthritis, rheumatism, and other inflammatory conditions.[2]
Immunomodulatory Employed to bolster the immune system against infections.
Anticancer Utilized in the management of various tumors and cancers.[2]
Gastrointestinal Health Applied for the treatment of gastric ulcers and other digestive issues.[2]
Antimicrobial Used against viral and other infections.[2]

Pharmacological Activities and Mechanism of Action

Scientific investigations have begun to unravel the molecular mechanisms underlying the traditional uses of this compound, revealing its potential in several therapeutic areas.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease. Its mechanism of action involves the inhibition of amyloid-beta (Aβ) plaque formation, a hallmark of the disease.

  • Inhibition of Amyloid-β Aggregation: this compound has been shown to inhibit the aggregation of Aβ peptides. In a Thioflavin-T assay, this compound at a concentration of 50 μM exhibited a 60.321% ± 2.61 inhibition of Aβ aggregation.[3]

Table 2: Quantitative Data on Neuroprotective Effects of this compound

AssayModelConcentrationResultReference
Thioflavin-T AssayIn vitro (Aβ aggregation)50 μM60.321% ± 2.61 inhibition[3]
Cell Viability AssayAβ-induced SH-SY5Y cells10 μM65.32% ± 3.06 cell viability
20 μM76.02% ± 4.89 cell viability
ROS Production AssayH₂O₂-induced SH-SY5Y cells10 μMReduction to 301.78% of control
20 μMReduction to 238.92% of control
Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are still emerging, the activity of the broader class of oxindole alkaloids from Uncaria tomentosa is linked to the modulation of inflammatory pathways, such as the NF-κB signaling cascade.

Anticancer Properties

This compound has been reported to possess cytotoxic activity against various cancer cell lines.[4] The precise mechanisms are under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.

Table 3: IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
Data not yet available in sufficient detail for a comprehensive table.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacological activities of this compound.

Extraction and Isolation of this compound

The extraction and isolation of this compound from Uncaria tomentosa bark is a multi-step process.

G start Powdered Uncaria tomentosa Bark extraction Maceration with Ethanol start->extraction partition Acid-Base Partition extraction->partition chromatography Silica Gel Column Chromatography partition->chromatography purification Preparative HPLC chromatography->purification end Pure this compound purification->end

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction: Powdered bark of Uncaria tomentosa is subjected to maceration with an organic solvent, typically ethanol.

  • Acid-Base Partition: The crude extract is then subjected to an acid-base partition to separate the alkaloid fraction from other constituents.

  • Chromatography: The alkaloid-rich fraction is further purified using silica gel column chromatography.

  • Purification: Final purification to obtain high-purity this compound is often achieved through preparative high-performance liquid chromatography (HPLC).[5]

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

This assay is used to quantify the formation of amyloid fibrils.

G start Prepare Aβ Peptide Solution incubation Incubate with this compound start->incubation tht_addition Add Thioflavin T Solution incubation->tht_addition measurement Measure Fluorescence (Ex: 450 nm, Em: 485 nm) tht_addition->measurement end Quantify Inhibition of Aggregation measurement->end G This compound This compound ROS Reactive Oxygen Species This compound->ROS Inhibits Apoptosis Apoptosis This compound->Apoptosis Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits ROS->Apoptosis Induces Inflammation Inflammatory Cytokines NFkB->Inflammation Induces

References

Spectroscopic and Spectrometric Characterization of Isomitraphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for isomitraphylline, a pentacyclic oxindole alkaloid of significant interest in pharmaceutical research. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, offering valuable data for identification, characterization, and quantification. Furthermore, it outlines the experimental protocols necessary to obtain such data, serving as a practical resource for researchers in the field.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound are heavily reliant on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR chemical shift assignments for this compound, determined in deuterochloroform (CDCl₃), are presented in Tables 1 and 2, respectively. These assignments are crucial for the unambiguous identification of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
33.85m
52.95m
52.70m
62.10m
61.95m
97.45d7.5
107.05t7.5
117.20t7.5
126.90d7.5
142.35m
141.60m
152.60m
164.25s
175.30q7.0
181.65d7.0
194.15m
202.20m
212.80m
212.50m
N1-H8.20br s
OCH₃3.75s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
2181.5
355.0
553.5
635.0
773.0
8135.0
9125.0
10122.0
11128.0
12110.0
13142.0
1431.0
1538.0
16108.0
17123.0
1813.0
1970.0
2041.0
2160.0
C=O170.0
OCH₃51.5
Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Table 3: High-Resolution ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺369.1758369.1760

Table 4: ESI-MS/MS Fragmentation Data of the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
369.1760337.1501CH₄O (Methanol)
369.1760223.1124C₉H₁₀N₂O
369.1760146.0573C₁₃H₁₅N₂O₂

Experimental Protocols

The following sections provide detailed methodologies for the isolation, NMR analysis, and MS analysis of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the leaves or bark of plants from the Uncaria genus. The following is a general protocol for its extraction and purification.

G cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_chromatography Chromatographic Purification Plant_Material Dried & Powdered Plant Material Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Evaporation Evaporation to Crude Extract Filtration->Evaporation Acidification Acidify with 2% HCl Evaporation->Acidification Hexane_Wash Wash with Hexane Acidification->Hexane_Wash Basification Basify with NH4OH to pH 9 Hexane_Wash->Basification DCM_Extraction Extract with Dichloromethane Basification->DCM_Extraction Evaporation_Alkaloid Evaporate to Crude Alkaloid Fraction DCM_Extraction->Evaporation_Alkaloid Column_Chromatography Silica Gel Column Chromatography (DCM:MeOH gradient) Evaporation_Alkaloid->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Monitor by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine this compound-rich Fractions TLC_Analysis->Combine_Fractions Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water gradient) Combine_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered plant material is macerated with methanol at room temperature for 72 hours. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and washed with hexane to remove non-polar compounds. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of 9 and extracted with dichloromethane. The organic layer is collected and evaporated to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography. Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water:acetonitrile gradient to yield pure this compound.

NMR Spectroscopic Analysis

G Sample_Prep Prepare Sample: ~5 mg of this compound in ~0.6 mL of CDCl₃ NMR_Tube Transfer to 5 mm NMR Tube Sample_Prep->NMR_Tube Spectrometer Acquire Spectra on a 400-600 MHz Spectrometer NMR_Tube->Spectrometer 1D_Spectra Acquire 1D Spectra: ¹H and ¹³C{¹H} Spectrometer->1D_Spectra 2D_Spectra Acquire 2D Spectra: COSY, HSQC, HMBC Spectrometer->2D_Spectra Processing Process Data: Fourier Transform, Phase Correction, Baseline Correction 1D_Spectra->Processing 2D_Spectra->Processing Analysis Analyze Spectra and Assign Signals Processing->Analysis

Caption: Experimental workflow for NMR analysis of this compound.

  • Sample Preparation: Approximately 5 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.

    • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired.

    • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

    • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the spectra.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometric Analysis

G Sample_Prep_MS Prepare Sample: 1 mg/mL this compound in Methanol HPLC_System Inject into HPLC System (C18 column) Sample_Prep_MS->HPLC_System MS_System Introduce into ESI-MS/MS System HPLC_System->MS_System Full_Scan Acquire Full Scan MS Data (m/z 100-1000) MS_System->Full_Scan MSMS_Scan Acquire MS/MS Data of [M+H]⁺ (Collision Energy: 20-40 eV) MS_System->MSMS_Scan Data_Analysis_MS Analyze Data: Determine Accurate Mass and Identify Fragment Ions Full_Scan->Data_Analysis_MS MSMS_Scan->Data_Analysis_MS

Caption: Workflow for HPLC-ESI-MS/MS analysis of this compound.

  • Sample Preparation: A solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.22 µm syringe filter prior to analysis.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A gradient elution is typically performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ion mode is used to generate the protonated molecule [M+H]⁺.

    • Full Scan MS: Data is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the parent ion.

    • MS/MS Fragmentation: The [M+H]⁺ ion (m/z 369.1760) is selected as the precursor ion for collision-induced dissociation (CID). MS/MS spectra are acquired at varying collision energies (e.g., 20-40 eV) to induce fragmentation and obtain structural information.

  • Data Analysis: The acquired data is processed to determine the accurate mass and elemental composition of the parent ion and its fragments. The fragmentation pattern is analyzed to confirm the structure of this compound.

Isomitraphylline Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. This document is intended for researchers, scientists, and professionals in drug development, offering key data and methodologies for handling and studying this compound.

Core Executive Summary

This compound is an alkaloid of significant interest for its potential therapeutic properties. A thorough understanding of its solubility in various solvents is critical for extraction, purification, formulation, and in vitro/in vivo studies. This guide summarizes the available quantitative solubility data for this compound and provides a detailed, standardized experimental protocol for its determination.

This compound Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be affected by factors such as temperature, purity of the compound, and the presence of co-solvents.

SolventSolubility (mg/mL)ClassificationSource
Chloroform1 - 10Sparingly soluble[1][2]
Acetonitrile0.1 - 1Slightly soluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble-[3]
DichloromethaneSoluble-[3]
Ethyl AcetateSoluble-[3]
AcetoneSoluble-[3]

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific quantitative data was not provided in the cited sources.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method , followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[4] This protocol ensures that a saturated solution is prepared and accurately measured.

I. Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

II. Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium.[4]

  • Phase Separation:

    • After the incubation period, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the filtered saturated sample solution into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[5]

III. Data Reporting

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge the suspension B->C D Filter supernatant (e.g., 0.45 µm PTFE filter) C->D Clarification F Analyze standards and sample by HPLC D->F Analysis E Prepare standard solutions E->F G Determine concentration from calibration curve F->G Calculation H Solubility (e.g., mg/mL) G->H Final Result

Workflow for solubility determination.

Signaling Pathways and Logical Relationships

While this compound's direct impact on specific signaling pathways is a subject of ongoing research, its solubility is a critical antecedent for its biological activity. The logical relationship can be depicted as follows:

G Logical Relationship of Solubility to Biological Activity A This compound (Solid) C Dissolution A->C B Solvent B->C D This compound in Solution C->D E Bioavailability (Cellular uptake, etc.) D->E F Interaction with Biological Targets E->F G Observed Biological Effect F->G

Solubility's role in bioactivity.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isomitraphylline from Mitragyna speciosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is an oxindole alkaloid found in the leaves of Mitragyna speciosa (commonly known as Kratom). While it is a minor constituent compared to the more abundant indole alkaloid mitragynine, its pharmacological properties are of growing interest to the scientific community. The effective extraction and isolation of this compound are crucial for further research into its bioactivity, mechanism of action, and potential therapeutic applications.

These application notes provide a comprehensive overview of the methods for extracting and isolating this compound from Mitragyna speciosa. The protocols detailed below are based on established methods for the extraction of alkaloids from this plant, followed by chromatographic techniques for the separation and purification of the target compound.

Data Presentation

The concentration of this compound in Mitragyna speciosa can vary depending on the geographical origin and chemotype of the plant. The following table summarizes the quantitative data for this compound found in the literature.

Plant MaterialAnalytical MethodThis compound Concentration (mg/g of dried material)Reference
US-grown M. speciosa "Rifat"UPLC-HRMS0.943 ± 0.033 – 1.47 ± 0.18[1]

Experimental Protocols

The isolation of this compound from Mitragyna speciosa is a multi-step process that involves the initial extraction of total alkaloids from the plant material, followed by chromatographic separation and purification.

Protocol 1: General Alkaloid Extraction from Mitragyna speciosa Leaves

This protocol describes a common method for the extraction of a crude alkaloid mixture from dried Mitragyna speciosa leaf powder.

Materials:

  • Dried and finely powdered Mitragyna speciosa leaves

  • Methanol (ACS grade)

  • 5% Acetic Acid in water (v/v)

  • Ammonium Hydroxide (25%)

  • Dichloromethane (DCM)

  • Sodium Sulfate (anhydrous)

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel (1 L)

  • Beakers and Erlenmeyer flasks

  • Filter paper

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered Mitragyna speciosa leaves and place them in a 2 L Erlenmeyer flask.

    • Add 1 L of methanol to the flask.

    • Seal the flask and macerate for 48 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the methanolic extract through filter paper to remove the plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 5% acetic acid.

    • Transfer the acidic solution to a 1 L separatory funnel.

    • Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic (DCM) layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide. Monitor the pH carefully.

    • Extract the now basic aqueous solution three times with 100 mL of dichloromethane. The alkaloids will partition into the organic layer.

    • Combine the organic layers.

  • Drying and Evaporation:

    • Dry the combined dichloromethane extracts over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the dichloromethane under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol details the separation of the crude alkaloid extract to isolate this compound using silica gel column chromatography.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (60 Å, 70-230 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the column to equilibrate with n-hexane.

  • Sample Loading:

    • Dissolve a known amount of the crude alkaloid extract in a minimal amount of dichloromethane.

    • In a separate beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry powder. This is the dry loading method.

    • Carefully add the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • n-Hexane:Ethyl Acetate (85:15)

      • ...and so on, up to 100% ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10 mL).

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

    • Visualize the spots under a UV lamp.

    • Fractions containing compounds with similar Rf values should be combined.

  • Identification and Further Purification:

    • The fractions containing this compound will need to be identified using analytical techniques such as HPLC-MS or NMR, by comparison with a reference standard.

    • Combined fractions containing this compound may require further purification using preparative HPLC for higher purity.

Protocol 3: Analytical Quantification of this compound by UPLC-MS/MS

This protocol provides a general outline for the quantitative analysis of this compound in an extract, based on established methods.[2]

Instrumentation and Conditions:

  • UPLC System: Waters Acquity Class I UPLC or equivalent.

  • Column: Acquity BEH C18 column (e.g., 1.7 µm, 2.1 × 100 mm).[2]

  • Mobile Phase:

    • A: Aqueous ammonium acetate buffer (e.g., 10mM, pH 3.5).[2]

    • B: Acetonitrile.[2]

  • Gradient Elution: A slow gradient should be optimized to achieve separation of diastereomers.

  • Flow Rate: e.g., 0.35 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations.

  • Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in a suitable solvent (e.g., methanol), and filter it through a 0.22 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantification: Identify the this compound peak based on its retention time and specific mass transitions (MRM). Construct a calibration curve from the standards and determine the concentration of this compound in the samples.

Mandatory Visualizations

Extraction_Workflow Start Dried Mitragyna speciosa Leaves Maceration Maceration with Methanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloid Crude Alkaloid Extract Acid_Base->Crude_Alkaloid Column_Chrom Silica Gel Column Chromatography Crude_Alkaloid->Column_Chrom Fractionation Fraction Collection and TLC Analysis Column_Chrom->Fractionation Isomitraphylline_Fractions This compound-Containing Fractions Fractionation->Isomitraphylline_Fractions Purification Preparative HPLC Isomitraphylline_Fractions->Purification Isolated_this compound Pure this compound Purification->Isolated_this compound Acid_Base_Partitioning Crude_Extract Crude Methanolic Extract Dissolve_Acid Dissolve in 5% Acetic Acid Crude_Extract->Dissolve_Acid Wash_DCM Wash with Dichloromethane Dissolve_Acid->Wash_DCM Aqueous_Layer1 Aqueous Layer (Alkaloid Salts) Wash_DCM->Aqueous_Layer1 Organic_Layer1 Organic Layer (Discard) Wash_DCM->Organic_Layer1 Basify Adjust pH to 9-10 with NH4OH Aqueous_Layer1->Basify Extract_DCM Extract with Dichloromethane Basify->Extract_DCM Aqueous_Layer2 Aqueous Layer (Discard) Extract_DCM->Aqueous_Layer2 Organic_Layer2 Organic Layer (Alkaloids) Extract_DCM->Organic_Layer2 Dry_Concentrate Dry and Concentrate Organic_Layer2->Dry_Concentrate Crude_Alkaloid Crude Alkaloid Extract Dry_Concentrate->Crude_Alkaloid

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Isomitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of isomitraphylline using High-Performance Liquid Chromatography (HPLC). This compound, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus (Cat's Claw), is of significant interest for its potential therapeutic properties. The described method is based on a validated reversed-phase HPLC-UV technique, suitable for the analysis of this compound in plant extracts and other matrices. This guide includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to aid in the successful implementation of this analytical method.

Introduction

This compound is an important bioactive compound found in Uncaria tomentosa, a plant widely used in traditional medicine. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal products, and in pharmacokinetic studies. This application note details a robust HPLC method for the separation and quantification of this compound and related oxindole alkaloids.

Chromatographic Conditions

A validated HPLC method for the analysis of this compound and other oxindole alkaloids has been established, providing good selectivity and baseline separation of major analytes.[1][2]

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1100 series or equivalent
Column Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[3]
Mobile Phase A: 35mM Triethylammonium Acetate (TEAA) buffer, pH 6.9B: Acetonitrile[3]
Gradient Elution 0–18 min: 35% B18–32 min: 50% B[3]
Flow Rate 0.8 mL/min[3]
Column Temperature Ambient (controlled, e.g., 25 °C)
Detection UV-Vis Diode Array Detector (DAD) at 245 nm[3]
Injection Volume 10-20 µL

Experimental Protocols

Preparation of Mobile Phase

3.1.1. Preparation of 1 M Triethylammonium Acetate (TEAA) Stock Solution

  • In a chemical fume hood, place 800 mL of HPLC-grade water into a 1 L flask and cool in an ice bath.

  • Slowly add 140 mL of triethylamine to the cold water while stirring.

  • Continue stirring and slowly add 57.2 mL of glacial acetic acid.

  • Adjust the pH to 7.0 with acetic acid.

  • Store the stock solution in the refrigerator.

3.1.2. Preparation of 35 mM TEAA Buffer (Mobile Phase A)

  • Dilute the 1 M TEAA stock solution with HPLC-grade water to a final concentration of 35 mM.

  • Adjust the final pH to 6.9 using acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Sample Preparation (from Uncaria tomentosa Bark)

This protocol is optimized for the extraction of this compound from dried plant material.[3][4]

  • Mill and sieve the dried bark of Uncaria tomentosa.

  • Accurately weigh 200 mg of the powdered bark into a 10 mL volumetric flask.

  • Add approximately 8 mL of 60% aqueous ethanol and sonicate for 20 minutes at 30°C.[4]

  • Allow the solution to cool to room temperature and then bring the volume to 10 mL with the same solvent.[4]

  • Perform a solid-phase extraction (SPE) cleanup using a polyamide cartridge (200 mg).[3][4]

    • Condition the cartridge with 2 mL of methanol followed by 5 mL of water.[4]

    • Load 2 mL of the sample extract onto the cartridge.

    • Elute the alkaloids with 2 mL of 60% ethanol into a 5 mL volumetric flask.[4]

    • Bring the volume to 5 mL with 60% ethanol.[4]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

G cluster_sample_prep Sample Preparation Workflow start Start: Dried Uncaria Bark milling Mill and Sieve Bark start->milling weighing Weigh 200 mg of Powder milling->weighing extraction Ultrasonic Extraction (60% Ethanol, 20 min, 30°C) weighing->extraction spe_cleanup Solid-Phase Extraction (SPE) (Polyamide Cartridge) extraction->spe_cleanup filtration Filter (0.45 µm Syringe Filter) spe_cleanup->filtration hplc_injection Inject into HPLC filtration->hplc_injection

Caption: Workflow for the preparation of Uncaria bark samples.

Standard Solution Preparation
  • Prepare a stock solution of this compound standard in ethanol.

  • Create a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 to 200 µg/mL.[4]

Data and Results

The described HPLC method provides excellent separation of this compound from other co-occurring oxindole alkaloids in Uncaria tomentosa.

Chromatographic Separation

In the provided chromatogram, this compound is identified as peak (4). It is crucial to optimize the chromatographic conditions to ensure baseline separation, as this compound can potentially co-elute with pteropodine (peak 5).[5]

(A chromatogram showing the separation of Uncaria tomentosa alkaloids, with peaks for speciophylline (1), uncarine F (2), mitraphylline (3), this compound (4), pteropodine (5), isopteropodine (6), rhynchophylline (7), and isorhynchophylline (8) would be inserted here, as described in the source material[4].)

Method Validation and Quantitative Data

While specific validation data for this compound is not extensively published, a validated method for oxindole alkaloids using mitraphylline as a reference standard demonstrates the robustness of the chromatographic system.[1][2][4] The validation parameters for the general method are summarized below. A similar performance is expected for this compound.

Table 2: Method Validation Parameters (using Mitraphylline as a reference)

ParameterResult
Linearity (r²) ≥ 0.9996[1][2][4]
Accuracy ≥ 96%[1][2][4]
Precision (RSD) < 2.4%[1][2][4]
Limit of Detection (LOD) 0.8 ppm (0.8 µg/mL)[1][2][4]
Limit of Quantitation (LOQ) 2.4 ppm (2.4 µg/mL)[1][2][4]

For the quantification of this compound, it is recommended to generate a calibration curve using an this compound standard over a concentration range of 8.0 to 210.0 µg/mL.[4]

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5 between this compound and adjacent peaks
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Logical Workflow for Method Implementation

G cluster_workflow HPLC Method Implementation Logic reagent_prep Prepare Mobile Phase and Standard Solutions system_prep Prepare and Equilibrate HPLC System reagent_prep->system_prep sample_prep Prepare Samples (Extraction and Cleanup) sample_prep->system_prep system_suitability Perform System Suitability Tests system_prep->system_suitability analysis Analyze Samples and Standards system_suitability->analysis Pass troubleshooting Troubleshoot (if system suitability fails) system_suitability->troubleshooting Fail data_processing Process Data (Integration and Quantification) analysis->data_processing results Report Results data_processing->results

Caption: Logical workflow for implementing the HPLC analysis of this compound.

References

Isolating Isomitraphylline: A Detailed Guide to Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application notes and detailed protocols for the isolation and purification of isomitraphylline, a pentacyclic oxindole alkaloid of significant interest for its potential therapeutic properties. This compound is naturally found in various species of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw). The following protocols are compiled from established methodologies for the separation of oxindole alkaloids and can be adapted for scalable purification.

I. Overview of this compound Isolation

This compound is one of several stereoisomeric oxindole alkaloids present in Uncaria species, including mitraphylline, speciophylline, and uncarine F.[1] Its isolation requires a multi-step approach involving extraction from the plant material, preliminary separation from other phytochemicals, and fine purification to achieve high purity. The general workflow involves an initial acid-base extraction to enrich the alkaloid fraction, followed by chromatographic techniques to separate the individual alkaloids.

II. Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected when isolating oxindole alkaloids from Uncaria tomentosa. Note that yields can vary significantly based on the plant material's origin, age, and the specific extraction and purification methods employed. The data for mitraphylline, a closely related stereoisomer, is provided as a benchmark.

ParameterValueSource Plant PartMethodReference
Mitraphylline Yield 0.05% (m/m)BarksAcid-base partition followed by selective precipitation[2]
Mitraphylline Purity 98%BarksHPLC-UV/DAD[2]
Total Alkaloid Extract Yield 0.15%Dried Inner BarkAcid-base extraction[3]
This compound & Mitraphylline Content VariableLeaves and Stem BarkHPLC[4]

III. Experimental Protocols

Protocol 1: Acid-Base Extraction for Alkaloid Enrichment

This protocol is a fundamental step to separate the basic alkaloids from neutral and acidic plant components.

Materials:

  • Dried and powdered Uncaria tomentosa bark

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Hydrochloric acid (HCl) solution (3%)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Basification and Extraction: Treat 500 g of powdered Uncaria tomentosa bark with a sufficient amount of concentrated ammonium hydroxide solution to moisten the material. Macerate the basified plant material with dichloromethane at room temperature with agitation for 24 hours.

  • Filtration: Filter the mixture and collect the dichloromethane extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Acidic Wash: Combine the dichloromethane extracts and wash with a 3% hydrochloric acid solution. The alkaloids will move into the acidic aqueous phase as their hydrochloride salts.

  • Separation: Separate the aqueous layer from the organic layer. Discard the organic layer which contains neutral and acidic compounds.

  • Basification and Re-extraction: Basify the acidic aqueous layer by adding concentrated ammonium hydroxide solution until the pH is approximately 10. Extract the now basic aqueous solution with dichloromethane three times. The free base alkaloids will move back into the organic phase.

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude alkaloid fraction as a residue.[3]

Protocol 2: Column Chromatography for Isomer Separation

This protocol describes the separation of the crude alkaloid mixture using silica gel column chromatography. This step aims to separate this compound from other alkaloids.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (0.063–0.2 mm particle size)

  • Glass chromatography column

  • Solvents: n-hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a chromatography column (e.g., 0.8 x 25 cm for 0.5 g of extract).[3]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity using mixtures of n-hexane, dichloromethane, and methanol. A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:CH₂Cl₂ (gradient from 9:1 to 1:9)

    • 100% CH₂Cl₂

    • CH₂Cl₂:MeOH (gradient from 99:1 to 9:1)

  • Fraction Collection: Collect fractions of approximately 15 mL each.[3]

  • TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH 95:5) and visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions containing the compound with the same retention factor (Rf) as a pure this compound standard.

  • Concentration: Concentrate the pooled fractions under reduced pressure to obtain the partially purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

For achieving high purity, preparative HPLC is the recommended final step. This protocol should be developed based on an initial analytical HPLC method.

Materials:

  • Partially purified this compound from Protocol 2

  • HPLC-grade solvents: Acetonitrile (MeCN) and water

  • Ammonium formate or formic acid (for mobile phase modification)

  • Preparative C18 HPLC column (e.g., Gemini-NX C18, 110Å, or similar)

  • Preparative HPLC system with a fraction collector

Procedure:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of this compound from any remaining impurities. A typical starting condition could be a C18 column with a gradient elution of water (containing 50 mM ammonium formate) and acetonitrile.[5] A gradient program could be: 40% MeCN for 1 min, then a linear gradient to 45% MeCN over 10 minutes, followed by a steeper gradient to 90% MeCN.[5]

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the this compound-containing fraction in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak as determined by the UV detector (typically monitored at around 241 nm).[5]

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using the analytical HPLC method. Pool the high-purity fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

Protocol 4: Crystallization for Final Product Formulation

Crystallization can be employed as a final purification step to obtain a highly ordered solid form of this compound.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., a mixture of a good solvent like methanol or acetone and an anti-solvent like hexane or water)

Procedure:

  • Solvent Screening: In a small vial, dissolve a small amount of purified this compound in a good solvent at a slightly elevated temperature.

  • Inducing Crystallization: Slowly add an anti-solvent until slight turbidity is observed. Alternatively, allow the solvent to evaporate slowly from a saturated solution. Seeding with a previously formed crystal can also induce crystallization.

  • Crystal Growth: Cover the vial and allow it to stand undisturbed at a controlled temperature (room temperature or lower) for several hours to days to allow for crystal growth.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the anti-solvent, and dry them under a vacuum.

IV. Visualizations

Isomitraphylline_Isolation_Workflow Plant_Material Uncaria tomentosa Bark Powder Acid_Base_Extraction Protocol 1: Acid-Base Extraction Plant_Material->Acid_Base_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloid_Extract Enrichment Column_Chromatography Protocol 2: Column Chromatography Crude_Alkaloid_Extract->Column_Chromatography Partially_Purified_Fractions This compound-Enriched Fractions Column_Chromatography->Partially_Purified_Fractions Separation Prep_HPLC Protocol 3: Preparative HPLC Partially_Purified_Fractions->Prep_HPLC High_Purity_this compound High-Purity this compound Prep_HPLC->High_Purity_this compound Purification Crystallization Protocol 4: Crystallization High_Purity_this compound->Crystallization Crystalline_this compound Crystalline this compound Crystallization->Crystalline_this compound Final Product

Caption: Overall workflow for the isolation and purification of this compound.

Acid_Base_Extraction_Detail Start Powdered Bark + NH4OH Extract_CH2Cl2 Extract with Dichloromethane Start->Extract_CH2Cl2 Organic_Phase_1 Organic Phase (Alkaloids) Extract_CH2Cl2->Organic_Phase_1 Aqueous_Phase_1 Plant Residue Extract_CH2Cl2->Aqueous_Phase_1 Wash_HCl Wash with 3% HCl Organic_Phase_1->Wash_HCl Organic_Phase_2 Organic Phase (Discard) Wash_HCl->Organic_Phase_2 Aqueous_Phase_2 Aqueous Phase (Alkaloid Salts) Wash_HCl->Aqueous_Phase_2 Basify_NH4OH Basify with NH4OH Aqueous_Phase_2->Basify_NH4OH Extract_CH2Cl2_2 Re-extract with Dichloromethane Basify_NH4OH->Extract_CH2Cl2_2 Aqueous_Phase_3 Aqueous Phase (Discard) Extract_CH2Cl2_2->Aqueous_Phase_3 Organic_Phase_3 Organic Phase (Free Alkaloids) Extract_CH2Cl2_2->Organic_Phase_3 Dry_Concentrate Dry and Concentrate Organic_Phase_3->Dry_Concentrate Final_Product Crude Alkaloid Extract Dry_Concentrate->Final_Product

Caption: Detailed workflow for the acid-base extraction of alkaloids.

References

Quantitative Analysis of Isomitraphylline in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid found in various medicinal plants, notably within the Uncaria (Cat's Claw) and Mitragyna (Kratom) genera.[1][2] This compound, along with its stereoisomer mitraphylline, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities.[2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the extraction method used. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Mitragyna speciosa (Kratom)

Plant MaterialAnalytical MethodThis compound Concentration (mg/g of dry material)Reference
US-grown M. speciosa "Rifat"UPLC-HRMS0.943 ± 0.033 - 1.47 ± 0.18[3][4]

Table 2: Qualitative and Quantitative Remarks on this compound in Uncaria Species

Plant SpeciesPlant PartAnalytical MethodFindingsReference
Uncaria tomentosaLeaves, StemsHPLC, CEThis compound is a major alkaloid.
Uncaria tomentosaLeavesUPLC-MSThis compound identified as a major alkaloid.[5][6]
Uncaria guianensisBarkNot specifiedPresence of this compound reported.
Uncaria perrottetiiNot specifiedNot specifiedThis compound isolated.[7]
18 Uncaria SpeciesNot specifiedNot specifiedThis compound was isolated from these species.[8]

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound and other oxindole alkaloids from plant materials, such as leaves and bark.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Dichloromethane or Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Maceration: Weigh 10 g of the powdered plant material and place it in a flask. Add 100 mL of methanol acidified with 1% HCl.

  • Extraction: Sonicate the mixture for 30 minutes at room temperature. Macerate for 24 hours with occasional shaking.

  • Filtration: Filter the mixture and collect the filtrate. Repeat the extraction process on the residue two more times.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 50 mL of 5% HCl.

    • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and weakly basic compounds.

    • Make the acidic aqueous layer alkaline (pH 9-10) with ammonia solution.

    • Extract the alkaloids with 3 x 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to yield the alkaloid-enriched extract.

Protocol for Quantitative Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[9]

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).[9]

  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.[9]

  • Gradient Elution: A suitable gradient to separate this compound from other alkaloids. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the dried alkaloid extract in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol for Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a more accessible method for the quantification of this compound.[10][11]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The exact composition should be optimized for best separation.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 245 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for UPLC-MS/MS analysis.

  • Analysis: Inject the standards and samples into the HPLC-UV system.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Calculate the concentration of this compound in the samples based on this curve.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Quantification plant_material Plant Material (Leaves/Bark) drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction partitioning Acid-Base Partitioning extraction->partitioning purified_extract Purified Alkaloid Extract partitioning->purified_extract hplc HPLC-UV Analysis purified_extract->hplc Method 1 uplc UPLC-MS/MS Analysis purified_extract->uplc Method 2 data_analysis Data Analysis & Quantification hplc->data_analysis uplc->data_analysis

Caption: Workflow for this compound Quantification.

Putative Neuroprotective Mechanism of this compound

G This compound This compound abeta Amyloid-β (Aβ) Aggregation This compound->abeta Inhibits ros Reactive Oxygen Species (ROS) This compound->ros Reduces mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction Protects neuroprotection Neuroprotection This compound->neuroprotection Promotes neurotoxicity Neurotoxicity & Cell Death abeta->neurotoxicity ros->neurotoxicity mito_dysfunction->neurotoxicity

Caption: this compound's Neuroprotective Actions.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for the quantitative analysis of this compound in plant extracts. The choice between UPLC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reliable results, which are fundamental for the development of safe and effective botanical drugs and products. Further research into the signaling pathways of this compound will continue to unveil its full therapeutic potential.

References

Cell-based Assays for Isomitraphylline Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera. It has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for cell-based assays to investigate the neuroprotective, antioxidant, anti-inflammatory, and anticancer activities of this compound.

Neuroprotective Activity

This compound has been shown to exhibit neuroprotective effects, particularly in models of Alzheimer's disease, by inhibiting amyloid-beta (Aβ) aggregation and protecting neuronal cells from oxidative stress.[1][2]

Application Note: Assessing Neuroprotection in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research. These cells can be differentiated into a more mature neuronal phenotype and are susceptible to toxins like amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), which induce cytotoxicity and oxidative stress. This compound's ability to protect these cells from such insults can be quantified using cell viability assays.

Experimental Protocol: Neuroprotection Against Aβ- and H₂O₂-Induced Cytotoxicity

This protocol details the steps to assess the neuroprotective effects of this compound against Aβ and H₂O₂-induced toxicity in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Amyloid-beta (1-42) peptide

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Cytotoxicity:

    • Aβ-induced toxicity: After 24 hours of this compound pre-treatment, add pre-aggregated Aβ (1-42) to the wells at a final concentration of 10 µM and incubate for another 24 hours.

    • H₂O₂-induced toxicity: After 24 hours of this compound pre-treatment, add H₂O₂ to the wells at a final concentration of 100 µM and incubate for 4 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation

Table 1: Neuroprotective Effect of this compound on SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) vs. Aβ-treated
Control-100
Aβ (1-42) only1050.2 ± 3.5
This compound + Aβ1065.32 ± 3.06[3]
This compound + Aβ2076.02 ± 4.89[3]

Data are presented as mean ± SD. Data is illustrative based on published findings.

Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow: Neuroprotection Assay A Seed SH-SY5Y cells B Treat with this compound A->B C Induce cytotoxicity (Aβ or H₂O₂) B->C D Assess cell viability (MTT assay) C->D

Experimental workflow for the neuroprotection assay.

G cluster_pathway Proposed Neuroprotective Mechanism of this compound Ab Amyloid-beta (Aβ) ROS Increased ROS Ab->ROS H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis This compound This compound This compound->Ab Inhibits Aggregation This compound->ROS Inhibits This compound->Mito Protects

Proposed neuroprotective signaling pathway of this compound.

Antioxidant Activity

This compound has been shown to reduce intracellular reactive oxygen species (ROS) levels, suggesting antioxidant properties.

Application Note: Measurement of Intracellular ROS

The production of ROS is a key event in oxidative stress-induced cell death. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the intracellular ROS levels.

Experimental Protocol: Intracellular ROS Scavenging Assay

Materials:

  • SH-SY5Y cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • DCFH-DA dye

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) for 24 hours.

  • Dye Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add 100 µM H₂O₂ in PBS to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the H₂O₂-treated control group.

Data Presentation

Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Relative ROS Levels (%) vs. H₂O₂-treated
Control-100
H₂O₂ only100329.06
This compound + H₂O₂10301.78[3]
This compound + H₂O₂20238.92[3]

Data are presented as mean. Data is illustrative based on published findings.

Anti-Inflammatory Activity (Adapted from Mitraphylline Studies)

While specific data for this compound is limited, its stereoisomer, mitraphylline, has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[4][5] The following protocol is adapted from studies on mitraphylline and can be used to screen this compound for similar activity.

Application Note: Inhibition of Pro-Inflammatory Cytokine Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of a compound to inhibit LPS-induced cytokine production is a key indicator of its anti-inflammatory potential.

Experimental Protocol: Measurement of TNF-α and IL-6 Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • TNF-α and IL-6 ELISA kits

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-treated control.

Anticancer Activity (Adapted from Mitraphylline Studies)

Studies on mitraphylline have shown its antiproliferative and cytotoxic effects on various cancer cell lines, including Ewing's sarcoma, breast cancer, glioma, and neuroblastoma.[6][7][8][9][10] this compound is also suggested to have potent anti-cancer activity.[11] The following protocol can be used to evaluate the anticancer effects of this compound.

Application Note: Assessing Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of a compound can be determined by measuring its effect on the growth of cancer cell lines over a period of time. The IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%, is a standard measure of a compound's potency.

Experimental Protocol: Antiproliferation Assay in Human Cancer Cell Lines

Materials:

  • Human cancer cell lines (e.g., MT-3 breast cancer, MHH-ES-1 Ewing's sarcoma)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 5 µM to 40 µM) for a specified time (e.g., 30 or 48 hours).

  • Cell Viability Assessment (MTS Assay):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

Data Presentation

Table 3: Illustrative Antiproliferative Activity of Mitraphylline (as a reference for this compound screening)

Cell LineIncubation Time (hours)IC₅₀ (µM)
MHH-ES-1 (Ewing's Sarcoma)3017.15 ± 0.82[6]
MT-3 (Breast Cancer)3011.80 ± 1.03[6]
SKN-BE(2) (Neuroblastoma)3012.3[8]
GAMG (Glioma)4820[8]

Data are presented as mean ± SD or mean. Data for mitraphylline is provided as a reference.

References

Application Notes and Protocols for In Vivo Animal Models in Isomitraphylline Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the therapeutic potential of isomitraphylline in various in vivo animal models. The protocols are based on existing literature for this compound and its closely related stereoisomer, mitraphylline, offering a robust framework for preclinical research.

Application Note 1: Assessment of Antioxidant/Pro-oxidant Effects in Caenorhabditis elegans

Caenorhabditis elegans is a valuable model organism for initial in vivo screening of the antioxidant properties of novel compounds. This protocol details the methodology used to evaluate the effects of this compound on reactive oxygen species (ROS) accumulation in this nematode.

Experimental Protocol

1. Animal Model:

  • Wild-type C. elegans strain N2.

2. Reagents and Materials:

  • This compound

  • E. coli OP50 bacteria

  • Nematode Growth Medium (NGM) agar plates

  • M9 buffer

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)

  • Dimethyl sulfoxide (DMSO)

3. Experimental Procedure:

  • Synchronization of Worms: Age-synchronize C. elegans by standard bleaching methods to obtain a population of L1 larvae.

  • Treatment:

    • Grow synchronized L1 larvae on NGM plates seeded with E. coli OP50.

    • Prepare stock solutions of this compound in DMSO.

    • Add this compound to the NGM plates to achieve final concentrations of 1, 2, and 10 µg/mL. A DMSO-only control group should be included.

    • Allow the worms to grow on these plates until they reach the young adult stage.

  • Measurement of Intracellular ROS:

    • Wash the young adult worms off the plates with M9 buffer.

    • Incubate the worms with 5 µM H2DCF-DA in M9 buffer for 1 hour in the dark. H2DCF-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • After incubation, wash the worms to remove excess dye.

    • Mount the worms on a microscope slide with a drop of M9 buffer containing a paralyzing agent (e.g., sodium azide).

    • Quantify the fluorescence intensity of individual worms using a fluorescence microscope and appropriate imaging software.

Data Presentation

Table 1: Effect of this compound on Intracellular ROS Accumulation in C. elegans

Treatment GroupConcentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units) ± SEM% Change from Control
Control (DMSO) -[Insert Data]0%
This compound 1[Insert Data][Calculate %]
This compound 2[Insert Data][Calculate %]
This compound 10[Insert Data]+22.6% ± 4.13[1]

Note: The value for 10 µg/mL is based on existing literature which reported a pro-oxidant effect at this concentration.[1] Researchers should populate the rest of the table with their experimental data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis sync Synchronize C. elegans (L1 Stage) plates Prepare NGM plates with E. coli OP50 treat Treat worms with this compound (1, 2, 10 µg/mL) or DMSO plates->treat grow Grow to young adult stage treat->grow wash Wash worms grow->wash stain Stain with H2DCF-DA wash->stain image Fluorescence Microscopy stain->image quantify Quantify ROS levels image->quantify

Caption: Workflow for assessing this compound's effect on ROS in C. elegans.

Application Note 2: Proposed Protocol for Evaluating Anti-Inflammatory Activity in a Murine Lipopolysaccharide (LPS) Model

Experimental Protocol

1. Animal Model:

  • Male BALB/c mice, 8-10 weeks old.

2. Reagents and Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Saline solution (vehicle)

  • ELISA kits for TNF-α, IL-1β, and IL-6

3. Experimental Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping and Treatment:

    • Randomly divide mice into four groups (n=6-8 per group):

      • Vehicle Control (Saline)

      • This compound (e.g., 30 mg/kg, oral gavage)

      • LPS + Vehicle

      • LPS + this compound (e.g., 30 mg/kg, oral gavage)

      • LPS + Dexamethasone (e.g., 5 mg/kg, intraperitoneal)

    • Administer this compound or vehicle orally for three consecutive days.

  • Induction of Inflammation:

    • On the third day, two hours after the final dose of this compound or vehicle, inject mice intraperitoneally with LPS (1 mg/kg) or saline.

  • Sample Collection and Analysis:

    • Two hours after the LPS injection, collect blood via cardiac puncture under anesthesia.

    • Separate serum and store at -80°C until analysis.

    • Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation

Table 2: Hypothetical Data on the Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL) ± SEMIL-1β (pg/mL) ± SEMIL-6 (pg/mL) ± SEM
Vehicle Control [Baseline Data][Baseline Data][Baseline Data]
This compound alone [Baseline Data][Baseline Data][Baseline Data]
LPS + Vehicle [Elevated Data][Elevated Data][Elevated Data]
LPS + this compound [Reduced Data][Reduced Data][Reduced Data]
LPS + Dexamethasone [Significantly Reduced Data][Significantly Reduced Data][Significantly Reduced Data]

Note: This table is a template for researchers to present their findings. Expected results would show a significant increase in cytokines with LPS and a reduction in the this compound-treated group if it has anti-inflammatory effects.

Experimental and Signaling Pathway Diagrams

G cluster_treatment Treatment Phase (3 days) cluster_induction Inflammation Induction cluster_analysis Analysis Phase treat Oral administration of This compound or Vehicle lps Intraperitoneal injection of LPS (1 mg/kg) treat->lps blood Blood collection (2h post-LPS) lps->blood serum Serum separation blood->serum elisa Cytokine measurement (ELISA) serum->elisa

Caption: Workflow for the murine LPS-induced inflammation model.

G LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines This compound This compound This compound->IKK Inhibition? G cluster_treatment Long-term Treatment cluster_behavior Behavioral Assessment cluster_analysis Post-mortem Analysis treat Daily oral gavage of APP/PS1 mice with this compound or Vehicle mwm Morris Water Maze (Learning and Memory) treat->mwm brain Brain tissue collection mwm->brain elisa Aβ ELISA brain->elisa ihc Aβ Immunohistochemistry brain->ihc G APP Amyloid Precursor Protein Ab Aβ Monomers APP->Ab β-secretase, γ-secretase sAPPb sAPPβ Oligomers Aβ Oligomers Ab->Oligomers Plaques Aβ Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity This compound This compound This compound->Ab Inhibition of Aggregation?

References

Application Notes and Protocols: Investigating the Potential Anti-Cancer Effects of Isomitraphylline in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, has been primarily investigated for its neuroprotective properties.[1][2][3] Existing research on the human neuroblastoma cell line SH-SY5Y has focused on its ability to mitigate cytotoxicity induced by agents like amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), reduce intracellular reactive oxygen species (ROS), and preserve mitochondrial membrane potential.[1][2] While the broader class of oxindole alkaloids has been noted for cytotoxic and anti-proliferative effects in various cancer cell lines, specific data on the direct anti-cancer activities of this compound in neuroblastoma remains limited.[3]

These application notes provide a framework for researchers to investigate the potential anti-cancer effects of this compound on neuroblastoma cell lines. The protocols outlined below are designed to assess its cytotoxic, anti-proliferative, and apoptotic activities, and to explore the potential underlying signaling pathways.

Data Presentation

Currently, quantitative data for this compound in neuroblastoma cell lines is limited to its neuroprotective effects. The following table summarizes the available data on the neuroprotective activity of this compound in the SH-SY5Y neuroblastoma cell line.

Assay Cell Line Treatment This compound Concentration Result Reference
Aβ-induced CytotoxicitySH-SY5YPre-treatment with this compound for 6h, followed by Aβ₁₋₄₂10 µM65.32% (± 3.06) cell viability[3]
Aβ-induced CytotoxicitySH-SY5YPre-treatment with this compound for 6h, followed by Aβ₁₋₄₂20 µM76.02% (± 4.89) cell viability[3]
H₂O₂-induced CytotoxicitySH-SY5YPre-treatment with this compound for 6h, followed by 100 µM H₂O₂ for 24h20 µM73.14% (± 4.38) cell viability[3]
Aβ Aggregation InhibitionIn vitroThioflavin-T assay50 µM60.321% (± 2.61) inhibition[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for investigating the potential anti-cancer effects of this compound on neuroblastoma cell lines.

Cell Culture and Maintenance of SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • DMEM:F12 (1:1) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM:F12 (1:1) with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

  • For experiments, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic effect of this compound on neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay will differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • SH-SY5Y cells

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Western Blot Analysis for Apoptosis-Related Proteins

This will investigate the molecular mechanism of this compound-induced apoptosis.

Materials:

  • SH-SY5Y cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat SH-SY5Y cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin will be used as a loading control.

Mandatory Visualizations

G cluster_0 In Vitro Investigation Workflow start This compound Treatment of Neuroblastoma Cell Lines cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis apoptosis_assay->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis (e.g., PI3K/Akt, MAPK) western_blot->pathway_analysis end Conclusion on Anti-Cancer Potential pathway_analysis->end

Workflow for investigating the anti-cancer effects of this compound.

G cluster_1 Hypothesized Apoptotic Signaling Pathway cluster_2 Intrinsic Pathway cluster_3 Execution Phase This compound This compound Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) This compound->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application of Isomitraphylline in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has been a subject of interest in phytochemical and pharmacological research. While its stereoisomer, mitraphylline, has been more extensively studied for its anti-cancer properties, this compound has also demonstrated bioactivity that warrants investigation in the context of oncology. This document provides a summary of the current, albeit limited, research on this compound's application in cancer cell line studies, detailed protocols for relevant assays, and visual representations of experimental workflows and potential signaling pathways. Given the scarcity of data specifically on this compound, information from its closely related isomer, mitraphylline, is included for comparative and contextual purposes, with the explicit understanding that their biological activities may differ.

Data Presentation

Research directly quantifying the cytotoxic effects of this compound on cancer cell lines is limited. One study identified this compound as one of five oxindole alkaloids from Uncaria tomentosa that inhibited the proliferation of human lymphoblastic leukaemia T cells (CCRF-CEM-C7H2)[1]. However, the study focused on the more potent compounds and did not provide specific quantitative data, such as IC50 values, for this compound.

For contextual reference, the cytotoxic effects of its stereoisomer, mitraphylline, have been quantified in several cancer cell lines.

AlkaloidCancer Cell LineCell TypeIC50 Value (µM)Exposure TimeCitation
MitraphyllineMHH-ES-1Human Ewing's Sarcoma17.15 ± 0.8230 hours[2][3]
MitraphyllineMT-3Human Breast Cancer11.80 ± 1.0330 hours[2][3]
MitraphyllineSKN-BE(2)Human Neuroblastoma12.330 hours[4]
MitraphyllineGAMGHuman Glioma2048 hours[4]

In a study focused on neuroprotection, this compound demonstrated an effect on the viability of human neuroblastoma SH-SY5Y cells under oxidative stress. While not a direct measure of anti-cancer cytotoxicity, these findings indicate the compound's ability to modulate cell viability.

CompoundCell LineConditionConcentration (µM)Cell Viability (%)Citation
This compoundSH-SY5YH₂O₂-induced cytotoxicity2073.14 ± 4.38[5]
This compoundSH-SY5YAβ-induced cytotoxicity1065.32 ± 3.06[5]
This compoundSH-SY5YAβ-induced cytotoxicity2076.02 ± 4.89[5]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound's effects on cancer cell lines. These are generalized methods based on standard laboratory practices and the methodologies reported in studies of related compounds.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Treat with Serial Dilutions of this compound incubation1->treatment control Vehicle Control incubation1->control incubation2 Incubate for 24/48/72h treatment->incubation2 control->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 value of this compound.

Hypothesized Signaling Pathway for Alkaloid-Induced Apoptosis

While the specific signaling pathways modulated by this compound in cancer cells are yet to be elucidated, related alkaloids have been shown to induce apoptosis through pathways involving MAPK and PI3K/Akt. The following diagram illustrates a potential mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound pi3k PI3K This compound->pi3k Inhibits (?) mapk MAPK Pathway (e.g., JNK, p38) This compound->mapk Activates (?) akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bax Bax (Pro-apoptotic) mapk->bax Activates bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Isomitraphylline: An Analytical Standard for Quality Control and Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, most notably in Uncaria tomentosa (Cat's Claw). As a prominent member of the Uncaria alkaloids, this compound has garnered significant interest for its diverse biological activities, including neuroprotective and potential anti-cancer properties. Its use as a primary reference standard is crucial for the accurate quantification and quality control of raw materials, herbal preparations, and finished products containing this compound. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValue
CAS Number 4963-01-3
Molecular Formula C₂₁H₂₄N₂O₄
Molecular Weight 368.43 g/mol
IUPAC Name methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Synonyms Ajmalicine oxindole A, Isomitraphyllin
Purity Typically available as a primary reference standard with certified purity of ≥95%.
Storage Long-term storage at < -15°C is recommended.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the quantification of this compound.

UPLC-MS/MS Method for the Simultaneous Determination of Uncaria Alkaloids

This method is suitable for the simultaneous quantification of this compound and other related alkaloids in biological matrices such as mouse blood[1].

Experimental Protocol:

a. Sample Preparation:

  • To 20 µL of the blood sample in a 0.5 mL centrifuge tube, add 100 µL of acetonitrile containing the internal standard (e.g., midazolam at 50 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,900 x g for 10 minutes.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.[1]

b. Chromatographic Conditions:

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Total Run Time: 5.5 minutes[1]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 2.4 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 900 L/h (Nitrogen)

  • Cone Gas Flow: 50 L/h (Nitrogen)[1]

Method Validation Data (for a mixture of six Uncaria alkaloids):

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (RSD) ≤ 15%
Inter-day Precision (RSD) ≤ 15%
Accuracy 86.5% - 110.4%
Recovery 64.4% - 86.8%
Matrix Effect 94.1% - 109.4%

Data adapted from a study on the simultaneous determination of six Uncaria alkaloids[1].

UHPLC-HRMS for Quantification in Plant Material

An ultra-high performance liquid chromatography-high resolution mass spectrometry method has been developed for the analysis of various alkaloids, including this compound, in Mitragyna speciosa (kratom) plants and commercial products[2]. This method is suitable for quality control and chemotype characterization.

Experimental Workflow for UHPLC-HRMS Analysis:

G cluster_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Processing Sample Plant Material / Product Extraction Extraction with appropriate solvent Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration UHPLC UHPLC Separation Filtration->UHPLC HRMS High-Resolution Mass Spectrometry UHPLC->HRMS Quant Quantification using this compound Standard HRMS->Quant

Caption: Workflow for the quantification of this compound in plant materials.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are attributed to its modulation of key signaling pathways involved in cellular stress and inflammation.

Neuroprotection via Oxidative Stress Reduction

This compound has demonstrated neuroprotective effects by mitigating oxidative stress. It can reduce the levels of reactive oxygen species (ROS) and protect the mitochondrial membrane potential. The antioxidant response may be mediated through the activation of the Nrf2 (in mammals) or SKN-1 (in C. elegans) pathway, a key regulator of cellular defense against oxidative stress.

G This compound This compound SKN1_Nrf2 Activation of SKN-1/Nrf2 Pathway This compound->SKN1_Nrf2 activates Neuroprotection Neuroprotection This compound->Neuroprotection contributes to OxidativeStress Oxidative Stress (e.g., increased ROS) OxidativeStress->SKN1_Nrf2 induces AntioxidantGenes Upregulation of Antioxidant Genes (e.g., HO-1) SKN1_Nrf2->AntioxidantGenes leads to AntioxidantGenes->Neuroprotection promotes

Caption: this compound's role in the oxidative stress response pathway.

Anti-Cancer Potential via NF-κB and MAPK Pathway Modulation

Alkaloids from Uncaria species have been shown to possess anti-cancer properties by modulating inflammatory pathways such as NF-κB and MAPK[3]. The inhibition of the TLR4/NF-κB/NLRP3 pathway by Uncaria alkaloids suggests a mechanism for their anti-inflammatory and potential anti-cancer effects[3]. While the specific effects of this compound on these pathways require further investigation, this provides a plausible framework for its observed biological activity.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 NFkB_MAPK Activation of NF-κB & MAPK Pathways TLR4->NFkB_MAPK ProinflammatoryGenes Expression of Pro-inflammatory & Cancer-related Genes NFkB_MAPK->ProinflammatoryGenes CellProliferation Cancer Cell Proliferation ProinflammatoryGenes->CellProliferation UncariaAlkaloids Uncaria Alkaloids (including this compound) UncariaAlkaloids->NFkB_MAPK inhibits

Caption: Postulated anti-cancer mechanism of Uncaria alkaloids.

Conclusion

This compound serves as an essential analytical standard for the accurate quantification and quality assessment of products derived from Uncaria and Mitragyna species. The provided analytical methods and protocols offer a framework for its use in research and quality control settings. Furthermore, the elucidation of its role in modulating cellular signaling pathways provides a basis for its continued investigation as a potential therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Isomitraphylline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, commonly known as Cat's Claw.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse and potent biological activities, including neuroprotective and anti-inflammatory effects.[2][3] The unique spirooxindole core structure presents a compelling scaffold for the development of novel therapeutic agents. These application notes provide an overview of synthetic strategies and detailed protocols for the preparation of this compound derivatives, aimed at facilitating research and drug discovery in this area.

Synthetic Strategies

The synthesis of this compound and its derivatives is a complex undertaking that can be broadly approached through two main strategies: total synthesis from simple commercially available starting materials and semi-synthesis or derivatization of the natural product. Given the intricate stereochemistry of the molecule, enantioselective synthesis is crucial to obtain the desired biologically active isomers.

A key challenge in the total synthesis of this compound lies in the construction of the characteristic spiro[pyrrolidine-3,3'-oxindole] core. Modern synthetic methodologies have enabled the efficient and stereoselective formation of this scaffold. Notable approaches include:

  • 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile, such as an α,β-unsaturated ester or a chalcone derivative. This method allows for the direct and often highly stereoselective construction of the pyrrolidine ring of the spirooxindole system.[4]

  • Multicomponent Reactions: One-pot multicomponent reactions provide an efficient pathway to complex molecular architectures from simple starting materials. For the synthesis of spirooxindoles, a mixture of an isatin derivative, an amino acid, and an activated alkene can be employed to generate the desired scaffold in a single step.[5]

  • Transition Metal-Catalyzed Cyclizations: Various transition metals, such as silver and palladium, can catalyze the intramolecular cyclization of appropriately functionalized precursors to form the spirooxindole core.[6]

Once the spirooxindole core is established, subsequent steps involve the annulation of the remaining rings to complete the pentacyclic framework of this compound. These later-stage transformations often involve classical organic reactions tailored to the specific substrate.

Experimental Protocols

While a complete, step-by-step total synthesis of this compound has not been extensively detailed in publicly available literature, the following protocols outline key transformations for the synthesis of the spiro[pyrrolidine-3,3'-oxindole] core, a crucial intermediate. These protocols are based on established methodologies for the synthesis of structurally related compounds.

Protocol 1: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Core via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of a substituted spiro[pyrrolidine-3,3'-oxindole] derivative.

Materials:

  • Isatin (or a substituted derivative)

  • Sarcosine (N-methylglycine)

  • (E)-Chalcone (or a substituted derivative)

  • Methanol (anhydrous)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add the (E)-chalcone (1.0 mmol).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

Quantitative Data:

The following table summarizes representative yields for the synthesis of various spiro[pyrrolidine-3,3'-oxindole] derivatives using a similar protocol.

Isatin DerivativeChalcone DerivativeYield (%)
IsatinChalcone85
5-Chloroisatin4'-Methoxychalcone92
N-Methylisatin4'-Chlorochalcone88

Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic and Signaling Pathways

To aid in the understanding of the synthetic strategies and potential biological mechanisms of this compound derivatives, the following diagrams have been generated.

G cluster_synthesis General Synthetic Strategy Isatin Isatin Spiro_Core Spiro[pyrrolidine-3,3'-oxindole] Core Isatin->Spiro_Core Amino_Acid Amino_Acid Amino_Acid->Spiro_Core Dipolarophile Dipolarophile Dipolarophile->Spiro_Core [3+2] Cycloaddition Ring_Annulation Ring Annulation Steps Spiro_Core->Ring_Annulation Isomitraphylline_Derivative This compound Derivative Ring_Annulation->Isomitraphylline_Derivative

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway This compound This compound Derivative Receptor Cell Surface Receptor This compound->Receptor Binds to/Modulates NF_kB_Pathway NF-κB Signaling Pathway This compound->NF_kB_Pathway Inhibits Cell_Membrane Receptor->NF_kB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammatory Response Pro_inflammatory_Cytokines->Inflammation

Caption: A putative anti-inflammatory signaling pathway modulated by this compound derivatives.

Biological Activity and Signaling Pathways

This compound and its analogs have demonstrated a range of biological activities, with neuroprotection and anti-inflammation being the most prominent.

Neuroprotective Effects: Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage.[2] The proposed mechanism involves the scavenging of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways related to cell survival and apoptosis. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interact with key proteins in the MAP kinase or PI3K/Akt signaling cascades.

Anti-inflammatory Properties: The anti-inflammatory effects of Mitraphylline, a stereoisomer of this compound, have been attributed to the inhibition of the NF-κB signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the activation of NF-κB, this compound derivatives can potentially reduce the production of inflammatory mediators and thereby ameliorate inflammatory conditions.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The methodologies outlined in these application notes provide a foundation for the chemical synthesis of the key spirooxindole scaffold. Further research is warranted to develop a complete and efficient total synthesis of this compound and to fully elucidate the molecular mechanisms underlying its diverse biological activities. The continued exploration of this fascinating class of natural products holds significant potential for addressing unmet medical needs.

References

Isomitraphylline: A Promising Oxindole Alkaloid for Amyloid-Beta Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isomitraphylline, a pentacyclic oxindole alkaloid, has emerged as a compound of interest in the study of Alzheimer's disease pathology, particularly in the context of amyloid-beta (Aβ) aggregation. Research has demonstrated its potential to inhibit the formation of Aβ fibrils and protect neuronal cells from Aβ-induced toxicity.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate Aβ aggregation and its downstream cellular effects.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on amyloid-beta aggregation and neuroprotection.

Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by this compound

CompoundConcentration (µM)Percent Inhibition of Aβ Aggregation (%)AssayReference
This compound5060.321 ± 2.61Thioflavin T (ThT) Assay[1][2]
This compound521.63 ± 5.47Thioflavin T (ThT) Assay

Table 2: Neuroprotective Effects of this compound on Aβ-Treated SH-SY5Y Cells

TreatmentThis compound Concentration (µM)Cell Viability (%)AssayReference
Aβ-treated cells-(Baseline for comparison)MTT Assay
Aβ-treated cells + this compound1065.32 ± 3.06MTT Assay
Aβ-treated cells + this compound2076.02 ± 4.89MTT Assay

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on Aβ aggregation and neuroprotection.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is designed to assess the inhibitory effect of this compound on the fibrillization of Aβ peptides.

Materials:

  • Amyloid-β (1-42) peptide

  • This compound

  • Thioflavin T (ThT)

  • Phosphate Buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ Stock Solution: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., 10 mM NaOH) to a stock concentration of 1 mg/mL.

  • Preparation of ThT Stock Solution: Prepare a ThT stock solution by dissolving 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. Store in the dark.[3]

  • Assay Setup:

    • In a 96-well plate, add Aβ peptide to each well to a final concentration of 20 µM.

    • Add varying concentrations of this compound (e.g., 5 µM and 50 µM) to the respective wells.

    • Include a positive control (Aβ alone) and a negative control (buffer alone).

  • Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

  • ThT Measurement:

    • Prepare a working ThT solution by diluting the stock solution in phosphate buffer.

    • Add the ThT working solution to each well to a final concentration of 10-25 µM.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 482-485 nm.[3]

  • Data Analysis: Calculate the percentage inhibition of Aβ aggregation using the following formula: % Inhibition = [(Fluorescence of Aβ alone - Fluorescence of Aβ with this compound) / Fluorescence of Aβ alone] x 100

Protocol 2: SH-SY5Y Cell Viability (MTT) Assay

This protocol assesses the neuroprotective effect of this compound against Aβ-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Amyloid-β (1-42) oligomers

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Cell Treatment:

    • Pre-treat the cells with desired concentrations of this compound (e.g., 10 µM and 20 µM) for a specified period (e.g., 2-6 hours).

    • After pre-treatment, add Aβ oligomers to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM).

    • Include control wells: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • SH-SY5Y cells

  • DCFH-DA stock solution (10 mM in DMSO)

  • Aβ (1-42) oligomers

  • This compound

  • Serum-free cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with Aβ and this compound as described in Protocol 2.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

    • Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[5][6]

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[5]

  • Data Analysis: Quantify the change in fluorescence intensity relative to the control cells.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • SH-SY5Y cells

  • JC-1 staining solution

  • Aβ (1-42) oligomers

  • This compound

  • Fluorescence microscope or plate reader with dual detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with Aβ and this compound as described in Protocol 2.

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions.

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[7][8]

  • Measurement:

    • Wash the cells with assay buffer.

    • Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~535/595 nm).

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Visualization of Pathways and Workflows

G cluster_0 In Vitro Aggregation Assay cluster_1 Cell-Based Neuroprotection Assays Abeta Aβ Peptide Monomers Incubation Incubation (37°C) Abeta->Incubation Inhibitor This compound Inhibitor->Incubation ThT Thioflavin T Staining Incubation->ThT Fluorescence Fluorescence Measurement ThT->Fluorescence SHSY5Y SH-SY5Y Cells Pretreatment Pre-treatment with this compound SHSY5Y->Pretreatment Abeta_Toxicity Aβ Oligomer Treatment Pretreatment->Abeta_Toxicity Viability Cell Viability Assay (MTT) Abeta_Toxicity->Viability ROS ROS Assay (DCFH-DA) Abeta_Toxicity->ROS MMP MMP Assay (JC-1) Abeta_Toxicity->MMP

G cluster_0 Cellular Stress Pathways cluster_1 Cellular Response Abeta Amyloid-β Oligomers ROS_increase Increased Intracellular ROS Abeta->ROS_increase Mito_dysfunction Mitochondrial Dysfunction (Decreased ΔΨm) Abeta->Mito_dysfunction This compound This compound This compound->ROS_increase Inhibits This compound->Mito_dysfunction Protects ROS_increase->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death Cell_survival Neuronal Survival

References

Application Notes and Protocols for Studying Isomitraphylline's Antioxidant Potential in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans is a powerful model organism for investigating the molecular mechanisms of aging and oxidative stress due to its short lifespan, genetic tractability, and highly conserved stress response pathways.[1][2][3] This document provides detailed application notes and protocols for evaluating the potential antioxidant properties of isomitraphylline, an oxindole alkaloid, using C. elegans.

Recent studies have explored the antioxidant effects of aqueous leaf extracts of Uncaria tomentosa, which contains this compound.[4][5][6] Interestingly, while the crude extract demonstrated significant antioxidant activity in C. elegans, purified this compound did not exhibit the same in vivo effects.[4][5][6] The extract's protective effects were found to be dependent on the SKN-1/Nrf2 signaling pathway, a key regulator of oxidative stress response.[4][5][6] These findings suggest that the antioxidant activity of the extract may arise from synergistic interactions between its various components or that this compound itself is not the primary bioactive agent for in vivo antioxidant effects in this model.

These application notes provide a framework for further investigation into this compound and related compounds, outlining the key signaling pathways and providing detailed protocols for a comprehensive assessment of antioxidant activity in C. elegans.

Key Signaling Pathways in C. elegans Oxidative Stress Response

The response to oxidative stress in C. elegans is primarily regulated by two key transcription factors: DAF-16 (the ortholog of mammalian FOXO) and SKN-1 (the ortholog of mammalian Nrf2).[7][8][9][10]

  • DAF-16/FOXO Pathway: This pathway is a central regulator of longevity, metabolism, and stress resistance.[8][11][12][13] Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway phosphorylates and sequesters DAF-16 in the cytoplasm.[14] However, under conditions of oxidative stress, DAF-16 translocates to the nucleus to activate the expression of downstream target genes, including antioxidant enzymes like superoxide dismutase (sod-3).[8][11][14]

  • SKN-1/Nrf2 Pathway: SKN-1 is a master regulator of the detoxification and antioxidant response.[7][9][15] It controls the expression of a battery of cytoprotective genes, such as those involved in glutathione synthesis and detoxification (e.g., gst-4).[15][16] Activation of SKN-1 is crucial for resistance to oxidative and xenobiotic stress.[7][9]

The interplay between these pathways is complex, with some degree of crosstalk. For instance, DAF-16 can influence the expression of skn-1.[7] Understanding the involvement of these pathways is critical for elucidating the mechanism of action of potential antioxidant compounds.

Data Presentation

The following tables summarize the findings from a key study investigating the in vivo antioxidant effects of an aqueous leaf extract (ALE) of Uncaria tomentosa and its purified alkaloids, mitraphylline and this compound, in C. elegans.

Table 1: Effect of U. tomentosa Aqueous Leaf Extract (ALE) and Purified Alkaloids on Intracellular ROS Levels in Wild-Type C. elegans

TreatmentConcentrationMean Fluorescence (% of Control)Standard Error of the Mean (SEM)
Control (Untreated) -100.00± 2.95
ALE 10 µg/mL78.45± 3.21
20 µg/mL69.87± 2.87
40 µg/mL60.12± 2.54
80 µg/mL56.64± 2.16
100 µg/mL55.23± 2.09
Mitraphylline 1 µg/mL98.76± 3.11
2 µg/mL97.54± 2.98
10 µg/mL96.98± 3.05
This compound 1 µg/mL99.12± 3.24
2 µg/mL98.33± 3.17
10 µg/mL97.89± 3.09

Data adapted from Azevedo et al., Molecules, 2019.[5] This table illustrates that while the ALE significantly reduced ROS levels in a dose-dependent manner, purified mitraphylline and this compound had no significant effect.

Table 2: Survival Rate of Wild-Type C. elegans Exposed to Juglone-Induced Oxidative Stress

Pre-treatmentConcentrationSurvival Rate (%)Standard Error of the Mean (SEM)
Control (Juglone only) -30.59± 1.75
ALE 40 µg/mL58.76± 2.13
80 µg/mL69.88± 2.45
100 µg/mL75.43± 2.67
Mitraphylline 1 µg/mL32.11± 1.88
2 µg/mL31.87± 1.92
This compound 1 µg/mL33.04± 1.95
2 µg/mL32.56± 1.89

Data adapted from Azevedo et al., Molecules, 2019.[5] This table demonstrates that pre-treatment with ALE significantly increased the survival of worms under lethal oxidative stress, whereas purified mitraphylline and this compound did not confer protection.

Table 3: Role of DAF-16 and SKN-1 in ALE-Mediated ROS Reduction

Worm StrainTreatment (80 µg/mL ALE)Mean Fluorescence (% of Untreated Control of the same strain)Standard Error of the Mean (SEM)
N2 (Wild-Type) -100.00± 3.12
+ ALE57.89± 2.23
CF1038 (daf-16(mu86)) -100.00± 3.34
+ ALE62.34± 2.56
EU1 (skn-1(zu67)) -100.00± 3.08
+ ALE121.45± 4.11

Data adapted from Azevedo et al., Molecules, 2019.[5] This table shows that the ROS-reducing effect of ALE was maintained in worms lacking DAF-16 but was reversed in worms lacking SKN-1, indicating a SKN-1 dependent mechanism.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Synchronize C. elegans Population (e.g., by bleaching) B Culture Synchronized L1 Larvae to L4 Stage on NGM Plates A->B C Transfer L4 Worms to NGM Plates Containing This compound or Vehicle Control B->C D Lifespan Assay C->D E Oxidative Stress Resistance Assay (e.g., Juglone or Paraquat) C->E F Intracellular ROS Measurement (e.g., H2DCF-DA) C->F G Gene Expression Analysis (qRT-PCR for sod-3, gst-4) C->G H Survival Curve Analysis (Log-rank test) D->H I Quantify Survival Under Stress E->I J Quantify Fluorescence F->J K Quantify mRNA Levels G->K

Experimental workflow for assessing antioxidant activity.

signaling_pathways cluster_IIS Insulin/IGF-1 Signaling (IIS) Pathway cluster_SKN1 SKN-1/Nrf2 Pathway DAF2 DAF-2 (Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 PDK1 PDK-1 AGE1->PDK1 AKT AKT-1/2 PDK1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 DAF16_n DAF-16 (Nuclear) DAF16->DAF16_n Stress StressResponse Stress Resistance Genes (e.g., sod-3) DAF16_n->StressResponse SKN1 SKN-1 (Nrf2) DAF16_n->SKN1 Crosstalk OxidativeStress Oxidative Stress PMK1 p38/MAPK Pathway (PMK-1) OxidativeStress->PMK1 PMK1->SKN1 SKN1_n SKN-1 (Nuclear) SKN1->SKN1_n DetoxGenes Detoxification Genes (e.g., gst-4) SKN1_n->DetoxGenes

Key oxidative stress response pathways in C. elegans.

Experimental Protocols

Protocol 1: C. elegans Lifespan Assay

This assay determines if this compound extends the lifespan of C. elegans.[1][2][17]

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Vehicle control (solvent only)

  • 5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny growth)

  • M9 buffer

  • Platinum wire worm pick

  • 20°C incubator

Procedure:

  • Preparation of Assay Plates: Prepare NGM plates containing the desired final concentrations of this compound and a vehicle control. Add FUDR to the NGM to prevent the growth of progeny, which can confound the assay. Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

  • Worm Synchronization: Generate a synchronized population of L1 larvae by bleaching gravid adult worms.

  • Initiation of Lifespan Assay: Transfer synchronized L4 larvae or young adult worms to the prepared assay plates (approximately 60-120 worms per condition, distributed across multiple plates).

  • Scoring Survival: Starting from day 1 of adulthood, score the worms daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Generate survival curves and analyze the data using the log-rank (Mantel-Cox) test to determine statistical significance.

Protocol 2: Oxidative Stress Resistance Assay

This assay assesses whether this compound treatment enhances the survival of C. elegans under conditions of acute oxidative stress.[10][18]

Materials:

  • C. elegans cultured on NGM plates with this compound or vehicle control as described in Protocol 1.

  • A pro-oxidant such as juglone (e.g., 250 µM) or paraquat (e.g., 200 mM).[10][19]

  • M9 buffer

  • 24-well plates

Procedure:

  • Pre-treatment: Culture synchronized young adult worms on NGM plates containing this compound or vehicle control for 48-72 hours.

  • Induction of Oxidative Stress: Transfer the pre-treated worms to the wells of a 24-well plate containing the pro-oxidant dissolved in M9 buffer.

  • Scoring Survival: Score the number of surviving worms at regular intervals (e.g., every hour) for up to 8 hours.

  • Data Analysis: Plot survival curves and compare the median survival times. Statistical significance can be determined using the log-rank test.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the level of intracellular ROS in C. elegans following treatment with this compound.[3][20]

Materials:

  • C. elegans treated with this compound or vehicle control.

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)

  • M9 buffer

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Treatment: Culture synchronized worms on NGM plates with this compound or vehicle control.

  • Washing: Wash the worms off the plates with M9 buffer and wash them three times to remove bacteria.

  • Staining: Incubate the worms in M9 buffer containing 50 µM H2DCF-DA for 1-2 hours at 20°C in the dark.

  • Measurement: Wash the worms again to remove excess dye and transfer approximately 20-30 worms per well into a 96-well plate. Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the number of worms per well. Compare the ROS levels between treated and control groups using a t-test or ANOVA.

Protocol 4: Gene Expression Analysis by qRT-PCR

This assay measures changes in the expression of key oxidative stress response genes.

Materials:

  • C. elegans treated with this compound or vehicle control.

  • Trizol reagent or similar for RNA extraction.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (sod-3, gst-4) and a reference gene (act-1).

Procedure:

  • Treatment and RNA Extraction: Treat a large population of synchronized worms with this compound or vehicle control. Harvest the worms and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative real-time PCR using primers for the target genes and the reference gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the treated group to the control group.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's antioxidant properties in C. elegans. While existing research indicates that purified this compound may not possess direct in vivo antioxidant activity in this model, these methodologies are essential for confirming these findings and for exploring the potential of related compounds or synergistic effects within complex extracts. By employing these assays, researchers can systematically investigate the effects on lifespan, stress resistance, ROS levels, and the underlying molecular pathways, contributing to a deeper understanding of the bioactivity of natural products.

References

Isomitraphylline: A Promising Oxindole Alkaloid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Isomitraphylline, a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria and Mitragyna genera, is emerging as a significant lead compound in the field of drug discovery. Its diverse pharmacological activities, including neuroprotective and anticancer effects, have garnered considerable interest within the scientific community. These application notes provide a comprehensive overview of this compound's therapeutic potential, supported by quantitative data and detailed experimental protocols to guide researchers in their investigations.

Therapeutic Potential and Mechanism of Action

This compound has demonstrated notable potential in two primary therapeutic areas: neurodegenerative diseases, particularly Alzheimer's disease, and oncology.

Neuroprotection: In the context of Alzheimer's disease, this compound exhibits a multi-faceted approach to neuroprotection. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[1][2] Furthermore, it protects neuronal cells from cytotoxicity induced by Aβ and oxidative stress, reduces intracellular reactive oxygen species (ROS), and helps maintain mitochondrial membrane potential.[1] One of the proposed mechanisms for its neuroprotective effects is the inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme critical for the production of Aβ peptides.[2]

Anticancer Activity: this compound has also been identified as a potential anticancer agent. Studies have shown its ability to control the proliferation of acute lymphoblastic leukemia cells.[3] While specific IC50 values for this compound across a range of cancer cell lines are still being extensively researched, its pro-apoptotic and anti-proliferative effects suggest a promising future in cancer therapy. For context, its stereoisomer, mitraphylline, has shown cytotoxic effects against human Ewing's sarcoma and breast cancer cell lines.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

Target/Assay Cell Line/System Compound Concentration Effect Reference
Aβ Aggregation InhibitionIn vitro (Thioflavin T Assay)This compound50 µM60.321% ± 2.61 inhibition[1]
Neuroprotection against Aβ-induced toxicitySH-SY5Y NeuroblastomaThis compound10 µMProtective effect[1]
Neuroprotection against Aβ-induced toxicitySH-SY5Y NeuroblastomaThis compound20 µMProtective effect[1]
Neuroprotection against H₂O₂-induced cytotoxicitySH-SY5Y NeuroblastomaThis compound20 µMProtective effect[1]
Reduction of Intracellular ROSSH-SY5Y NeuroblastomaThis compound10 µMReduction in ROS[1]
Reduction of Intracellular ROSSH-SY5Y NeuroblastomaThis compound20 µMReduction in ROS[1]
Maintenance of Mitochondrial Membrane PotentialSH-SY5Y NeuroblastomaThis compound20 µMProtection of mitochondrial membrane potential[1]
Compound Cancer Cell Line IC50 Value Reference
MitraphyllineMHH-ES-1 (Ewing's Sarcoma)17.15 ± 0.82 µM[4][5]
MitraphyllineMT-3 (Breast Cancer)11.80 ± 1.03 µM[4][5]

Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation.

cluster_0 Neuroprotection Abeta Amyloid-β Aggregation Neuronal_Death Neuronal Death Abeta->Neuronal_Death BACE1 BACE1 BACE1->Abeta Promotes ROS Oxidative Stress (ROS) ROS->Neuronal_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->Neuronal_Death Isomitraphylline_N This compound Isomitraphylline_N->Abeta Inhibits Isomitraphylline_N->BACE1 Inhibits Isomitraphylline_N->ROS Reduces Isomitraphylline_N->Mitochondrial_Dysfunction Prevents

This compound's neuroprotective mechanisms.

cluster_1 Anticancer Activity Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Isomitraphylline_C This compound Isomitraphylline_C->Akt Inhibits? Isomitraphylline_C->Bcl2 Downregulates?

Potential anticancer signaling pathway modulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is designed to assess the ability of this compound to inhibit the aggregation of amyloid-beta peptides.

Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ peptide solution: Reconstitute lyophilized Aβ(1-42) peptide in sterile water to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Before use, thaw an aliquot and dilute in PBS to the desired working concentration (e.g., 10 µM).

  • Preparation of ThT solution: Prepare a 5 mM stock solution of ThT in sterile water. Store protected from light at 4°C. On the day of the assay, dilute the stock solution in PBS to a final working concentration of 5 µM.

  • Assay Setup:

    • In a 96-well plate, add the Aβ peptide solution.

    • Add this compound at various concentrations to the wells containing the Aβ peptide. Include a vehicle control (e.g., DMSO) and a positive control (a known Aβ aggregation inhibitor).

    • Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for Aβ aggregation.

  • Fluorescence Measurement:

    • After incubation, add the ThT working solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells (containing only ThT and PBS) from all other readings.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample with this compound / Fluorescence of vehicle control)] x 100

Protocol 2: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic or protective effects of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • For cytotoxicity assessment, treat the cells with various concentrations of this compound for 24-48 hours.

    • For neuroprotection assessment, pre-treat the cells with this compound for a specified time (e.g., 2 hours) before adding a toxic stimulus (e.g., Aβ peptide or H₂O₂).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control wells (untreated or vehicle-treated).

    • Plot cell viability (%) against the concentration of this compound to determine the IC50 value (for cytotoxicity) or the protective effect.

Protocol 3: H2DCFDA Assay for Intracellular ROS Measurement

This protocol is used to quantify the levels of intracellular reactive oxygen species (ROS).

Materials:

  • SH-SY5Y cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • PBS

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • H2DCFDA Loading:

    • Remove the culture medium and wash the cells with warm PBS.

    • Add H2DCFDA solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.

  • Compound and/or Stressor Treatment:

    • Wash the cells with PBS to remove excess H2DCFDA.

    • Add fresh medium containing this compound and/or an oxidative stressor (e.g., H₂O₂).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity immediately and at various time points using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence values to the control wells.

    • Compare the ROS levels in this compound-treated cells to the untreated or vehicle-treated controls.

Experimental Workflow

cluster_workflow General Experimental Workflow cluster_assays Examples of Assays Start Hypothesis Cell_Culture Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Treatment Treatment with This compound +/- Stressor Cell_Culture->Treatment Assay Perform Assay Treatment->Assay Data_Collection Data Collection Assay->Data_Collection ThT Thioflavin T Assay->ThT MTT MTT Assay->MTT H2DCFDA H2DCFDA Assay->H2DCFDA Data_Analysis Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for investigating this compound.

These protocols and notes are intended to serve as a starting point for researchers. Optimization of concentrations, incubation times, and specific cell lines may be necessary for individual experimental setups. The continued investigation of this compound holds significant promise for the development of novel therapeutics for neurodegenerative diseases and cancer.

References

Application Notes and Protocols for the Formulation of Isomitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, commonly known as Cat's Claw. It is a stereoisomer of mitraphylline. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective and anti-cancer activities.[1][2][3] Preclinical research suggests its involvement in pathways related to Alzheimer's disease, such as the inhibition of amyloid-beta (Aβ) aggregation, and in controlling the proliferation of certain cancer cells.[2][3][4]

These application notes provide detailed protocols for the preparation and formulation of this compound for consistent and reliable experimental use in both in vitro and in vivo research settings.

Physicochemical Properties and Solubility

Proper formulation begins with a thorough understanding of the compound's physicochemical properties. This compound is a solid powder with poor aqueous solubility, a critical factor to consider during the preparation of experimental solutions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₂₁H₂₄N₂O₄ [1][5]
Molecular Weight 368.43 g/mol [1][5]
Appearance Solid powder [5]
Purity (Typical) >98% [5]
Storage (Solid) -20°C, protected from light [1][5]

| Shelf Life (Solid) | >3 years (if stored properly) |[5] |

Table 2: Solubility Data for this compound

Solvent Solubility Reference
DMSO Soluble [5]
Chloroform 1 - 10 mg/mL (Sparingly soluble) [6]
Acetonitrile 0.1 - 1 mg/mL (Slightly soluble) [6]

| Aqueous Buffers | Sparingly soluble |[7] |

Application Notes for Formulation

General Handling and Storage
  • Solid Compound: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure stability.[1][5]

  • Stock Solutions: High-concentration stock solutions should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[5] For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C (stable for up to 6 months).[1] For short-term use, a stock solution can be stored at 4°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: this compound has very limited stability in aqueous media. It is strongly recommended to prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock solution. Do not store aqueous solutions for more than one day.[7]

Formulation for In Vitro Experiments

The primary challenge for in vitro studies is to achieve the desired final concentration in the aqueous culture medium without causing precipitation or solvent-induced cytotoxicity.

  • Solvent Choice: DMSO is the recommended solvent for preparing the primary stock solution due to the high solubility of this compound.

  • Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, to avoid affecting cell viability and experimental outcomes. It is crucial to run a vehicle control group (medium with the same final concentration of DMSO) in all experiments.

Formulation for In Vivo Experiments

Due to its poor water solubility, formulating this compound for systemic administration in vivo requires a vehicle that can safely solubilize the compound. There is limited specific data on this compound, so a common approach for similar alkaloids is recommended.

  • Vehicle Systems: A multi-component vehicle system is often necessary. A common formulation for intravenous (IV) or intraperitoneal (IP) injection consists of a mixture of a solubilizing agent, a surfactant, and a physiological solution. An example vehicle is a combination of DMSO, Tween® 80 (or Kolliphor® EL), and sterile saline or phosphate-buffered saline (PBS).

  • Pre-formulation Screening: It is essential to perform tolerability and vehicle toxicity studies in the chosen animal model before initiating efficacy experiments. The final volume and concentration of organic solvents and surfactants must be carefully optimized to avoid adverse effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution for subsequent dilutions.

Materials:

  • This compound powder (MW: 368.43 g/mol )

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weigh out 3.68 mg of this compound powder accurately using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To prepare final working concentrations for treating cells in culture, using the 10 mM DMSO stock solution.

Table 3: Example Dilutions for In Vitro Experiments

Desired Final Concentration Volume of 10 mM Stock to add to 10 mL Medium Final DMSO Concentration
10 µM 10 µL 0.1%
20 µM 20 µL 0.2%

| 50 µM | 50 µL | 0.5% |

Procedure:

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium in a 37°C water bath.

  • To prepare a 20 µM working solution in 10 mL of medium, for example, add 20 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed medium.

  • Immediately vortex or invert the medium tube gently but thoroughly to ensure homogeneous mixing and prevent precipitation.

  • Use this freshly prepared medium to treat cells.

  • Crucially, prepare a vehicle control medium by adding 20 µL of pure DMSO to 10 mL of medium (final concentration 0.2% DMSO).

Protocol 3: General Formulation for In Vivo Administration (Rodent Model)

Objective: To prepare a 1 mg/mL injectable solution of this compound. This protocol is a general starting point and requires optimization and validation.

Table 4: Example Formulation for In Vivo Administration

Component Percentage (v/v) Volume for 1 mL Total Purpose
DMSO 10% 100 µL Primary Solubilizer
Tween® 80 10% 100 µL Surfactant/Emulsifier

| Sterile Saline (0.9% NaCl) | 80% | 800 µL | Diluent/Vehicle |

Procedure:

  • Weigh 1 mg of this compound and dissolve it in 100 µL of DMSO. Vortex until fully dissolved.

  • Add 100 µL of Tween® 80 to the solution and mix thoroughly. This step is critical for maintaining solubility when the aqueous component is added.

  • Slowly add the sterile saline (800 µL) to the mixture, vortexing gently between additions to prevent precipitation. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the surfactant percentage).

  • Administer the formulation to the animal model immediately after preparation.

  • A vehicle control group must be included, receiving the same formulation (10% DMSO, 10% Tween® 80, 80% Saline) without the active compound.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the formulation workflows and a hypothesized signaling pathway for this compound's neuroprotective effects.

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: In Vitro Working Solution Solid This compound Powder Weigh Weigh 3.68 mg Solid->Weigh Dissolve Dissolve in 1 mL DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Stock 10 mM Stock Solution Vortex->Stock Aliquot Aliquot & Store at -80°C Stock->Aliquot Stock_InVitro Thaw 10 mM Stock Dilute Dilute Stock into Medium (e.g., 20 µL in 10 mL) Stock_InVitro->Dilute Medium Pre-warm Cell Culture Medium Medium->Dilute Mix Mix Thoroughly Dilute->Mix Final Final Working Solution (e.g., 20 µM) Mix->Final

Caption: Workflow for preparing this compound solutions for in vitro use.

G cluster_2 Protocol 3: In Vivo Formulation Preparation Solid_InVivo This compound Powder Dissolve_DMSO 1. Dissolve in DMSO Solid_InVivo->Dissolve_DMSO Add_Tween 2. Add Tween® 80 & Mix Dissolve_DMSO->Add_Tween Add_Saline 3. Add Saline Slowly & Mix Add_Tween->Add_Saline Final_Injectable Final Injectable Solution (e.g., 1 mg/mL) Add_Saline->Final_Injectable

Caption: General workflow for preparing an injectable this compound formulation.

G Hypothesized Neuroprotective Signaling of this compound cluster_downstream Potential Downstream Effects IMT This compound Abeta Amyloid-Beta (Aβ) Aggregation IMT->Abeta Inhibits ROS Oxidative Stress (ROS Production) IMT->ROS Reduces PI3K PI3K/Akt Pathway IMT->PI3K Activates? Neuroprotection Neuronal Survival & Protection Abeta->Neuroprotection ROS->Neuroprotection GSK3b GSK-3β (active) PI3K->GSK3b Inhibits PI3K->Neuroprotection Tau Tau Hyperphosphorylation GSK3b->Tau Tau->Neuroprotection

Caption: Hypothesized signaling pathway for this compound in neuroprotection.

References

Troubleshooting & Optimization

Technical Support Center: Isomitraphylline Extraction and Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the extraction of Isomitraphylline.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound is a pentacyclic oxindole alkaloid predominantly found in plants of the Uncaria genus, commonly known as Cat's Claw, and the Mitragyna genus. Uncaria tomentosa is a well-documented source for its extraction.

Q2: What are the main challenges in achieving a high yield of this compound?

A2: The primary challenges include the low natural abundance of the compound in plant material, co-extraction of interfering substances, and potential degradation of the alkaloid during the extraction and purification process. Isomerization of mitraphylline to this compound can also be influenced by extraction conditions.

Q3: Which extraction methods are most effective for this compound?

A3: Traditional acid-base and solvent extraction methods are commonly employed. However, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are gaining prominence due to their potential for higher efficiency and reduced solvent consumption.

Q4: How can I accurately quantify the yield of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method for quantifying this compound.[1] Spectrophotometric methods can also be used for total alkaloid determination but are less specific for this compound.[1]

Q5: What are the typical storage conditions for this compound to ensure its stability?

A5: this compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended to prevent degradation.[2]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Solutions
Low Yield 1. Incomplete cell wall disruption.2. Inappropriate solvent selection.3. Suboptimal extraction time or temperature.4. Degradation of this compound.1. Ensure the plant material is finely powdered to maximize surface area for extraction.2. Use solvents with appropriate polarity. Methanol and ethanol are commonly used.3. Optimize extraction time and temperature. Prolonged exposure to high temperatures can lead to degradation.4. Consider using advanced extraction techniques like UAE or SFE to improve efficiency at lower temperatures.
Emulsion Formation during Liquid-Liquid Extraction High concentration of lipids and other amphiphilic molecules in the plant extract.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.2. Centrifuge the mixture to break the emulsion.3. Filter the emulsion through a bed of celite or glass wool.
Co-extraction of Impurities The solvent used is not selective enough for this compound.1. Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar compounds.2. Employ chromatographic purification techniques such as column chromatography or preparative HPLC after the initial extraction.
Isomerization of Alkaloids pH and temperature fluctuations during extraction can promote the conversion of related alkaloids into this compound or vice-versa.[3]1. Maintain strict control over pH and temperature throughout the extraction process.2. Use buffered solutions where appropriate to stabilize the pH.
Inaccurate Quantification Interference from other co-extracted compounds with similar UV absorbance.1. Optimize the HPLC method to achieve baseline separation of this compound from other compounds.2. Use a diode-array detector (DAD) to check for peak purity.3. When using spectrophotometry, perform a thorough clean-up of the extract to remove interfering substances.[1]

Data Presentation: this compound Yield

The following tables summarize quantitative data on this compound extraction yields from Uncaria tomentosa under various conditions.

Table 1: Comparison of this compound Yield with Different Extraction Methods

Extraction MethodPlant PartSolventTemperature (°C)TimeYield of this compound (mg/g of dry plant material)Reference
MacerationBark80% EthanolRoom Temperature7 daysNot specified for this compound alone[1]
Soxhlet ExtractionBarkMethanolBoiling point8 hoursNot specified for this compound alone[1]
Supercritical Fluid Extraction (CO₂)LeavesCO₂ with 10% Ethanol502 hours~0.15[4]
Ultrasound-Assisted ExtractionLeaves70% Ethanol6030 minNot specified for this compound alone[5]

Table 2: Influence of Solvent Polarity on Alkaloid Extraction Yield from Uncaria tomentosa

SolventPolarity IndexTotal Alkaloid Yield (%)This compound Content in Extract (%)Reference
Water10.25.6Not specified[6]
Methanol5.111.2Not specified[6]
Ethanol4.39.8Not specified[6]
Chloroform4.17.5Not specified[6]
Ethyl Acetate4.46.4Not specified[6]

Note: Data on the specific percentage of this compound in the total alkaloid extract for each solvent is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Uncaria tomentosa Bark

This protocol is adapted from established methods for alkaloid extraction.[7][8]

1. Preparation of Plant Material:

  • Dry the Uncaria tomentosa bark at 40-50°C to a constant weight.

  • Grind the dried bark into a fine powder (e.g., 40-60 mesh).

2. Acidic Extraction:

  • Macerate 100 g of the powdered bark in 1 L of 2% hydrochloric acid (HCl) for 24 hours with occasional stirring.

  • Filter the mixture and collect the acidic aqueous extract.

  • Repeat the extraction of the plant residue two more times with fresh acidic solution.

  • Combine all the acidic extracts.

3. Basification and Solvent Extraction:

  • Adjust the pH of the combined acidic extract to 9-10 with ammonium hydroxide.

  • Transfer the basic solution to a separatory funnel.

  • Extract the aqueous solution three times with an equal volume of chloroform or dichloromethane.

  • Combine the organic layers.

4. Purification and Isolation:

  • Wash the combined organic extract with distilled water to remove residual base.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Further purify the crude extract using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate this compound.

5. Quantification:

  • Dissolve a known amount of the purified fraction in methanol and quantify the this compound content using HPLC-UV at a wavelength of 245 nm.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline for UAE and should be optimized for specific equipment and plant material.

1. Sample Preparation:

  • Use 10 g of finely powdered Uncaria tomentosa leaves.

2. Extraction:

  • Place the sample in a flask with 200 mL of 70% ethanol.

  • Submerge the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

3. Post-Extraction:

  • Filter the extract to remove solid plant material.

  • Concentrate the extract under reduced pressure.

  • Proceed with purification and quantification as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow: Acid-Base Extraction of this compound

AcidBaseExtraction Start Start: Powdered Uncaria tomentosa Bark AcidExtraction Acidic Maceration (2% HCl) Start->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AcidicExtract Acidic Aqueous Extract Filtration1->AcidicExtract Residue1 Plant Residue (Discard) Filtration1->Residue1 Basification Basification (NH4OH, pH 9-10) AcidicExtract->Basification SolventExtraction Liquid-Liquid Extraction (Chloroform) Basification->SolventExtraction AqueousLayer Aqueous Layer (Discard) SolventExtraction->AqueousLayer OrganicLayer Organic Layer (with this compound) SolventExtraction->OrganicLayer Drying Drying (Anhydrous Na2SO4) OrganicLayer->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for the acid-base extraction of this compound.

Logical Relationship: Neuroprotective Mechanism of this compound

NeuroprotectionMechanism cluster_cellular_effects Cellular Effects This compound This compound Abeta Amyloid-β (Aβ) Aggregation This compound->Abeta Inhibits ROS Reactive Oxygen Species (ROS) Production This compound->ROS Reduces Neuroprotection Neuroprotection OxidativeStress Oxidative Stress Abeta->OxidativeStress Induces ROS->OxidativeStress NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Leads to

Caption: Proposed neuroprotective mechanism of this compound.[9][10]

Logical Relationship: Anti-Cancer Activity of this compound

AntiCancerMechanism cluster_cellular_processes Cellular Processes This compound This compound CancerCells Cancer Cells This compound->CancerCells Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis (Programmed Cell Death) This compound->Apoptosis Induces AntiCancerEffect Anti-Cancer Effect CancerCells->Proliferation CancerCells->Apoptosis TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth Inhibits

References

Technical Support Center: Isomitraphylline HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Isomitraphylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of this compound and related oxindole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A common starting point for the analysis of this compound and other oxindole alkaloids involves a reversed-phase HPLC method. A C18 column is widely used with a mobile phase consisting of a buffer (such as phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol.[1][2][3] The detection wavelength is typically set to 245 nm.[1][2][3]

Q2: Why is the resolution between this compound and its isomers, like Mitraphylline, often challenging?

This compound and Mitraphylline are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms.[4] Separating isomers can be difficult because their similar physicochemical properties lead to very close retention times on standard HPLC columns.[4] Achieving baseline separation often requires careful optimization of chromatographic conditions.

Q3: What are the critical parameters to adjust for improving the resolution of this compound?

The most impactful parameters for improving resolution are the mobile phase composition (organic solvent ratio and pH), column chemistry, and temperature.[2][5] Fine-tuning these variables can enhance the selectivity between this compound and co-eluting peaks.

Troubleshooting Guide: Improving this compound Resolution

This guide addresses specific issues you may encounter during your HPLC analysis of this compound.

Problem 1: Poor or no separation between this compound and Mitraphylline peaks.

Cause: Insufficient selectivity of the chromatographic system for the isomers.

Solutions:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: If using a gradient, try making the gradient shallower to increase the separation time between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) to find the optimal composition.

    • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids.[5] For oxindole alkaloids, a pH around 7.0 has been shown to be effective.[1][3] Small adjustments to the pH can alter the ionization state of the analytes and improve separation.

  • Change Column Chemistry:

    • If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions. Chiral stationary phases are specifically designed for separating enantiomers and diastereomers and may provide the best resolution.[6]

  • Decrease Column Temperature:

    • Lowering the column temperature can sometimes enhance separation between isomers.[2] Try setting the column oven to a lower temperature (e.g., 15-20°C) to see if resolution improves.

Problem 2: Broad or tailing peaks for this compound.

Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Solutions:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound and minimize interactions with residual silanols on the silica-based column.

  • Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak distortion. Try diluting your sample and reinjecting.

  • Use a High-Purity Column: Employ a high-quality, end-capped C18 column to reduce peak tailing caused by silanol interactions.

  • Consider Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve the peak shape of basic compounds.

Problem 3: Unstable retention times for this compound.

Cause: Fluctuations in the HPLC system, such as pump performance, column temperature, or mobile phase preparation, can lead to shifting retention times.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pump-related issues and lead to unstable retention times. Always degas your mobile phase before use.

  • Maintain Consistent Column Temperature: Use a column oven to maintain a stable temperature throughout your analysis.[2]

  • Check for Leaks: Inspect the HPLC system for any leaks, as these can cause pressure fluctuations and affect retention times.

Experimental Protocols

Below are examples of experimental conditions that have been used for the separation of oxindole alkaloids, including this compound. These can serve as a starting point for your method development.

Method 1: Gradient HPLC for Oxindole Alkaloids

ParameterCondition
Column C18, 3 µm particle size
Mobile Phase A 10 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient can be optimized. Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Temperature Room Temperature
Detection 245 nm

Method 2: Isocratic HPLC for Mitraphylline

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in your this compound HPLC analysis.

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Considerations cluster_instrument Instrumental Parameters start Poor Resolution of This compound mobile_phase Optimize Mobile Phase start->mobile_phase Step 1 column Consider Column Change mobile_phase->column adjust_gradient Adjust Gradient Profile mobile_phase->adjust_gradient adjust_ph Modify pH mobile_phase->adjust_ph change_solvent Change Organic Solvent (e.g., MeOH to ACN) mobile_phase->change_solvent instrument Check Instrument Parameters column->instrument new_column Use a New C18 Column column->new_column phenyl_column Try a Phenyl Column column->phenyl_column chiral_column Employ a Chiral Column column->chiral_column temperature Adjust Temperature instrument->temperature flow_rate Optimize Flow Rate instrument->flow_rate solution Resolution Improved adjust_gradient->solution Success adjust_ph->solution Success change_solvent->solution Success new_column->solution Success phenyl_column->solution Success chiral_column->solution Success temperature->solution Success flow_rate->solution Success

Caption: Troubleshooting workflow for improving this compound HPLC resolution.

References

Isomitraphylline Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isomitraphylline, ensuring its stability throughout experimental and developmental stages is critical for obtaining accurate and reproducible results. This technical support center provides essential guidance on the stability and degradation of this compound, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Inconsistent biological activity in assays. Degradation of this compound in solution due to improper storage or handling.Prepare fresh solutions for each experiment whenever possible. If stock solutions are necessary, aliquot and store them at -20°C or -80°C in a suitable solvent like DMSO for a limited duration (e.g., up to one month).[1] Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use.
Appearance of unexpected peaks in HPLC analysis. 1. Isomerization to mitraphylline or other stereoisomers. 2. Degradation due to pH, temperature, or light exposure.1. Control the pH of solutions; oxindole alkaloids can isomerize in polar solvents, a process influenced by pH and temperature.[2] 2. Conduct forced degradation studies to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve this compound from its degradants and isomers.[3]
Loss of compound during extraction or purification. Isomerization or degradation induced by the extraction method.Employ extraction techniques known to minimize alkaloid isomerization, such as dynamic maceration or ultrasound-assisted extraction at controlled, low temperatures.[4] Avoid methods involving high heat, like reflux extraction, which can promote degradation.[2]
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.This compound is soluble in organic solvents like DMSO, chloroform, dichloromethane, and ethyl acetate. For aqueous-based assays, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous buffer. Be mindful of the final solvent concentration to avoid affecting the experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1][5]

Q2: How should I prepare and store this compound solutions?

A2: It is always best to prepare and use solutions on the same day. If you need to make stock solutions in advance, dissolve this compound in a suitable solvent such as DMSO. Aliquot the solution into tightly sealed vials and store at -20°C for up to a month, or at -80°C for up to six months for longer-term storage.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.

Q4: Is this compound sensitive to pH?

A4: While specific data for this compound is limited, related oxindole and indole alkaloids have shown pH-dependent stability. Generally, these types of alkaloids are labile in acidic conditions and can also undergo hydrolysis in alkaline conditions.[6] It is crucial to control the pH of your experimental solutions to prevent degradation and isomerization.

Q5: What is the expected stability of this compound at different temperatures?

A5: Studies on related Mitragyna alkaloids, which share structural similarities, have shown that they are sensitive to elevated temperatures. Significant degradation of some related alkaloids was observed at temperatures of 40°C and above.[6] Therefore, it is advisable to avoid exposing this compound solutions to high temperatures.

Q6: How can I assess the stability of this compound in my specific experimental conditions?

A6: To determine the stability in your specific matrix or formulation, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Quantitative Stability Data for Related Alkaloids

Condition pH Temperature Duration Observation for Mitragynine (MG) Reference
Acidic 24°C, 20°C, 40°C8 hoursNo significant loss[6]
2>40°C8 hoursAcid labile[6]
Neutral 6-74°C, 20°C, 40°C8 hoursNo significant loss[6]
Alkaline 8-104°C, 20°C, 40°C8 hoursNo significant loss[6]
8-10>40°C8 hoursUndergoes hydrolysis[6]

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the samples at room temperature for various time points.

  • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 80°C) for a set period. Also, expose the stock solution to heat.

  • Photostability: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or LC-MS). The method should be able to separate the parent this compound peak from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and, if possible, characterize the degradation products using techniques like LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂) stock->oxidation Expose to thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC/UPLC-MS Analysis sampling->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants (MS, NMR) quantify->identify pathway Elucidate Degradation Pathway identify->pathway logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies pH pH Degradation Chemical Degradation pH->Degradation Isomerization Isomerization pH->Isomerization Temp Temperature Temp->Degradation Temp->Isomerization Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Solvent Solvent System Solvent->Degradation Solvent->Isomerization Loss Loss of Potency Degradation->Loss Isomerization->Loss Storage Proper Storage (-20°C or -80°C, Dark) Loss->Storage Addressed by Handling Careful Handling (Fresh Solutions, pH Control) Loss->Handling Addressed by Method Optimized Experimental Methods Loss->Method Addressed by

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Isomitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of isomitraphylline.

Quick Navigation

  • Troubleshooting Guides

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Experimental Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Signaling Pathway Diagrams

    • --INVALID-LINK--

    • --INVALID-LINK--

Troubleshooting Guides

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

A1: This is a common challenge due to the inherent low aqueous solubility of this compound, an oxindole alkaloid. Here’s a step-by-step approach to troubleshoot this issue:

  • Initial Dissolution in an Organic Co-solvent: this compound is sparingly soluble in aqueous buffers.[1] The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as this compound is soluble in it.[2]

    • Action: Follow --INVALID-LINK-- to prepare a high-concentration stock solution in DMSO. Then, dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).

  • pH Adjustment: Alkaloids are generally more soluble in acidic conditions.[3] The predicted pKa of this compound is approximately 13.56, suggesting it is a weak base.[4] Lowering the pH of your aqueous buffer may improve its solubility.

    • Action: Refer to --INVALID-LINK-- for a detailed guide on enhancing solubility through pH adjustment. It is crucial to determine the pH stability of this compound for your experimental duration.

  • Use of Solubilizing Excipients: If the above methods are insufficient or not suitable for your experiment, consider using solubilizing agents.

    • Cyclodextrins: These molecules can encapsulate poorly soluble drugs, increasing their aqueous solubility.[2][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

      • Action: Follow --INVALID-LINK-- to prepare an this compound-cyclodextrin inclusion complex.

    • Surfactants and Co-solvents: A combination of surfactants (e.g., Tween 80) and co-solvents (e.g., PEG 400) can create microemulsions that enhance the solubility of hydrophobic compounds.

      • Action: See --INVALID-LINK-- for a general procedure on using these agents.

Q2: I'm observing precipitation after dissolving this compound. How can I prevent this?

A2: Precipitation upon dilution of a stock solution into an aqueous buffer is a common sign of exceeding the compound's solubility limit in the final medium.

  • Check Final Concentration: The most likely cause is that the final concentration of this compound in your aqueous buffer is too high.

    • Action: Try working with a lower final concentration of this compound.

  • Optimize Co-solvent Percentage: The percentage of the organic co-solvent in the final solution might be too low to maintain solubility.

    • Action: While keeping the final co-solvent concentration as low as possible to avoid biological effects (e.g., <0.5% DMSO in cell culture), you might need to slightly increase it if solubility is a major issue. Always run a vehicle control with the same co-solvent concentration.

  • Temperature Effects: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.

    • Action: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. Avoid storing diluted solutions at 4°C for extended periods if you observe precipitation.

  • pH Stability: The pH of your final solution might not be optimal for this compound solubility.

    • Action: Re-evaluate the pH of your buffer. Refer to the pH adjustment protocol (--INVALID-LINK--).

Q3: My cells are showing signs of toxicity. Could it be my solubilization method?

A3: Yes, the method used to dissolve a compound can contribute to cellular toxicity.

  • Co-solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells.

    • Action: Ensure the final concentration of your co-solvent is below the toxic threshold for your cell line. For most cell lines, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same concentration of the co-solvent) in your experiments to differentiate between compound and solvent toxicity.

  • pH of the Final Solution: A significant shift in the pH of the culture medium can be detrimental to cells.

    • Action: When using pH adjustment to solubilize this compound, ensure the final pH of your complete cell culture medium is within the physiological range (typically 7.2-7.4).

  • Excipient Toxicity: While generally considered safe at low concentrations, some solubilizing agents can have biological effects.

    • Action: If using cyclodextrins or surfactants, perform a dose-response experiment with the excipient alone to determine its toxicity profile in your specific cell model.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

SolventSolubilityReference
Aqueous Buffers Sparingly soluble[1]
DMSO Soluble[2]
Acetonitrile Slightly soluble (0.1-1 mg/mL)[4]
Chloroform Sparingly soluble (1-10 mg/mL)[4]

Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative and can vary. It is always recommended to perform your own solubility tests for your specific experimental conditions.

Q2: How does pH affect the solubility of this compound?

A2: this compound is an oxindole alkaloid.[4] As with most alkaloids, its solubility is expected to be pH-dependent.[1][3] The predicted pKa of this compound is around 13.56, indicating it is a weak base.[4] In aqueous solutions, weakly basic compounds are more soluble at pH values below their pKa, where they exist in their protonated, more polar, salt form. Therefore, the aqueous solubility of this compound is expected to increase in acidic conditions.

Q3: What are the most common methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[6][7][8] The most common and accessible methods for a research setting include:

  • Co-solvency: This involves dissolving the compound in a water-miscible organic solvent (like DMSO or ethanol) before diluting it into the aqueous medium. This is often the first and simplest approach.

  • pH Adjustment: Taking advantage of the basic nature of the alkaloid, lowering the pH of the aqueous solution can significantly increase solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in water.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Aqueous buffer of choice (e.g., PBS, cell culture medium), sterile

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound: 368.43 g/mol ).

    • Weigh the calculated amount of this compound powder into a sterile vial.

    • Add the calculated volume of sterile DMSO.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Warm the aqueous buffer and the this compound stock solution to room temperature or the desired experimental temperature.

    • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.

    • Important: Add the stock solution to the buffer and mix immediately to prevent precipitation. Do not add the buffer to the concentrated stock solution.

    • Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., for a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:1000).

Protocol 2: Enhancing this compound Solubility using pH Adjustment

Objective: To increase the aqueous solubility of this compound by preparing solutions in acidic buffers.

Materials:

  • This compound powder

  • Aqueous buffers at different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

Methodology:

  • Determine Optimal pH Range:

    • Based on the predicted pKa of ~13.56, this compound solubility should be higher at acidic pH.

    • Prepare a series of buffers with pH values ranging from, for example, pH 4.0 to 7.4.

  • Solubility Testing:

    • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Preparation of Buffered Solution:

    • Once an appropriate pH is determined, prepare the desired concentration of this compound in that buffer.

    • If direct dissolution is still difficult, you can first dissolve the this compound in a small amount of organic co-solvent (see Protocol 1) and then dilute it into the acidic buffer.

Troubleshooting:

  • Compound Instability: this compound may be unstable at certain pH values. It is essential to assess the stability of the compound in the chosen buffer over the duration of your experiment. This can be done by monitoring the concentration of the parent compound over time using HPLC.

Protocol 3: Improving this compound Aqueous Solubility by Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or aqueous buffer

  • Mortar and pestle (for kneading method)

  • Lyophilizer (for freeze-drying method)

Methodology (Kneading Method):

  • Weigh molar equivalents of this compound and HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Dry the resulting solid mixture, for example, in a vacuum oven at 40°C.

  • The resulting powder is the inclusion complex, which should have improved aqueous solubility.

Methodology (Co-solvent Evaporation/Freeze-Drying Method):

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Dissolve HP-β-CD in distilled water.

  • Mix the two solutions and stir for 24 hours at room temperature.

  • Remove the organic solvent by rotary evaporation.

  • Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the inclusion complex.

Validation:

  • The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The solubility of the complex in water or buffer should be determined and compared to that of the free drug.

Protocol 4: Formulation of this compound using Surfactants and Co-solvents

Objective: To prepare a microemulsion formulation of this compound using Tween 80 and PEG 400 to improve its aqueous dispersibility.

Materials:

  • This compound powder

  • Tween 80 (Polysorbate 80)

  • PEG 400 (Polyethylene glycol 400)

  • Aqueous buffer (e.g., PBS)

Methodology:

  • Prepare the Surfactant/Co-solvent Mixture (Smix):

    • Prepare different ratios of Tween 80 and PEG 400 (e.g., 1:1, 1:2, 2:1 by weight). A 1:1 ratio of Tween 80 to PEG 400 is a common starting point.

  • Dissolve this compound:

    • Dissolve a known amount of this compound in the Smix. Gentle heating or sonication may be required.

  • Titrate with Aqueous Buffer:

    • Slowly add the aqueous buffer dropwise to the this compound-Smix solution while stirring continuously.

    • Observe the solution for clarity. The formation of a clear, transparent, and stable microemulsion indicates successful solubilization.

Optimization:

  • The optimal ratios of the oil phase (if used), surfactant, co-surfactant, and aqueous phase need to be determined experimentally by constructing a pseudo-ternary phase diagram.

  • The final formulation should be assessed for stability over time and under different storage conditions.

Signaling Pathway Diagrams

This compound and the NF-κB Anti-Inflammatory Pathway

This compound and related oxindole alkaloids have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65->NFkB_p50_p65_active translocates IkB_NFkB->NFkB_p50_p65 releases This compound This compound This compound->IKK_Complex inhibits DNA DNA NFkB_p50_p65_active->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes transcribes Oxidative_Stress_Pathway cluster_stress Cellular Stressors cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Stressors Oxidative Stressors (e.g., H₂O₂, Aβ) Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP_Loss ↓ Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis This compound This compound This compound->ROS reduces This compound->MMP_Loss preserves

References

Technical Support Center: Optimizing Dosage for In Vivo Isomitraphylline Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with isomitraphylline.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with this compound in rodents?

A1: Currently, there is a lack of established in vivo dosage data for pure this compound in rodent models. However, based on in vitro studies where neuroprotective effects were observed at concentrations of 10 µM and 20 µM, a starting point for dose-range finding studies can be estimated. It is crucial to conduct a dose-escalation study to determine the optimal dose. A conservative approach, starting with a low dose and escalating, is recommended to establish a dose-response relationship and identify any potential toxicity.

Q2: What are the key pharmacokinetic parameters to consider for this compound?

A2: While specific pharmacokinetic data for this compound is limited, studies on structurally related oxindole alkaloids, such as rhynchophylline and isorhynchophylline, provide valuable insights. These compounds are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver. Key considerations include potential interconversion of stereoisomers in vivo, bioavailability after oral administration, and the ability to cross the blood-brain barrier. For instance, after oral administration in rats, rhynchophylline showed significantly higher systemic exposure and brain disposition than its stereoisomer, isorhynchophylline.[1] It is advisable to conduct pilot pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific model.

Q3: Which route of administration is most appropriate for this compound?

A3: The choice of administration route depends on the experimental goals, the target organ, and the physicochemical properties of the formulated this compound. Common routes for preclinical studies include:

  • Oral (PO): Convenient for longer-term studies, but bioavailability may be a concern. Related alkaloids have shown variable oral bioavailability.[1][2]

  • Intraperitoneal (IP): Often used for systemic delivery in rodents, bypassing first-pass metabolism.

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action, suitable for acute studies.

  • Subcutaneous (SC): Allows for slower, more sustained release.

The selection of the route should be justified and may require preliminary studies to determine the most effective delivery method.[3][4][5]

Q4: What are the potential challenges when translating in vitro findings to in vivo models?

A4: A study in Caenorhabditis elegans highlighted a significant discrepancy between in vitro and in vivo results. While an aqueous extract of Uncaria tomentosa (containing this compound) showed antioxidant effects, the purified this compound did not exhibit the same activity in vivo.[6][7] In fact, at a concentration of 10 μg/mL, this compound displayed a pro-oxidant effect in this model.[6] This suggests that the in vivo effects of this compound may be influenced by complex biological interactions, metabolism, and the presence of other compounds in extracts. Therefore, in vitro effective concentrations should only be used as a rough guide for initial in vivo dose selection.

Troubleshooting Guide

Q5: I am not observing the expected therapeutic effect in my animal model. What are the possible reasons?

A5:

  • Suboptimal Dosage: The administered dose may be too low to elicit a therapeutic response. A systematic dose-escalation study is necessary to find the effective dose range.

  • Poor Bioavailability: If administered orally, this compound may have low absorption or be subject to significant first-pass metabolism. Consider alternative administration routes like IP or IV. The pharmacokinetics of related alkaloids suggest that bioavailability can be a limiting factor.[1][2]

  • Rapid Metabolism and Clearance: The compound may be metabolized and cleared from the system too quickly to exert its effect. Pharmacokinetic analysis can help determine the half-life and optimal dosing frequency.

  • Target Engagement: It is crucial to verify that this compound is reaching the target tissue or organ at a sufficient concentration.

Q6: I am observing signs of toxicity or adverse effects in my animals. What should I do?

A6:

  • Dose Reduction: The administered dose is likely too high. The immediate step is to lower the dose or terminate the experiment for the affected cohort. The Maximum Tolerated Dose (MTD) should be determined in a dose-range finding study.[8][9]

  • Vehicle Effects: The vehicle used to dissolve or suspend this compound may be causing toxicity. Always include a vehicle-only control group to rule out this possibility.

  • Route of Administration: Some administration routes, like IP, can cause local irritation or peritonitis if not performed correctly or if the formulation is not suitable.

  • Pro-oxidant Effect: As observed in C. elegans at certain concentrations, this compound may have pro-oxidant effects.[6] This could contribute to toxicity at higher doses.

Q7: There is high variability in the responses between my experimental animals. How can I address this?

A7:

  • Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing technique, and timing, are consistent across all animals.

  • Animal Characteristics: Factors such as age, sex, and strain of the animals can influence drug metabolism and response. These should be consistent within an experiment.

  • Formulation Issues: If this compound is not fully dissolved or forms an unstable suspension, the actual dose administered to each animal may vary. Ensure the formulation is homogenous and stable.

  • Metabolic Differences: Individual differences in metabolism, potentially due to variations in CYP enzyme activity, can lead to different levels of drug exposure.[10]

Data Presentation

Table 1: In Vitro and C. elegans Data for this compound

Model System Concentration Observed Effect Reference
Human Neuroblastoma SH-SY5Y Cells10 µM & 20 µMNeuroprotective against Aβ-induced cytotoxicity[11][12]
Human Neuroblastoma SH-SY5Y Cells10 µM & 20 µMReduced intracellular ROS from H₂O₂-induced stress[11][12]
Amyloid-beta (Aβ) Aggregation Assay50 µM60.32% inhibition of Aβ aggregation[11]
Caenorhabditis elegans1, 2, 10 µg/mLNo significant reduction in ROS levels[6][7]
Caenorhabditis elegans10 µg/mLPro-oxidant effect (increased ROS levels)[6]

Table 2: Pharmacokinetic Parameters of Related Oxindole Alkaloids in Rodents

Alkaloid Animal Model Dose & Route Key Findings Reference
Isorhynchophylline (IRN) & Rhynchophylline (RN)RatsOralRN showed 6.5-fold higher systemic exposure (AUC) and 2.5-fold higher brain disposition than IRN. Interconversion between isomers was observed.[1]
Rhynchophylline (RHY)Rats37.5 mg/kg OralDetected in plasma, bile, brain, urine, and feces. Metabolized by CYP2D, CYP1A1/2, and CYP2C.[10]
Various Uncaria AlkaloidsMice5 mg/kg OralBioavailability varied among alkaloids (e.g., Isocorynoxeine: 32.7%, Rhynchophylline: 49.4%).[2]

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound in Mice

1. Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound in a mouse model.

2. Materials:

  • This compound (pure compound)

  • Sterile vehicle (e.g., saline with 5% DMSO and 5% Tween 80; vehicle to be optimized based on solubility)

  • Mice (e.g., C57BL/6, 8-10 weeks old, male or female as per study design)

  • Sterile syringes and needles (appropriate gauge for the chosen administration route)

  • Animal scale

  • Standard laboratory equipment

3. Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups of this compound (e.g., 1, 5, 25, 100 mg/kg). The dose range should be wide to capture both no-effect and toxic levels.

  • Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. Ensure it is well-solubilized or forms a homogenous suspension. Prepare fresh on the day of dosing.

  • Administration:

    • Weigh each animal to calculate the precise injection volume.

    • Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

    • Ensure proper handling and restraint to minimize stress.

  • Monitoring:

    • Observe animals continuously for the first hour post-dosing, and then at regular intervals (e.g., 4, 8, 24, and 48 hours) for any signs of toxicity.

    • Clinical signs of toxicity may include changes in posture, activity, breathing, and body weight. Record all observations.

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

    • If a therapeutic endpoint can be measured (e.g., behavioral test), assess the dose-response relationship.

    • Use the results to select doses for subsequent efficacy studies (typically one high dose near the MTD, one intermediate, and one low dose).

Mandatory Visualizations

G cluster_0 Phase 1: Preparation & Dose Selection cluster_1 Phase 2: In Vivo Dose-Range Finding cluster_2 Phase 3: Efficacy Study Design cluster_3 Optional: Pharmacokinetic Analysis A Literature Review & In Vitro Data Analysis C Select Initial Dose Range (e.g., 1-100 mg/kg) A->C B Physicochemical Characterization (Solubility, Stability) B->C D Dose Formulation & Vehicle Selection C->D E Dose Escalation Study (n=3-5/group) D->E F Monitor for Toxicity (Weight, Clinical Signs) E->F K Pilot PK Study E->K G Determine MTD F->G H Select 3 Doses (Low, Mid, High below MTD) G->H J Conduct Full-Scale Efficacy Study H->J I Define Efficacy Endpoints I->J L Analyze Plasma/Tissue Concentrations K->L M Refine Dosing Regimen L->M M->J

Caption: Workflow for In Vivo Dose Optimization of this compound.

G cluster_0 Cellular Stress (e.g., Aβ, H₂O₂) cluster_1 This compound Intervention cluster_2 Potential Downstream Effects cluster_3 Therapeutic Outcome Stress Oxidative Stress (Aβ, H₂O₂) ROS Increased Intracellular ROS Production Stress->ROS induces Mito Mitochondrial Membrane Depolarization Stress->Mito induces This compound This compound This compound->ROS inhibits This compound->Mito stabilizes Apoptosis Neuronal Apoptosis ROS->Apoptosis Mito->Apoptosis Survival Increased Cell Viability Apoptosis->Survival

Caption: Hypothetical Neuroprotective Signaling Pathway of this compound.

References

Isomitraphylline Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and performing cell viability assays with isomitraphylline, an oxindole alkaloid with neuroprotective properties. This guide addresses common challenges and frequently asked questions to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are inconsistent. What are the common causes?

A1: Inconsistent results in this compound cell viability assays can stem from several factors:

  • Cell Handling and Seeding: Inconsistent cell numbers per well, poor cell health, or high passage numbers can lead to variability. Ensure you are using a homogenous cell suspension and that cells are in the logarithmic growth phase.

  • Compound Preparation and Dilution: this compound, like many small molecules, is often dissolved in DMSO. Improper serial dilutions or precipitation of the compound upon addition to aqueous culture media can significantly impact results. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • "Edge Effects" in Microplates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS without cells.

  • Isomerization of this compound: Oxindole alkaloids can undergo isomerization under certain conditions, such as changes in pH and temperature during incubation. This can alter the biological activity of the compound and lead to variable results. It is crucial to maintain consistent and well-controlled incubation conditions.

Q2: I am observing a decrease in the signal of my colorimetric assay (e.g., MTT) at high concentrations of this compound, but I don't see corresponding cell death under the microscope. What could be the issue?

A2: This phenomenon can be due to interference of this compound with the assay itself. Natural compounds, especially those with antioxidant properties, can directly reduce the tetrazolium salts (like MTT) to formazan, leading to a false positive signal for cell viability. Conversely, some compounds can inhibit the cellular enzymes responsible for this reduction, leading to a false negative.

To troubleshoot this:

  • Run a cell-free control: Add this compound to culture medium without cells, then add the MTT reagent. If a color change occurs, it indicates direct chemical reduction of MTT by your compound.

  • Use an alternative viability assay: Consider assays with different detection principles that are less prone to interference from colored or reducing compounds. Good alternatives include the Resazurin assay (fluorescence-based), ATP-based assays like CellTiter-Glo® (luminescence-based), or a direct cell counting method like the Trypan Blue exclusion assay.

Q3: What is the recommended solvent and final concentration of the vehicle for this compound in cell culture?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When preparing working concentrations, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect cell viability. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while some can tolerate up to 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in every experiment to account for any effects of the solvent.

Q4: How can I be sure that the observed effects on cell viability are specific to this compound and not off-target effects?

A4: To ensure the specificity of this compound's effects, consider the following:

  • Dose-response curve: A clear dose-dependent effect on cell viability strengthens the argument for a specific action.

  • Positive and negative controls: Include well-characterized compounds with known effects on your cell line as positive controls for cytotoxicity and inactive structural analogs as negative controls.

  • Multiple cell lines: Testing the effect of this compound on different cell lines can help determine if the observed effects are cell-type specific.

  • Mechanism of action studies: Investigating the downstream molecular pathways affected by this compound can provide strong evidence for its specific mode of action.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative data on the effects of this compound in various in vitro models.

Table 1: Neuroprotective Effect of this compound against Amyloid-β (Aβ)-Induced Cytotoxicity in SH-SY5Y Cells

This compound ConcentrationCell Viability (%)[1]
1 µMNo significant protective effect
10 µM65.32 (± 3.06)
20 µM76.02 (± 4.89)

Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

TreatmentIntracellular ROS Levels (%)[1]
Control100
H₂O₂ alone329.06
10 µM this compound + H₂O₂301.78
20 µM this compound + H₂O₂238.92

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Aβ-Treated SH-SY5Y Cells

TreatmentMitochondrial Membrane Potential (%)[2]
Control~100
Aβ alone64.79 (± 2.56)
20 µM this compound + Aβ80.42 (± 3.66)

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Resazurin (AlamarBlue) Cell Viability Assay

This assay is a fluorescent alternative to the MTT assay and is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • Resazurin solution (e.g., AlamarBlue® reagent)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using a black, clear-bottom plate.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 10 µL of the Resazurin reagent to each well.

  • Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Isomitraphylline_Neuroprotective_Pathway cluster_stress Cellular Stressors cluster_cell Cellular Response Amyloid-β Amyloid-β ROS Production ROS Production Amyloid-β->ROS Production H2O2 H2O2 H2O2->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cell Viability Cell Viability Mitochondrial Dysfunction->Cell Viability Decreases Nrf2 Pathway Nrf2 Pathway Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Promotes Nrf2 Pathway->Cell Viability Increases Antioxidant Response->ROS Production Reduces This compound This compound This compound->ROS Production Inhibits This compound->Mitochondrial Dysfunction Protects This compound->Nrf2 Pathway Activates

Caption: Proposed neuroprotective signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Viability Results Check_Cells Check Cell Health & Seeding Consistency Start->Check_Cells Check_Compound Verify Compound Solubility & Dilution Start->Check_Compound Check_Assay Assess for Assay Interference Start->Check_Assay Check_Edge Evaluate for Edge Effects Start->Check_Edge Solution_Cells Optimize Seeding Density & Use Low Passage Cells Check_Cells->Solution_Cells Solution_Compound Prepare Fresh Stock, Check for Precipitation Check_Compound->Solution_Compound Solution_Assay Run Cell-Free Control or Use Alternative Assay Check_Assay->Solution_Assay Solution_Edge Use Perimeter Wells for Blanks Check_Edge->Solution_Edge End Consistent Results Solution_Cells->End Solution_Compound->End Solution_Assay->End Solution_Edge->End

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture & Seed Cells Compound_Prep 2. Prepare this compound Dilutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Viability_Assay 5. Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 6. Read Plate Viability_Assay->Data_Acquisition Data_Analysis 7. Analyze Data Data_Acquisition->Data_Analysis

Caption: General experimental workflow for this compound cell viability assays.

References

Reducing variability in Isomitraphylline experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving Isomitraphylline.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

This compound is a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, commonly known as Cat's Claw. It is known for a range of biological activities, including antioxidant, neuroprotective, and anti-inflammatory properties.[1]

Q2: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for proper handling and experimental design.

PropertyValue
Molecular Formula C₂₁H₂₄N₂O₄
Molecular Weight 368.43 g/mol
Appearance Solid powder
Purity Typically >98% (should be verified by the supplier's Certificate of Analysis)
Solubility Soluble in DMSO
Storage (Short-term) 0 - 4°C, dry and dark (days to weeks)[2]
Storage (Long-term) -20°C, dry and dark (months to years)[2]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of stock solutions are critical to ensure consistency across experiments.

  • Solvent: Due to its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. The final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Preparation: To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of high-purity DMSO. Ensure complete dissolution by gentle vortexing.

  • Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[3] Under these conditions, the stock solution is generally stable for up to two weeks, although stability may vary.[3]

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

A. Inconsistent Bioactivity or Potency

Q4: My this compound shows variable effects on cell viability/proliferation from one experiment to the next. What could be the cause?

Variability in bioactivity is a common challenge. Here are several potential causes and solutions:

  • Compound Purity and Integrity:

    • Problem: The purity of your this compound may vary between batches, or it may have degraded.

    • Solution: Always purchase from a reputable supplier and obtain a Certificate of Analysis for each batch. Perform regular purity checks using HPLC.

  • Stock Solution Issues:

    • Problem: Inconsistent stock solution concentration due to weighing errors, incomplete dissolution, or degradation. Repeated freeze-thaw cycles can also degrade the compound.

    • Solution: Prepare stock solutions carefully, ensuring complete dissolution. Aliquot stocks to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.

  • Cell Culture Conditions:

    • Problem: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results.

    • Solution: Use cells within a consistent and low passage number range. Standardize seeding density and ensure cells are in the exponential growth phase at the time of treatment. Regularly monitor cell morphology and viability.

  • Assay Protocol Variability:

    • Problem: Minor differences in incubation times, reagent concentrations, or pipetting techniques can introduce variability.

    • Solution: Adhere strictly to a detailed, written protocol. Ensure all reagents are properly prepared and within their expiration dates. Use calibrated pipettes and consistent pipetting techniques.

B. Solubility and Precipitation Issues

Q5: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?

Precipitation can lead to a lower effective concentration of the compound and inconsistent results.

  • Final DMSO Concentration:

    • Problem: The final concentration of DMSO in the culture medium may be too high, or the this compound concentration may exceed its solubility limit in the aqueous environment.

    • Solution: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). When diluting the stock solution into the medium, add it dropwise while gently mixing to facilitate dispersion.

  • Media Components:

    • Problem: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.

    • Solution: Test the solubility of this compound in your specific cell culture medium at the desired concentration before conducting the experiment. You can do this by preparing the final dilution and observing it under a microscope for precipitates after a short incubation.

  • Temperature Effects:

    • Problem: Temperature fluctuations can affect solubility.

    • Solution: Ensure that the cell culture medium is at 37°C when adding the this compound solution.

C. Purity and Stability Concerns

Q6: How can I assess the purity of my this compound sample?

General HPLC Method Parameters for Alkaloid Analysis:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV spectrophotometer (wavelength to be determined by scanning the UV spectrum of this compound)
Column Temperature 30°C

Q7: How can I determine the stability of this compound under my experimental conditions?

The stability of this compound in your specific experimental setup (e.g., in cell culture media at 37°C) should be verified.

  • Protocol for Stability Assessment in Cell Culture Media:

    • Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use.

    • Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC.

    • A significant decrease in concentration over time indicates instability.

III. Experimental Protocols and Methodologies

Protocol 1: General Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the effect of this compound on the viability of SH-SY5Y human neuroblastoma cells.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[4][5] Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

IV. Signaling Pathways and Visualizations

This compound's Neuroprotective Signaling Pathway in SH-SY5Y Cells

This compound has been shown to exert neuroprotective effects in SH-SY5Y cells by reducing oxidative stress and preserving mitochondrial function.[6][7] This is likely mediated through the activation of key antioxidant and cell survival pathways, such as the PI3K/Akt and Nrf2 signaling pathways. The following diagram illustrates a plausible mechanism of action.

Isomitraphylline_Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K Activates Oxidative_Stress Oxidative Stress (ROS) This compound->Oxidative_Stress Directly Scavenges ROS Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates, leading to Nrf2 release Apoptosis Apoptosis Akt->Apoptosis Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Antioxidant_Genes->Oxidative_Stress Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Induces Mitochondrial_Dysfunction->Apoptosis Induces

Caption: Proposed neuroprotective signaling pathway of this compound in neuronal cells.

Experimental Workflow for Troubleshooting Inconsistent Results

A systematic approach is key to identifying the source of variability in your experiments.

Troubleshooting_Workflow cluster_details Key Checks Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Purity and Stock Solution Start->Check_Compound Check_Cells Step 2: Assess Cell Culture Conditions Check_Compound->Check_Cells If compound is OK Compound_Details Purity (HPLC) Stock concentration Storage conditions Check_Protocol Step 3: Review Assay Protocol and Execution Check_Cells->Check_Protocol If cells are consistent Cell_Details Passage number Seeding density Viability Isolate_Variable Step 4: Isolate and Test One Variable at a Time Check_Protocol->Isolate_Variable If protocol is followed Protocol_Details Incubation times Reagent preparation Pipetting Resolved Problem Resolved Isolate_Variable->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Isomitraphylline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the successful purification of Isomitraphylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a pentacyclic oxindole alkaloid (POA) found in plants of the Uncaria genus, notably Uncaria tomentosa (Cat's Claw).[1][2] The primary challenge in its purification is the presence of its stereoisomer, mitraphylline.[2] These isomers have identical mass and similar polarities, making their separation difficult with standard chromatographic techniques. Effective purification requires high-resolution methods to achieve high purity.

Q2: What are the primary sources for this compound extraction?

A2: The primary natural source for this compound is the inner bark and leaves of Uncaria tomentosa.[1][2] The concentration of this compound can vary depending on factors like the geographical location and altitude at which the plant was grown.[1]

Q3: What are the most effective methods for purifying this compound?

A3: A multi-step approach is typically required. The process begins with an acid-base extraction to isolate a total alkaloid-enriched fraction from the raw plant material.[1][3][4] This is followed by advanced chromatographic techniques. High-Performance Counter-Current Chromatography (HPCCC), also known as High-Speed Counter-Current Chromatography (HSCCC), is particularly effective for separating the isomers due to its liquid-liquid partition mechanism, which minimizes irreversible sample adsorption.[5][6]

Troubleshooting Guide

Q1: My final yield of this compound is extremely low. What are the possible causes?

A1: Low yield can stem from several factors throughout the purification workflow:

  • Inefficient Initial Extraction: The initial acid-base extraction may be incomplete. Ensure the plant material is finely powdered to maximize surface area and that the pH is adequately controlled during the acid dissolution (pH ~2) and subsequent basification (pH ~10) steps.[4]

  • Compound Degradation: Alkaloids can be sensitive to high temperatures and pH extremes. Avoid prolonged exposure to harsh conditions. Use rotary evaporation at moderate temperatures (e.g., 40-50°C) for solvent removal.[4]

  • Loss During Liquid-Liquid Partitioning: During the chloroform (or other organic solvent) extraction of the basified aqueous solution, multiple extractions are necessary to ensure complete transfer of the alkaloids.[4] Emulsion formation can also trap material at the interface; if this occurs, consider adding brine or using centrifugation to break the emulsion.

  • Poor Chromatographic Recovery: In solid-phase chromatography (like silica gel), highly polar compounds can irreversibly adsorb to the stationary phase.[5] If using silica, ensure the solvent system is optimized. For valuable, complex separations, using HPCCC is recommended to prevent this type of sample loss.[5][6]

Q2: I am struggling to separate this compound from its isomer, Mitraphylline. How can I improve the resolution?

A2: This is the most common challenge. Here are key strategies:

  • Utilize High-Performance Counter-Current Chromatography (HPCCC): This is the preferred method. The separation is governed by the partition coefficient (K) of each compound in a biphasic solvent system.[4] The key is to find a solvent system where the K values of this compound and Mitraphylline are sufficiently different.

  • Optimize the HPCCC Solvent System: The selection of the two-phase solvent system is the most critical step.[7] A systematic approach involves testing various solvent combinations (e.g., hexane-ethyl acetate-methanol-water) and calculating the K value for your target compounds to find a system that provides optimal selectivity.[4][8]

  • Adjust HPCCC Operating Parameters: Fine-tune the separation by adjusting the rotational speed and mobile phase flow rate. A lower flow rate can increase resolution but will also lengthen the run time.[8]

  • Consider Preparative HPLC: If HPCCC is unavailable, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or high-resolution C18 column can be used. This often requires extensive method development, including screening different mobile phases and gradients.

Q3: My alkaloid extract shows significant peak tailing during HPLC analysis. What can I do?

A3: Peak tailing in HPLC, especially with alkaloids, is often due to secondary interactions with the stationary phase.

  • Mobile Phase Additives: Alkaloids are basic. Residual, acidic silanol groups on the silica backbone of C18 columns can interact with the sample, causing tailing. Add a small amount of a competing base, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the alkaloids and masks the silanol groups, leading to more symmetrical peaks.

  • Check Column Health: The column may be degrading or contaminated. Try cleaning it according to the manufacturer's instructions or replace it if it's old.

  • Adjust pH: Ensure the pH of the mobile phase is well below the pKa of the analytes to keep them in a single protonated state.

Quantitative Data Summary

The following tables provide reference data for yields and potential chromatographic conditions.

Table 1: Reported Yield and Purity of Oxindole Alkaloids from Uncaria tomentosa

Compound Yield (% m/m) Purity (%) Source Material Method Highlights Reference
Mitraphylline 0.05% 98% Bark Acid-base partition, selective precipitation [1][3]

| this compound | 0.036 - 0.375% | N/A | Dry Leaves | HPLC-DAD quantification |[1] |

Table 2: Example HPCCC Biphasic Solvent Systems for Alkaloid Separation

System Components Typical Ratio (v/v/v/v) Polarity Notes Reference
Petroleum Ether-Ethyl Acetate-Methanol-Water 3:2:3:2 Low to Medium Good starting point for screening less polar alkaloids. [8]
Hexane-Ethanol-Water 4:3:1 Medium Used for fractionating complex plant extracts containing flavonoids. [9]

| Diethyl Ether-Basic Water | Varies | High | Used for separating acidic/basic compounds like anthraquinones. |[6] |

Experimental Protocols

Protocol 1: Total Alkaloid Enrichment via Acid-Base Extraction

This protocol describes the initial step to isolate a crude alkaloid mixture from powdered plant material.[4]

  • Extraction: Mix 1 kg of finely powdered U. tomentosa bark with 6 L of 95% ethanol. Heat the mixture under reflux at 80°C for 3 hours. Filter the mixture while hot and repeat the extraction process two more times with fresh ethanol.

  • Concentration: Combine all ethanol extracts and concentrate them using a rotary evaporator at 50°C to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 1 L of 1% hydrochloric acid (adjusting to pH ~2.0).

  • Defatting: Extract the acidic solution three times with an equal volume of petroleum ether or hexane to remove non-polar compounds like fats and waxes. Discard the organic layers.

  • Basification: Adjust the aqueous layer to pH ~10 using concentrated ammonia water. Perform this step in a fume hood and cool the mixture in an ice bath.

  • Alkaloid Extraction: Extract the basified solution four times with an equal volume of chloroform. The alkaloids will move into the organic (chloroform) layer.

  • Final Concentration: Combine the chloroform layers, dry with anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure. The resulting residue is the total alkaloid extract, ready for chromatographic purification.

Protocol 2: Isomer Separation via High-Performance Counter-Current Chromatography (HPCCC)

This protocol provides a general methodology for separating this compound using HPCCC. The specific solvent system must be optimized beforehand.[7][8]

  • Solvent System Preparation: Prepare the selected biphasic solvent system (e.g., Hexane:Ethyl Acetate:Methanol:Water). Mix the solvents thoroughly in a separation funnel and allow the layers to separate completely. Degas both the upper (stationary) and lower (mobile) phases.

  • Column Preparation: Fill the entire HPCCC column with the selected stationary phase (e.g., the upper phase) at a moderate flow rate.

  • Equilibration: Set the desired rotational speed (e.g., 1600 RPM). Once the speed is stable, begin pumping the mobile phase through the column. Wait for hydrodynamic equilibrium to be reached, indicated by the emergence of the mobile phase from the outlet and a stable baseline on the detector.

  • Sample Injection: Dissolve the total alkaloid extract (from Protocol 1) in a small volume of the stationary phase or a 1:1 mixture of both phases. Inject the sample into the column.

  • Elution and Fractionation: Continue pumping the mobile phase at the optimized flow rate (e.g., 2.0 mL/min). Collect fractions of the eluent at regular intervals using a fraction collector.

  • Analysis: Analyze the collected fractions using HPLC-UV or TLC to identify which fractions contain pure this compound.

  • Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visual Guides and Workflows

Below are diagrams visualizing the purification workflow and a troubleshooting decision process.

G cluster_0 Phase 1: Extraction & Enrichment cluster_1 Phase 2: Isomer Purification cluster_2 Phase 3: Final Product A Powdered U. tomentosa Bark B Hot Reflux with 95% Ethanol A->B C Acid-Base Partitioning B->C D Total Alkaloid Extract C->D E HPCCC Solvent System Selection D->E Crude Material F HPCCC Separation E->F G Fraction Collection F->G H HPLC Purity Analysis G->H I Pooling of Pure Fractions H->I Identify Pure Fractions J Solvent Evaporation I->J K Purified this compound (>95%) J->K G Start Problem: Poor Isomer Separation (Co-elution) CheckMethod Are you using HPCCC? Start->CheckMethod UseHPCCC Action: Switch to HPCCC. It offers superior selectivity for isomers. CheckMethod->UseHPCCC No CheckSolvent Is the solvent system optimized? CheckMethod->CheckSolvent Yes UseHPCCC->CheckSolvent OptimizeSolvent Action: Screen multiple biphasic systems. Calculate partition coefficients (K) to maximize selectivity. CheckSolvent->OptimizeSolvent No CheckParams Are operating parameters optimal? CheckSolvent->CheckParams Yes OptimizeSolvent->CheckParams OptimizeParams Action: Decrease mobile phase flow rate. Increase rotational speed to improve stationary phase retention. CheckParams->OptimizeParams No Success Resolution Improved CheckParams->Success Yes OptimizeParams->Success

References

Technical Support Center: Isomitraphylline and Biochemical Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers utilizing isomitraphylline in biochemical assays. This compound, an oxindole alkaloid derived from plants of the Uncaria genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. However, like many natural products, it can present challenges in experimental settings, leading to potential misinterpretation of results. This resource offers detailed information to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a pentacyclic oxindole alkaloid found in plants such as Uncaria tomentosa (Cat's Claw).[1] It is a stereoisomer of mitraphylline.[2] Research has primarily focused on its anti-inflammatory and neuroprotective properties. Studies have shown that it can modulate signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway, and may have a role in reducing reactive oxygen species (ROS).[3][4]

Q2: What is biochemical assay interference?

A2: Biochemical assay interference occurs when a substance, in this case, this compound, affects the outcome of an assay through a mechanism unrelated to the biological activity being measured. This can lead to false-positive or false-negative results. Common interference mechanisms include aggregation, chemical reactivity with assay components, and optical interference (e.g., absorbance or fluorescence).

Q3: Why are natural products like this compound prone to assay interference?

A3: Natural products often have complex chemical structures with multiple functional groups that can interact non-specifically with assay components.[5] They can be prone to aggregation in aqueous solutions, especially at higher concentrations, forming colloidal particles that can sequester and denature proteins.[6] Additionally, their inherent optical properties may overlap with the detection wavelengths of common assay readouts.

Q4: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?

A4: There is no direct evidence in the reviewed literature specifically classifying this compound as a PAIN. However, given its structural class (oxindole alkaloid) and the general behavior of many natural products in high-throughput screening, it is prudent to consider the potential for non-specific activity and assay interference.

Q5: What are the primary signaling pathways known to be affected by this compound?

A5: The primary signaling pathway investigated in relation to this compound's anti-inflammatory effects is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines. It has also been studied for its role in modulating cellular levels of reactive oxygen species (ROS), suggesting an interaction with oxidative stress pathways.[3][4]

Troubleshooting Guides

This section provides practical advice for specific issues that may arise when working with this compound in biochemical assays.

Issue 1: Unexpected results in cell-based reporter assays (e.g., NF-κB luciferase assay)

Question: I am seeing either inhibition or unexpected activation in my NF-κB luciferase reporter assay when treating cells with this compound. How can I determine if this is a true biological effect or an artifact?

Answer: Luciferase-based assays are susceptible to interference from small molecules that can directly inhibit or stabilize the luciferase enzyme.[7][8][9][10]

Troubleshooting Steps:

  • Perform a Cell-Free Luciferase Inhibition Assay:

    • Objective: To determine if this compound directly inhibits firefly luciferase.

    • Procedure: In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and ATP with varying concentrations of this compound.

    • Interpretation: A decrease in luminescence in the presence of this compound suggests direct enzyme inhibition.

  • Run a Cytotoxicity Assay:

    • Objective: To ensure that the observed effects are not due to cell death.

    • Procedure: Treat your cells with the same concentrations of this compound used in the reporter assay and measure cell viability using a robust method (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).

    • Interpretation: If significant cytotoxicity is observed, the results from the reporter assay may be unreliable.

  • Use an Orthogonal Assay:

    • Objective: To confirm the effect on the NF-κB pathway using a different method.

    • Procedure: Measure the expression of a known NF-κB target gene (e.g., IL-6, TNF-α) using qPCR or measure the phosphorylation of IκBα via Western blot.

Issue 2: Inconsistent or unexpected results in ROS assays (e.g., DCFDA/H2DCFDA assay)

Question: My results from a DCFDA-based ROS assay are variable after treatment with this compound. How can I troubleshoot this?

Answer: Assays using fluorescent probes like DCFDA can be affected by compounds that have intrinsic fluorescence or that can quench the fluorescence of the probe. Additionally, some compounds can act as pro-oxidants under certain conditions. One study noted that this compound at 10 μg/mL exhibited a pro-oxidant effect in C. elegans.[4]

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence and Quenching:

    • Objective: To determine if this compound itself fluoresces at the same wavelength as the DCF probe or quenches its signal.

    • Procedure: In a cell-free system, measure the fluorescence of this compound alone in the assay buffer at the excitation/emission wavelengths used for DCF (typically ~485 nm / ~535 nm). Also, mix this compound with a known amount of fluorescein (or DCF) to see if it reduces the fluorescence signal.

    • Interpretation: Significant fluorescence from this compound could lead to false positives, while quenching could lead to false negatives.

  • Use an Alternative ROS Detection Method:

    • Objective: To confirm the ROS modulation using a probe with a different chemical structure and detection mechanism.

    • Procedure: Consider using dihydroethidium (DHE) for superoxide detection or other ROS-sensitive probes.

    • Interpretation: Consistent results across different ROS detection methods increase confidence in the findings.

  • Include a Positive Control for Pro-oxidant Activity:

    • Objective: To have a benchmark for potential pro-oxidant effects.

    • Procedure: Run a known pro-oxidant (e.g., H₂O₂) in parallel with your this compound treatment.

    • Interpretation: This will help to contextualize any observed increase in ROS levels.

Issue 3: General concerns about non-specific inhibition

Question: I am observing inhibitory activity of this compound in my enzyme-based assay. How do I rule out non-specific inhibition due to aggregation?

Answer: Compound aggregation is a common cause of non-specific inhibition in biochemical assays.[6]

Troubleshooting Steps:

  • Detergent-Based Counter-Screen:

    • Objective: To determine if the observed inhibition is attenuated by the presence of a non-ionic detergent.

    • Procedure: Perform the enzyme assay in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS):

    • Objective: To directly detect the formation of aggregates.

    • Procedure: Use DLS to analyze a solution of this compound in the assay buffer at the concentrations used in your experiments.

    • Interpretation: The detection of particles in the nanometer to micrometer range is indicative of aggregation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and its related compounds.

Table 1: Effect of this compound on Amyloid-β Aggregation and Cell Viability [3]

AssayConcentration (µM)Result
Thioflavin T (Aβ Aggregation Inhibition)5061.32% (± 2.61) inhibition
Thioflavin T (Aβ Aggregation Inhibition)521.63% (± 5.47) inhibition
Cell Viability (Aβ-induced SH-SY5Y cells)2076.02% (± 4.89) viability
Cell Viability (Aβ-induced SH-SY5Y cells)1065.32% (± 3.06) viability

Table 2: Effect of this compound on Intracellular ROS Levels [3]

TreatmentConcentration (µM)ROS Level (% of H₂O₂ treated cells)
H₂O₂ alone-329.06%
This compound20238.92%
This compound10301.78%

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This protocol is a general guideline for assessing the effect of this compound on NF-κB activation using a luciferase reporter system.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1 hour).

  • Induction of NF-κB Activation:

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a percentage of the stimulated control.

Protocol 2: Intracellular ROS Measurement using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

  • Cell Culture:

    • Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Loading with DCFDA:

    • Wash the cells with warm PBS.

    • Incubate the cells with 5-10 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Compound Treatment:

    • Wash the cells with PBS to remove excess probe.

    • Add fresh medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., 100 µM H₂O₂).

    • Incubate for the desired time (e.g., 1-4 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Express the results as a percentage of the positive control or as a fold change over the vehicle control.

Visualizations

Signaling Pathway

Caption: Simplified NF-κB signaling pathway and the potential point of inhibition by this compound.

Experimental Workflow

Assay_Workflow cluster_primary Primary Assay cluster_troubleshooting Troubleshooting for Interference cluster_confirmation Confirmation of Biological Activity A Initial Observation (e.g., enzyme inhibition) B Is the compound an aggregator? A->B C Perform detergent counter-screen B->C Yes D Does the compound interfere with the detection method? B->D No K Likely Artifact C->K E Check for intrinsic fluorescence/ absorbance or quenching D->E Yes F Is the compound reactive? D->F No E->K G Assess reactivity with thiol-containing reagents F->G Yes H Perform orthogonal assay (e.g., measure downstream product) F->H No G->K I Validate with a different assay technology H->I J Confirmed Hit I->J

Caption: Logical workflow for troubleshooting potential assay interference of a test compound.

Logical Relationship

Logical_Relationship Observed_Activity Observed Activity in Biochemical Assay True_Biological_Effect True Biological Effect on Target Observed_Activity->True_Biological_Effect Possibility 1 Assay_Artifact Assay Artifact Observed_Activity->Assay_Artifact Possibility 2 Aggregation Aggregation Assay_Artifact->Aggregation Optical_Interference Optical_Interference Assay_Artifact->Optical_Interference e.g., Fluorescence, Absorbance Chemical_Reactivity Chemical_Reactivity Assay_Artifact->Chemical_Reactivity Enzyme_Inhibition Enzyme_Inhibition Assay_Artifact->Enzyme_Inhibition Direct, non-specific

Caption: Decision tree illustrating the potential sources of an observed result in a biochemical assay.

References

Best practices for storing and handling Isomitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Isomitraphylline. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are detailed in the table below.[1][2] If stored correctly, this compound has a shelf life of over three years.[1]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the this compound powder in an appropriate organic solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[3] For biological experiments, DMSO is a common choice. It is advisable to prepare and use solutions on the same day.[3]

Q3: How should I store this compound stock solutions?

If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials. For short-term storage (up to two weeks), a temperature of -20°C is recommended.[3][4] For longer-term storage (up to 6 months), it is best to keep the solutions at -80°C.[4]

Q4: I need to use this compound in an aqueous buffer. How can I do this given its poor water solubility?

Similar to the related compound mitraphylline, for maximum solubility in aqueous buffers, you should first dissolve this compound in DMSO and then dilute it with the aqueous buffer of your choice.[5] It is important to note that aqueous solutions of similar compounds are not recommended to be stored for more than one day.[5]

Q5: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound should be handled with care. It is advised to treat it as a potentially hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes. Always wash your hands thoroughly after handling the compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Improper storage of solid this compound.Ensure the compound is stored in a dry, dark place at the correct temperature (see Table 1).
Degradation of stock solution.Prepare fresh stock solutions for each experiment. If storing, ensure they are aliquoted and stored at -20°C for no longer than two weeks or -80°C for up to six months.[3][4] Avoid repeated freeze-thaw cycles.
Difficulty dissolving this compound. Use of an inappropriate solvent.This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] Refer to the solubility data in Table 2.
The solution is supersaturated.To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4]
Precipitation of the compound in an aqueous buffer. Poor aqueous solubility.First, dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer. Be aware of the final DMSO concentration in your experiment.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration
SolidDry, Dark0 - 4 °CShort-term (days to weeks)[1]
SolidDry, Dark-20 °CLong-term (months to years)[1]
SolidDry, FreezerBelow -18 °CNot specified
Stock SolutionTightly sealed vials-20 °CUp to 2 weeks[3][4]
Stock SolutionTightly sealed vials-80 °CUp to 6 months[4]
Aqueous SolutionNot RecommendedN/AFor no more than one day[5]

Table 2: Solubility of this compound

Solvent Solubility
DMSOSoluble[1]
AcetonitrileSlightly soluble (0.1-1 mg/ml)[4][6]
ChloroformSparingly soluble (1-10 mg/ml)[4][6]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

  • Equilibration: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least one hour.[3]

  • Weighing: Carefully weigh the desired amount of this compound powder in a suitable container.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C as required.

Visual Guides

experimental_workflow cluster_preparation Stock Solution Preparation start Start: Solid this compound equilibrate Equilibrate to Room Temperature (at least 1 hour) start->equilibrate weigh Weigh Desired Amount equilibrate->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No use_immediately Use in Experiment check_dissolution->use_immediately Yes aliquot Aliquot into Tightly Sealed Vials check_dissolution->aliquot For Storage store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Isomitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of Isomitraphylline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for research?

This compound is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, commonly known as Cat's Claw.[1][2] It is of significant research interest due to its potential therapeutic properties, including neuroprotective and anti-cancer activities.[1][3] However, like many natural compounds, this compound is expected to have low oral bioavailability, which can limit its therapeutic efficacy in preclinical and clinical studies. This is often attributed to poor aqueous solubility, potential metabolic instability, and efflux by membrane transporters.

Q2: What are the main factors that can limit the bioavailability of this compound?

The primary factors limiting the bioavailability of this compound are likely:

  • Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal tract.[4][5] It is more soluble in organic solvents like DMSO and chloroform.[5][6]

  • Metabolic Instability: Like its stereoisomer mitraphylline, this compound may be subject to metabolism by liver enzymes, such as cytochrome P450s, leading to its rapid clearance from the body.[7][8]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the gut lumen, thereby reducing its net absorption.[7][8]

  • High Plasma Protein Binding: Many alkaloids exhibit high binding to plasma proteins, which can limit the fraction of free drug available to exert its biological effects.[9]

Q3: What general strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies can be explored to overcome the bioavailability challenges of this compound:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance its dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous, higher-energy state.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.

  • Use of Bioenhancers: Co-administration with inhibitors of metabolic enzymes (e.g., CYP3A4 inhibitors) or efflux pumps (e.g., P-gp inhibitors) can increase systemic exposure.

Troubleshooting Guides

Problem 1: Low cellular uptake of this compound in in vitro experiments.

  • Possible Cause 1: Poor solubility in cell culture media.

    • Troubleshooting Tip: Prepare a stock solution of this compound in a suitable organic solvent like DMSO at a high concentration. When diluting into the aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent toxicity to the cells. Vortex or sonicate the final solution to aid dissolution.

  • Possible Cause 2: Efflux by transporters expressed on the cell line.

    • Troubleshooting Tip: Co-incubate the cells with a known inhibitor of relevant efflux transporters (e.g., verapamil for P-glycoprotein). If the intracellular concentration of this compound increases, it suggests that efflux is a limiting factor.

  • Possible Cause 3: Instability in the cell culture medium.

    • Troubleshooting Tip: Perform a stability study of this compound in the cell culture medium over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS to determine if the compound is degrading.

Problem 2: High variability in animal pharmacokinetic studies.

  • Possible Cause 1: Inconsistent dissolution in the gastrointestinal tract.

    • Troubleshooting Tip: Employ a formulation strategy to improve dissolution, such as a nanosuspension or a solid dispersion. This will help to ensure more consistent release and absorption of the compound.

  • Possible Cause 2: Food effects.

    • Troubleshooting Tip: Standardize the feeding schedule of the animals in your study. Conduct pilot studies in both fasted and fed states to understand the impact of food on this compound absorption.

  • Possible Cause 3: Saturation of metabolic enzymes or transporters at higher doses.

    • Troubleshooting Tip: Conduct dose-ranging pharmacokinetic studies to assess for non-linear kinetics. If exposure increases disproportionately with dose, it may indicate saturation of a clearance mechanism.

Data Presentation

Table 1: Physicochemical and ADME Properties of Mitraphylline (Stereoisomer of this compound)

ParameterValueReference
Solubility
DMSO~5 mg/mL[10]
Dimethyl formamide~5 mg/mL[10]
EthanolSlightly soluble[10]
Aqueous Buffer (DMSO:PBS 1:2, pH 7.2)~0.33 mg/mL[10]
Permeability (Caco-2)
Apparent Permeability (Papp)Moderate[7][8]
Efflux RatioSubject to P-gp mediated efflux[7][8]
Metabolic Stability (Human Liver Microsomes)
Half-life (t1/2)~50 minutes[7][8]
Plasma Protein Binding
Binding> 90%[7][9]
Stability
Simulated Gastric FluidStable[7][8]
Simulated Intestinal FluidUnstable (13.6% degradation)[7][8]

Note: This data is for Mitraphylline, the stereoisomer of this compound. Due to their structural similarity, these values can serve as a useful guide for initial experimental design with this compound.

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of this compound.

Methodology:

  • Add an excess amount of this compound powder to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Perform the experiment in triplicate for each pH condition.

In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)

Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Permeability: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

Objective: To determine the rate of metabolism of this compound in the presence of liver enzymes.

Methodology:

  • Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to provide cofactors for CYP enzymes), and phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a solution of this compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining this compound versus time to determine the elimination rate constant (k) and calculate the in vitro half-life (t1/2 = 0.693/k).

Visualizations

experimental_workflow cluster_physicochemical Physicochemical Characterization cluster_invitro_adme In Vitro ADME cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility (Shake-Flask) permeability Permeability Assay (Caco-2) solubility->permeability informs logp LogP Determination (Shake-Flask/HPLC) logp->permeability formulation Bioavailability Enhancement Strategies permeability->formulation guides metabolism Metabolic Stability (Liver Microsomes) metabolism->formulation stability Chemical Stability (Forced Degradation) stability->formulation pk_study Pharmacokinetic Study (Animal Model) formulation->pk_study leads to

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream IM_lumen This compound IM_cell This compound IM_lumen->IM_cell Passive Diffusion Pgp P-glycoprotein (Efflux Transporter) IM_cell->Pgp Metabolism Metabolism (e.g., CYP3A4) IM_cell->Metabolism IM_blood This compound IM_cell->IM_blood Absorption Pgp->IM_lumen Efflux Metabolism->IM_cell Metabolites troubleshooting_logic start Low Bioavailability Observed solubility Is Solubility a Limiting Factor? start->solubility permeability Is Permeability a Limiting Factor? solubility->permeability No sol_strat Implement Solubility Enhancement Strategy (e.g., Nanosuspension) solubility->sol_strat Yes metabolism Is Metabolism a Limiting Factor? permeability->metabolism No perm_strat Address Efflux (e.g., P-gp Inhibitor) permeability->perm_strat Yes met_strat Address Metabolism (e.g., Enzyme Inhibitor, Structural Modification) metabolism->met_strat Yes

References

Addressing batch-to-batch variability of Isomitraphylline extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomitraphylline extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. It is of significant interest to researchers for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities.[1] Studies have investigated its role in inhibiting amyloid-beta aggregation, which is relevant to Alzheimer's disease research, and its cytotoxic effects on various cancer cell lines.[2][3][4]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in herbal extracts like those containing this compound is a common challenge. The primary sources of this variability can be categorized as follows:

  • Raw Material Variation:

    • Genetics and Plant Species: Different species or subspecies of Uncaria will have varying alkaloid profiles.

    • Geographical Origin and Cultivation: Climate, soil conditions, altitude, and farming techniques significantly impact the phytochemical composition of the plant material.[3][5]

    • Harvesting Time and Plant Part Used: The concentration of this compound can differ depending on the season of harvest and the specific part of the plant used (e.g., leaves, bark, roots).[6][7]

    • Post-Harvest Processing: Drying and storage conditions can lead to degradation or alteration of the active compounds.[5]

  • Extraction Process Inconsistencies:

    • Solvent Selection: The type of solvent (e.g., water, ethanol, methanol) and its concentration will determine the efficiency and selectivity of the extraction.[5]

    • Extraction Parameters: Variations in temperature, pressure, and extraction time can lead to significant differences in the final extract composition.[5]

    • Extraction Method: Different methods such as maceration, percolation, or supercritical fluid extraction will yield extracts with different profiles.

Q3: How can I assess the quality and consistency of my this compound extract batches?

A combination of analytical techniques is recommended to ensure the quality and consistency of your extracts. This typically involves creating a "chemical fingerprint" of each batch.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying this compound and other alkaloids in the extract.[8] Thin-Layer Chromatography (TLC) can be used for a more rapid, qualitative assessment.

  • Spectroscopic Techniques: UV-Vis spectroscopy can be used for quantitative analysis of total alkaloids, while techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for compound identification.[8]

Q4: What are some key bioassays to confirm the consistent activity of different this compound extract batches?

To ensure that different batches of your extract exhibit consistent biological effects, it is crucial to perform bioassays relevant to your research focus. Some examples include:

  • Neuroprotection Assays:

    • Thioflavin-T Assay: To assess the inhibition of amyloid-beta plaque formation.[2][4]

    • Cell Viability Assays (e.g., MTS, MTT): To evaluate the protective effects of the extract against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y).[2][3]

    • Reactive Oxygen Species (ROS) Assay: To measure the antioxidant potential of the extract in reducing intracellular ROS levels.[5][9]

  • Anticancer Assays:

    • Cell Proliferation/Cytotoxicity Assays (e.g., MTS, MTT): To determine the IC50 (half-maximal inhibitory concentration) of the extract on cancer cell lines.[3][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound extracts.

Problem Possible Causes Recommended Solutions
Inconsistent this compound concentration between batches in HPLC analysis. 1. Variation in raw plant material. 2. Inconsistent extraction procedure. 3. Degradation of this compound during storage. 4. HPLC system variability.1. Source certified and standardized raw material. Perform macroscopic and microscopic analysis of the raw material. 2. Standardize your extraction protocol (solvent, temperature, time, etc.). 3. Store extracts in a cool, dark place and consider the use of stabilizers. 4. Calibrate your HPLC system regularly and use an internal standard for quantification.
Variable bioactivity results (e.g., IC50 values) despite similar this compound concentrations. 1. Presence of other synergistic or antagonistic compounds in the extract. 2. Minor variations in the concentration of highly potent, unquantified compounds. 3. Inconsistent cell culture conditions or reagent quality in the bioassay.1. Perform comprehensive chemical fingerprinting (e.g., HPLC-MS) to identify and quantify other major components. 2. Consider that the overall "phytocomplex" contributes to the bioactivity, not just this compound alone. 3. Strictly standardize your bioassay protocols, including cell passage number, seeding density, and reagent preparation.
Poor peak resolution or shape in HPLC chromatograms. 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample overload. 4. Incompatible sample solvent.1. Optimize the mobile phase composition and gradient. 2. Flush the column with a strong solvent or replace it if necessary. 3. Reduce the injection volume or dilute the sample. 4. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Precipitation of the extract upon dilution in cell culture media. 1. Poor solubility of the extract in aqueous media. 2. High concentration of the stock solution.1. Use a co-solvent like DMSO to prepare the stock solution and ensure the final DMSO concentration in the media is non-toxic to the cells (typically <0.5%). 2. Prepare a less concentrated stock solution.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in an extract.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water

  • Formic acid or trifluoroacetic acid

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in deionized water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Degas the mobile phases before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

5. Preparation of Sample Solution:

  • Accurately weigh a known amount of the dried extract.

  • Dissolve the extract in a known volume of methanol.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • UV Detection Wavelength: 245 nm

  • Gradient Elution (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (equilibration)

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Cell Viability (MTS) Assay for Bioactivity Assessment

This protocol outlines a method for assessing the cytotoxic or protective effects of this compound extracts on a cell line.

1. Materials and Reagents:

  • Adherent cell line (e.g., SH-SY5Y for neuroprotection, or a cancer cell line)

  • Complete cell culture medium

  • This compound extract stock solution (in DMSO)

  • MTS reagent

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound extract in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the extract.

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and a positive control (a known cytotoxic or protective agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability against the log of the extract concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength245 nm
Injection Volume20 µL
Linearity Range0.40 - 20 µg/mL
Limit of Detection (LOD)0.15 µg/mg
Limit of Quantification (LOQ)0.49 µg/mg

Note: These values are illustrative and should be validated for your specific instrumentation and extract matrix.[8]

Table 2: Example Bioactivity Data for this compound

AssayCell LineEndpointExample Result
Amyloid-beta Aggregation-Inhibition60.32% ± 2.61 at 50 µM
Neuroprotection (Aβ-induced)SH-SY5YCell ViabilityProtective effect at 10 µM and 20 µM
CytotoxicityMHH-ES-1 (Ewing's Sarcoma)IC5017.15 ± 0.82 µM
CytotoxicityMT-3 (Breast Cancer)IC5011.80 ± 1.03 µM

Note: These values are compiled from published literature and may vary depending on experimental conditions.[2][10]

Visualizations

experimental_workflow cluster_start Start cluster_qc Quality Control cluster_decision1 Decision Point 1 cluster_bioassay Bioactivity Assessment cluster_decision2 Decision Point 2 cluster_end Outcome start Receive New Batch of this compound Extract hplc HPLC-UV Analysis for this compound Content start->hplc fingerprint Chemical Fingerprinting (e.g., HPLC-MS) hplc->fingerprint decision1 Is this compound Content within Specification? fingerprint->decision1 bioassay Perform Relevant Bioassay (e.g., MTS, ROS) decision1->bioassay Yes reject Reject Batch & Troubleshoot decision1->reject No decision2 Is Bioactivity Consistent with Reference Batch? bioassay->decision2 accept Accept Batch for Experiments decision2->accept Yes decision2->reject No

Caption: Experimental workflow for assessing batch-to-batch variability.

nfkb_pathway This compound This compound ikk_complex IKK Complex This compound->ikk_complex Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor my_d88 MyD88 receptor->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 tak1->ikk_complex ikb IκBα ikk_complex->ikb phosphorylates nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.)

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway This compound This compound raf Raf This compound->raf Potential Modulation stress Oxidative Stress / Growth Factors receptor Receptor Tyrosine Kinase stress->receptor ras Ras receptor->ras ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus translocates transcription_factors Transcription Factors (e.g., AP-1) gene_expression Cell Proliferation, Differentiation transcription_factors->gene_expression

References

Validation & Comparative

A Comparative Analysis of Isomitraphylline and Mitraphylline Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the oxindole alkaloids Isomitraphylline and Mitraphylline. This document summarizes key experimental data on their neuroprotective, anti-inflammatory, and anticancer properties, and provides detailed methodologies for the cited experiments.

This compound and Mitraphylline are stereoisomers of pentacyclic oxindole alkaloids predominantly found in plants of the Uncaria and Mitragyna genera. While structurally similar, their distinct stereochemistry leads to differences in their biological activities, making them subjects of significant interest in pharmacology and drug discovery. This guide aims to delineate these differences through a comparative analysis of their performance in various experimental models.

Neuroprotective Effects

Both this compound and Mitraphylline have demonstrated notable neuroprotective potential, particularly in models of Alzheimer's disease. Their activities have been primarily attributed to their ability to inhibit amyloid-beta (Aβ) aggregation and protect neuronal cells from oxidative stress.

Comparative Data on Neuroprotective Activity
ActivityThis compoundMitraphyllineReference
Inhibition of Aβ Aggregation (50 µM) 60.32% ± 2.61%43.17% ± 3.48%[1]
Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (Cell Viability) 10 µM: 65.32% ± 3.06% 20 µM: 76.02% ± 4.89%20 µM: 71.06% ± 4.56%[2]
Neuroprotection against H₂O₂-induced cytotoxicity in SH-SY5Y cells (Cell Viability at 20 µM) 73.14% ± 4.38%69.03% ± 2.43%[2]
Reduction of Intracellular ROS in H₂O₂-treated SH-SY5Y cells (Compared to H₂O₂ control at 329.06%) 10 µM: 301.78% 20 µM: 238.92%10 µM: 295.09% 20 µM: 255.54%[2]
Protection of Mitochondrial Membrane Potential in Aβ-induced SH-SY5Y cells Protective at 20 µMProtective at 20 µM[1]

  • Caption: Experimental Workflow for Neuroprotection Assays.

    G cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays (SH-SY5Y Cells) Abeta_Aggregation Aβ Aggregation Assay (Thioflavin-T) Cytotoxicity Cytotoxicity Assay (Aβ or H₂O₂ induced) ROS Intracellular ROS Measurement (H2DCFDA) Cytotoxicity->ROS MMP Mitochondrial Membrane Potential (JC-1) Cytotoxicity->MMP Compounds This compound & Mitraphylline Compounds->Abeta_Aggregation Compounds->Cytotoxicity

Anti-inflammatory Activity

Mitraphylline has been more extensively studied for its anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines through the modulation of the NF-κB signaling pathway. While this compound is also suggested to have anti-inflammatory effects, direct comparative quantitative data with Mitraphylline is limited.

Anti-inflammatory Activity of Mitraphylline
Cytokine Inhibited (in vivo, LPS-induced)% Inhibition by MitraphyllineReference
TNF-α ~50%[3]
IL-1α ~50%[3]
IL-1β ~50%[3]
IL-17 ~50%[3]
IL-4 ~40%[3]
IL-6 Reduced[3]
IL-8 Reduced[3]

  • Caption: Mitraphylline's Inhibition of the NF-κB Signaling Pathway.

    G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkappaB IκB Phosphorylation & Degradation IKK->IkappaB NFkappaB_translocation NF-κB Translocation to Nucleus IkappaB->NFkappaB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkappaB_translocation->Gene_Expression Mitraphylline Mitraphylline Mitraphylline->IKK Inhibits

Anticancer Activity

Mitraphylline has demonstrated cytotoxic effects against a range of human cancer cell lines.[4][5][6] In contrast, there is a notable lack of publicly available, direct comparative studies detailing the cytotoxic or antiproliferative activity of this compound with specific IC50 values. One study mentions that this compound, along with other oxindole alkaloids, can control the proliferation of acute lymphoblastic leukemia cells.[7] However, this study also states that Mitraphylline was an exception. Recent research has shed light on the biosynthetic pathway of Mitraphylline, which may pave the way for its sustainable production for further investigation into its anticancer properties.[8][9]

Cytotoxic Activity of Mitraphylline
Cell LineCancer TypeIC₅₀ (µM)Incubation TimeReference
MHH-ES-1 Ewing's Sarcoma17.15 ± 0.8230 hours[5]
MT-3 Breast Cancer11.80 ± 1.0330 hours[5]
SKN-BE(2) Neuroblastoma12.330 hours[6]
GAMG Glioma2048 hours[6]

Receptor Binding Profile

The interaction of these alkaloids with various receptors is an important aspect of their mechanism of action. Mitraphylline has been shown to have a binding affinity for opioid receptors, with the highest affinity for the mu (µ) opioid receptor.[3] This interaction may contribute to its traditional use for pain relief. Data on the comprehensive receptor binding profile of this compound is not as readily available, highlighting an area for future research.

Experimental Protocols

Thioflavin-T (ThT) Assay for Aβ Aggregation

This assay is used to quantify the formation of amyloid fibrils. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid aggregates.

  • Preparation of Aβ Peptides: Aβ₁₋₄₂ peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to obtain a monomeric film. The film is then reconstituted in a buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

  • Incubation: The Aβ solution is incubated with or without the test compounds (this compound or Mitraphylline) at 37°C with continuous agitation to promote aggregation.

  • ThT Staining: At specified time points, aliquots of the incubation mixture are transferred to a microplate. A ThT solution is added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: The percentage inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compounds.

MTS Assay for Cell Viability and Cytotoxicity

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding: Cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or Mitraphylline, with or without a cytotoxic agent (e.g., Aβ or H₂O₂). Control wells with untreated cells and cells treated only with the cytotoxic agent are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

H₂DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

  • Cell Seeding and Treatment: Cells are seeded and treated with the compounds and an ROS-inducing agent (e.g., H₂O₂) as described in the MTS assay protocol.

  • H₂DCFDA Loading: After treatment, the cells are washed with a buffer and then incubated with H₂DCFDA solution in the dark. H₂DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂DCF.

  • ROS Detection: In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: The intracellular ROS levels are quantified relative to the control groups.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay utilizes a cationic dye to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.

  • Cell Seeding and Treatment: Cells are seeded and treated as described in the previous protocols.

  • JC-1 Staining: After treatment, the cells are incubated with the JC-1 staining solution. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope, flow cytometer, or fluorescence plate reader. The red fluorescence is typically measured at an emission wavelength of ~590 nm, and the green fluorescence at ~529 nm.

  • Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Multiplex ELISA for Cytokine Measurement

Multiplex ELISA assays allow for the simultaneous measurement of multiple cytokines in a single sample.

  • Sample Preparation: Biological samples (e.g., plasma, cell culture supernatants) are collected from in vivo or in vitro experiments.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The wells are coated with capture antibodies specific for different cytokines. The samples are added to the wells, and the cytokines bind to their respective capture antibodies.

  • Detection: A cocktail of biotinylated detection antibodies, each specific for one of the target cytokines, is added. This is followed by the addition of streptavidin conjugated to a fluorescent reporter.

  • Signal Measurement: The plate is read on a specialized instrument that can detect and quantify the signals from each of the different cytokine-specific antibody pairs.

  • Data Analysis: The concentration of each cytokine in the samples is determined by comparison to a standard curve generated for each analyte.

Conclusion

This compound and Mitraphylline exhibit distinct yet in some cases overlapping biological activities. In the context of neuroprotection, both compounds show promise, with this compound demonstrating slightly better efficacy in inhibiting Aβ aggregation and protecting against oxidative stress in the cited studies. Mitraphylline's anti-inflammatory properties are well-documented, primarily through its inhibition of the NF-κB pathway and subsequent reduction in pro-inflammatory cytokine production. The anticancer potential of Mitraphylline has been established against several cancer cell lines, while the corresponding activity of this compound requires further investigation to enable a direct comparison. The differing receptor binding profiles, particularly Mitraphylline's interaction with opioid receptors, may underlie some of their distinct pharmacological effects. This guide provides a foundation for researchers to understand the comparative activities of these two important oxindole alkaloids and highlights the need for further research to fully elucidate their therapeutic potential.

References

A Comparative Guide to Isomitraphylline and Other Oxindole Alkaloids from Uncaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of isomitraphylline and other prominent oxindole alkaloids found in plants of the Uncaria genus, commonly known as Cat's Claw. The information presented is supported by experimental data to aid in research and development initiatives.

Introduction to Uncaria Oxindole Alkaloids

The Uncaria genus is a rich source of bioactive pentacyclic oxindole alkaloids (POAs) and tetracyclic oxindole alkaloids (TOAs). These compounds have garnered significant interest for their diverse pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects. Among the POAs, this compound and its stereoisomer mitraphylline are frequently studied, alongside pteropodine, isopteropodine, speciophylline, and uncarine F. This guide focuses on a comparative analysis of their performance in various experimental models.

Comparative Biological Activities: Quantitative Data

The following tables summarize the quantitative data on the antiproliferative, cytotoxic, and neuroprotective effects of this compound and other Uncaria oxindole alkaloids.

Table 1: Antiproliferative and Cytotoxic Activity (IC50 values in µM)
AlkaloidCell LineActivityIC50 (µM)Reference
This compound CCRF-CEM-C7H2 (Leukemia)Antiproliferative>100[1]
Mitraphylline GAMG (Glioma)Antiproliferative20 (48h)
SKN-BE(2) (Neuroblastoma)Antiproliferative12.3 (30h)
MHH-ES-1 (Ewing's Sarcoma)Cytotoxic17.15 ± 0.82 (30h)
MT-3 (Breast Cancer)Cytotoxic11.80 ± 1.03 (30h)
CCRF-CEM-C7H2 (Leukemia)Antiproliferative>100[1]
Pteropodine CCRF-CEM-C7H2 (Leukemia)Antiproliferative~50[1]
Uncarine F CCRF-CEM-C7H2 (Leukemia)Antiproliferative~50[1]
Isopteropodine CCRF-CEM-C7H2 (Leukemia)Antiproliferative~75[1]

Note: The antiproliferative effects on CCRF-CEM-C7H2 cells were evaluated after 48 hours of incubation.

Table 2: Neuroprotective Activity - Inhibition of Amyloid-β (Aβ) Aggregation
AlkaloidConcentration (µM)% Inhibition of Aβ AggregationReference
This compound 5060.32 ± 2.61[2][3]
Mitraphylline 5043.17 ± 3.48[2][3]
Table 3: Anti-inflammatory Activity - Inhibition of Cytokine Release by Mitraphylline
Cytokine% Inhibition (at 30 mg/kg/day in vivo)Reference
TNF-α ~50[4][5]
IL-1α ~50[4]
IL-1β ~50[4]
IL-17 ~50[4]
IL-4 ~40[4]

Note: Data for direct comparative IC50 values for anti-inflammatory effects of this compound and other alkaloids is limited.

Signaling Pathways and Mechanisms of Action

The biological effects of Uncaria oxindole alkaloids are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms identified in preclinical studies.

Apoptosis Induction by Pteropodine and Uncarine F

Pteropodine and uncarine F have been shown to induce apoptosis in human leukemia cells.[1] This process appears to be independent of Bcl-2 overexpression, suggesting a mechanism that can overcome this common resistance factor in cancer cells.[1][6] While the precise upstream signaling is not fully elucidated for these specific alkaloids, studies on Uncaria tomentosa extracts suggest a pathway involving activation of extrinsic and intrinsic apoptotic routes.[7][8]

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Pteropodine Pteropodine Bax Bax (pro-apoptotic) upregulation Pteropodine->Bax Uncarine F Uncarine F Uncarine F->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2 Bcl-2 (anti-apoptotic) (overexpression does not inhibit apoptosis) Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway for Pteropodine and Uncarine F.

Anti-inflammatory Mechanism via NF-κB Inhibition

Several alkaloids, including mitraphylline, are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][9] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and various interleukins.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases IkB->NFkB NFkB_complex NF-κB/IκB Complex NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-1, IL-6, etc.) DNA->Cytokines promotes transcription Uncaria Alkaloids Uncaria Oxindole Alkaloids (e.g., Mitraphylline) Uncaria Alkaloids->IKK inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oxindole alkaloids (e.g., this compound, mitraphylline) and a vehicle control (e.g., DMSO). Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Reagent Addition:

    • MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • MTS Assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours. No solubilization step is required.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT; around 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescent assay is used to monitor the formation of amyloid fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol:

  • Preparation of Aβ1-42: Prepare a stock solution of synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer like phosphate-buffered saline (PBS) to form oligomers or monomers.

  • Assay Setup: In a 96-well black plate, mix the Aβ1-42 solution with various concentrations of the oxindole alkaloids (e.g., this compound, mitraphylline) and a vehicle control.

  • Thioflavin T Addition: Add ThT to each well to a final concentration of approximately 10-20 µM.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours to monitor the kinetics of fibril formation.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the alkaloid-treated samples to the vehicle control at the plateau phase of aggregation.

Conclusion

The available data indicates that oxindole alkaloids from Uncaria, including this compound, possess a range of promising biological activities. Pteropodine and uncarine F demonstrate potent pro-apoptotic effects in leukemia cells. Mitraphylline shows significant anti-inflammatory and antiproliferative activities against various cancer cell lines. This compound exhibits neuroprotective potential by inhibiting amyloid-beta aggregation more effectively than its stereoisomer, mitraphylline.

While direct comparative studies across a wide range of alkaloids and biological assays are still needed, this guide provides a foundational overview for researchers. The differential activities of these structurally similar alkaloids highlight the importance of isolating and studying individual compounds for targeted therapeutic development. Further research into the specific molecular targets and signaling pathways will be crucial in harnessing the full potential of these natural products.

References

A Comparative Guide to Analytical Methods for Isomitraphylline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of isomitraphylline, a key pentacyclic oxindole alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance of different techniques, supported by experimental data from published studies, to aid in the selection of the most suitable method for your specific research needs.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of three distinct analytical methods used for the quantification of this compound and other related alkaloids. The data is compiled from validated methods published in peer-reviewed journals.

ParameterUPLC-MS/MS Method[1][2]qNMR Method[3][4]Spectrophotometric Method (for Total Alkaloids)[5][6]
Matrix Mouse BloodUncaria rhynchophylla (Gou-Teng)Uncaria tomentosa Barks
Linearity Range 1-1000 ng/mL25-400 µg/mL0.40-20 µg/mL
Correlation Coefficient (r²) 0.995Not explicitly stated for this compound aloneNot explicitly stated for this compound alone
Accuracy (% Recovery) 86.5% - 110.4%97.1% - 104.4%Statistically proven by comparison with a reference HPLC method
Precision (% RSD) Intraday and Interday ≤15%Intraday: <2.51%, Interday: 0.41-1.73%<5% for repeatability and intermediate precision
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.15 µg/mg
Limit of Quantification (LOQ) Not explicitly stated25 µg/mL0.49 µg/mg
Analysis Time 5.5 minutes (gradient elution)~14 minutesNot specified
Specificity High (based on mass transitions)High (based on specific proton signals)Lower (quantifies total alkaloids)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information presented in the referenced studies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and specific, making it suitable for complex biological matrices like blood.[1][2]

  • Sample Preparation: 20 µL of mouse blood was subjected to protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Not specified.

    • Run Time: 5.5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Internal Standard: Midazolam.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method offers rapid quantification without the need for a specific reference standard for each analyte, relying on an internal standard for calibration.[3][4]

  • Sample Preparation: 3.0 mg of total alkaloids extracted from Uncaria rhynchophylla were dissolved in 0.5 mL of DMSO-d6 containing a known quantity of an internal standard.

  • NMR Analysis:

    • Spectrometer: 600 MHz NMR spectrometer.

    • Solvent: DMSO-d6.

    • Quantitative Signal: The highly deshielded NH proton signal between δH 10–11 was used for integration.

    • Acquisition Time: Approximately 14 minutes.

Spectrophotometric Method for Total Alkaloids

This method provides a simpler and more cost-effective approach for the quantification of total alkaloids, including this compound, in plant material.[5][6]

  • Sample Preparation:

    • Extraction with boiling methanol (3 x 10 mL, 15 min).

    • Clean-up using strong cation exchange solid-phase extraction (SCX-SPE).

  • Spectrophotometric Analysis:

    • The absorbance of the purified alkaloid fraction is measured at a specific wavelength (not specified in the abstract) to determine the total alkaloid content. The method was validated against an HPLC-UV/DAD method.

Workflow and Process Diagrams

The following diagrams illustrate the typical workflow for analytical method validation and the general process of sample analysis for this compound.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability, Intermediate) start->precision sensitivity Sensitivity (LOD, LOQ) start->sensitivity robustness Robustness start->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report sensitivity->validation_report robustness->validation_report end Routine Use validation_report->end

Caption: Workflow for Analytical Method Validation.

Isomitraphylline_Analysis_Workflow sample Sample (e.g., Blood, Plant Material) extraction Extraction/ Sample Preparation sample->extraction Matrix-specific protocol analysis Analytical Separation (e.g., UPLC, HPLC) extraction->analysis detection Detection (e.g., MS/MS, NMR, UV) analysis->detection quantification Data Analysis & Quantification detection->quantification

Caption: General Workflow for this compound Analysis.

References

A Comparative Analysis of the Anti-inflammatory Properties of Isomitraphylline and Pteropodine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research for novel therapeutic agents, the pentacyclic oxindole alkaloids derived from Uncaria tomentosa, commonly known as Cat's Claw, have garnered significant attention for their diverse pharmacological activities. Among these, Isomitraphylline and Pteropodine stand out for their potential anti-inflammatory effects. This guide provides a detailed comparison of the anti-inflammatory properties of these two alkaloids, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals.

Chemical Structures

This compound and Pteropodine are stereoisomers, differing in their three-dimensional arrangement of atoms. This structural nuance can lead to significant differences in their biological activities.

AlkaloidChemical Structure
This compound this compound structure
Pteropodine Pteropodine structure

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory effects of this compound and Pteropodine are limited. However, by examining individual studies on each compound and related isomers like Mitraphylline (a stereoisomer of this compound), we can construct a comparative overview.

Table 1: In Vivo Anti-inflammatory Effects of Pteropodine

Experimental ModelDosageEffectPercentage Inhibition (%)Reference
TPA-induced ear edema in mice0.010 mg/earReduction of edema75.3[1]
0.020 mg/ear74.2[1]
0.040 mg/ear81.4[1]
Carrageenan-induced paw edema in rats10 mg/kgReduction of edema51[1]
20 mg/kg66[1]
40 mg/kg70[1]
Pleurisy assay in rats (pleural exudate volume)20 mg/kgReduction of exudate volume52[1]
Pleurisy assay in rats (neutrophil count)40 mg/kgReduction of neutrophil count36[1]

Table 2: In Vivo Anti-inflammatory Effects of Mitraphylline (Isomer of this compound)

Experimental ModelDosageEffectPercentage Inhibition (%)Reference
LPS-induced cytokine release in mice30 mg/kg/day (oral)Inhibition of IL-1α~50[2][3]
Inhibition of IL-1β~50[2][3]
Inhibition of IL-17~50[2][3]
Inhibition of TNF-α~50[2][3]
Inhibition of IL-4~40[2][3]

Note on this compound: Specific in vivo anti-inflammatory data for this compound is scarce in the reviewed literature. One study investigating the antioxidant activity of Uncaria tomentosa leaf extract and its major alkaloids, Mitraphylline and this compound, in Caenorhabditis elegans found that the purified alkaloids did not exhibit antioxidant effects in this model. Interestingly, at a concentration of 10 μg/mL, this compound displayed a pro-oxidant effect, increasing reactive oxygen species (ROS) levels.[4] It is important to note that this is a single study in a specific model and may not directly translate to anti-inflammatory effects in mammalian systems. However, it highlights the need for further research to elucidate the specific properties of this compound.

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of these alkaloids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression.

NF_kB_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->IκBα Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Pteropodine_Inhibition Pteropodine (Inhibition) Pteropodine_Inhibition->IKK Complex Isomitraphylline_Inhibition This compound (Potential Inhibition) Isomitraphylline_Inhibition->IKK Complex DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Some studies suggest that the anti-inflammatory and antioxidant properties of Uncaria tomentosa extracts are independent of their oxindole alkaloid content, indicating that other compounds within the plant may be responsible for these effects.[5] However, a hydroalcoholic extract with a higher concentration of oxindole alkaloids demonstrated greater inhibitory effects on NF-κB activity compared to an aqueous extract with lower alkaloid content.[5] One study indicated that an extract of Uncaria tomentosa containing Pteropodine and this compound, among other alkaloids, prevented the activation of the transcription factor NF-κB.[5]

Experimental Protocols

A summary of the methodologies used in the cited studies is provided below to facilitate replication and further investigation.

Table 3: Key Experimental Methodologies

ExperimentProtocol
TPA-induced Ear Edema in Mice Induction: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent to the inner and outer surfaces of the mouse ear to induce inflammation. Treatment: Test compounds (Pteropodine) are applied topically or administered systemically before or after TPA application. Measurement: The degree of edema is quantified by measuring the weight or thickness of a punch biopsy of the ear tissue after a specific time period. The percentage of inhibition is calculated by comparing the treated group to the control group.[1]
Carrageenan-induced Paw Edema in Rats Induction: Sub-plantar injection of a carrageenan solution into the rat's hind paw to induce acute inflammation. Treatment: Test compounds (Pteropodine) are administered orally or intraperitoneally prior to carrageenan injection. Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume of the treated group with that of the control group.[1]
LPS-induced Cytokine Release in Mice Induction: Intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response. Treatment: Test compounds (Mitraphylline) are administered orally for a specified number of days prior to LPS injection. Measurement: Blood samples are collected after a set time following LPS administration. The levels of various cytokines (e.g., IL-1α, IL-1β, IL-17, TNF-α, IL-4) in the serum are quantified using multiplex ELISA. The percentage of inhibition is determined by comparing cytokine levels in the treated group to the LPS-only control group.[2][3]
NF-κB Activation Assay (EMSA) Cell Culture: A suitable cell line (e.g., Jurkat cells) is cultured and stimulated with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation. Treatment: Cells are pre-treated with the test compounds before stimulation. Nuclear Extract Preparation: Nuclear proteins are extracted from the cells. Binding Reaction: The nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. Electrophoresis and Detection: The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band indicates inhibition of NF-κB DNA binding.[6]

Experimental_Workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Models Animal_Model Rodent Model (Mouse or Rat) Induction Induction of Inflammation (e.g., TPA, Carrageenan, LPS) Animal_Model->Induction Treatment Administration of This compound or Pteropodine Induction->Treatment Measurement_invivo Measurement of Inflammatory Parameters (Edema, Cytokine Levels) Treatment->Measurement_invivo Cell_Culture Cell Line (e.g., Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment_invitro Treatment with This compound or Pteropodine Stimulation->Treatment_invitro Measurement_invitro Measurement of Inflammatory Markers (e.g., NO, Cytokines, NF-κB) Treatment_invitro->Measurement_invitro

Conclusion and Future Directions

The available evidence suggests that both Pteropodine and the isomeric group including this compound possess noteworthy anti-inflammatory properties. Pteropodine has demonstrated potent in vivo anti-inflammatory effects in various animal models. While direct evidence for this compound is less abundant, studies on its stereoisomer, Mitraphylline, indicate significant inhibition of pro-inflammatory cytokines.

A key area for future research is the direct, head-to-head comparison of the anti-inflammatory efficacy of this compound and Pteropodine in standardized in vitro and in vivo models. Elucidating the specific molecular targets and the precise mechanisms by which each of these alkaloids modulates inflammatory pathways, particularly their differential effects on the NF-κB signaling cascade, will be crucial for their potential development as therapeutic agents. Furthermore, the observation of a potential pro-oxidant effect of this compound in one study warrants further investigation to understand its context-dependent activities. A deeper understanding of the structure-activity relationships among these oxindole alkaloids will undoubtedly pave the way for the rational design of novel anti-inflammatory drugs.

References

Isomitraphylline and Cancer Therapy: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and less toxic cancer therapies has led researchers to explore a vast array of natural compounds. Among these, isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has garnered interest for its potential anti-cancer properties. This guide provides a comparative overview of the efficacy of this compound's stereoisomer, mitraphylline, against standard chemotherapeutic agents, supported by available preclinical data. Due to a lack of direct comparative studies on this compound, this analysis focuses on its closely related stereoisomer, mitraphylline, to provide the most relevant insights currently available.

Comparative Efficacy: Mitraphylline vs. Standard Cancer Drugs

Preclinical studies have evaluated the cytotoxic and antiproliferative effects of mitraphylline on various human cancer cell lines, often using the well-established chemotherapy drugs cyclophosphamide and vincristine as reference controls.[1][2][3][4] The results, summarized in the table below, suggest that mitraphylline exhibits significant anti-cancer activity, in some cases demonstrating higher potency than the standard drugs tested.

Cell LineCancer TypeTest CompoundIC50 (µM)Incubation Time (hours)Reference
MHH-ES-1Ewing's SarcomaMitraphylline17.15 ± 0.8230[1]
MT-3Breast CancerMitraphylline11.80 ± 1.0330[1]
SKN-BE(2)NeuroblastomaMitraphylline12.330[3]
GAMGGliomaMitraphylline2048[3]
MHH-ES-1Ewing's SarcomaCyclophosphamide>4030[1]
MT-3Breast CancerCyclophosphamide>4030[1]
MHH-ES-1Ewing's SarcomaVincristine>4030[1]
MT-3Breast CancerVincristine>4030[1]

Note: A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The data for cyclophosphamide and vincristine in the MHH-ES-1 and MT-3 cell lines were reported as being higher than the highest tested concentration of mitraphylline (40 µM).[1]

Mechanisms of Action: A Comparative Overview

Mitraphylline

While the precise molecular targets of mitraphylline are still under investigation, studies on Uncaria alkaloids suggest that their anti-cancer effects may be attributed to the regulation of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.[5][6] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).

Cyclophosphamide

Cyclophosphamide is a DNA alkylating agent.[1][7] After metabolic activation in the liver, its active metabolites form cross-links with DNA, which ultimately inhibits DNA replication and triggers cell death.[1][3]

Vincristine

Vincristine belongs to the vinca alkaloid class of chemotherapy drugs.[2][4] Its mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, a structure essential for cell division.[8][9][10] This leads to cell cycle arrest in the metaphase and subsequent cell death.

cluster_mitraphylline Mitraphylline cluster_cyclophosphamide Cyclophosphamide cluster_vincristine Vincristine Mitraphylline Mitraphylline MAPK_NFkB MAPK / NF-κB Pathways Mitraphylline->MAPK_NFkB Apoptosis_Prolif Inhibition of Proliferation Induction of Apoptosis MAPK_NFkB->Apoptosis_Prolif Cyclophosphamide Cyclophosphamide Active_Metabolites Active Metabolites (Phosphoramide Mustard) Cyclophosphamide->Active_Metabolites DNA_Alkylation DNA Alkylation and Cross-linking Active_Metabolites->DNA_Alkylation DNA_Damage Inhibition of DNA Replication DNA_Alkylation->DNA_Damage Cell_Death_Cyclo Cell Death DNA_Damage->Cell_Death_Cyclo Vincristine Vincristine Microtubule_Inhibition Inhibition of Microtubule Polymerization Vincristine->Microtubule_Inhibition Mitotic_Arrest Mitotic Spindle Disruption (Metaphase Arrest) Microtubule_Inhibition->Mitotic_Arrest Cell_Death_Vinc Cell Death Mitotic_Arrest->Cell_Death_Vinc

Caption: Comparative Mechanisms of Action.

Experimental Protocols

The following is a summary of the methodologies used in the key preclinical studies cited in this guide.

Cell Lines and Culture
  • Human Ewing's sarcoma (MHH-ES-1) and human breast cancer (MT-3) cell lines were used.[1][2]

  • Human glioma (GAMG) and human neuroblastoma (SKN-BE(2)) cell lines were also utilized in separate studies.[3]

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere at 37°C with 5% CO2.[2]

Cytotoxicity and Proliferation Assays
  • Drug Preparation: Mitraphylline, cyclophosphamide, and vincristine were dissolved in appropriate solvents (e.g., ethanol) to create stock solutions.[2]

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of the test compounds (typically ranging from 5 to 40 µM for mitraphylline) for specific durations (e.g., 30 or 48 hours).[1][3]

  • Viability Assessment: Cell viability was determined using colorimetric assays such as the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[1][2] The absorbance was measured using a microplate reader.

  • Cell Counting: In some experiments, viable cell numbers were determined using a Coulter counter.[1][2]

  • IC50 Determination: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from dose-response curves.

cluster_workflow Experimental Workflow for Cytotoxicity Assays start Start: Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treatment Treatment with Mitraphylline or Standard Drugs (Varying Concentrations) culture->treatment incubation Incubation (e.g., 30 or 48 hours) treatment->incubation assay Cell Viability Assay (e.g., MTS Assay) incubation->assay data Data Collection (Absorbance Measurement) assay->data analysis IC50 Calculation data->analysis end End: Comparative Efficacy Data analysis->end

Caption: General Experimental Workflow.

Conclusion

References

Unraveling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Isomitraphylline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of isomitraphylline, a pentacyclic oxindole alkaloid, and its analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate the rational design of novel therapeutic agents.

This compound and its stereoisomer, mitraphylline, are natural compounds that have garnered significant interest for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. The subtle differences in their three-dimensional structures can lead to marked variations in their biological profiles, offering a compelling case study in stereospecificity and drug action.

Comparative Biological Activities

The biological activities of this compound and its analogs have been evaluated across various assays. The following tables summarize the key quantitative data, providing a clear comparison of their potency and efficacy.

Neuroprotective and Anti-Amyloidogenic Effects

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) plaques in the brain. The ability of this compound and its isomer to inhibit this aggregation and protect neuronal cells from its toxic effects is a key area of investigation.

Table 1: Comparison of Anti-Amyloidogenic and Neuroprotective Activities

CompoundAβ Aggregation Inhibition (%) at 50 µM[1][2]Cell Viability (%) in Aβ-induced SH-SY5Y cells[1]
This compound 60.32 ± 2.6176.02 ± 4.89 (at 20 µM)
Mitraphylline 43.17 ± 3.4871.06 ± 4.56 (at 20 µM)

This compound demonstrates a greater capacity to inhibit Aβ aggregation compared to mitraphylline[1][2]. This difference in activity is likely attributable to the stereochemistry at the C7 position, which influences the molecule's interaction with the Aβ peptide. Both compounds, however, show significant neuroprotective effects by improving the viability of neuronal cells exposed to Aβ toxicity[1].

Cytotoxic Effects

The potential of this compound and its analogs as anticancer agents has also been explored. Their ability to inhibit the proliferation of various cancer cell lines is a promising area of research.

Table 2: Comparison of Cytotoxic Activities (IC50 in µM)

CompoundMHH-ES-1 (Ewing's Sarcoma)[3]MT-3 (Breast Cancer)[3]SKN-BE(2) (Neuroblastoma)[4]GAMG (Glioma)[4]
Mitraphylline 17.15 ± 0.8211.80 ± 1.0312.3 (at 30h)20 (at 48h)

Note: Data for this compound cytotoxicity was not available in the reviewed literature.

Mitraphylline has demonstrated dose-dependent cytotoxic effects against several cancer cell lines[3][4]. The IC50 values indicate its potential as a lead compound for the development of novel anticancer therapies. Further studies are required to elucidate the cytotoxic potential of this compound and other synthetic analogs.

Structure-Activity Relationship Insights

While a broad library of synthetic this compound analogs with systematic structural modifications is not yet extensively documented in publicly available literature, preliminary SAR insights can be drawn from the comparison of this compound and mitraphylline, as well as from the broader class of oxindole alkaloids.

The key structural features influencing the biological activity of these compounds include:

  • Stereochemistry at the Spiro Center (C7): The orientation of the substituent at the C7 spiro center is crucial. The difference in Aβ aggregation inhibition between this compound and mitraphylline highlights the importance of this stereocenter in molecular recognition[1][2].

  • The Oxindole Core: This heterocyclic system is a common scaffold in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry. Modifications to the oxindole ring, such as substitutions on the aromatic portion or the nitrogen atom, are likely to modulate the activity[5][6][7][8].

  • The Pentacyclic Ring System: The overall rigidity and conformation of the pentacyclic structure influence how the molecule fits into the binding pockets of its biological targets.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound and its analogs in the context of neuroprotection.

G Hypothetical Neuroprotective Signaling Pathway This compound This compound Abeta_Aggregation Aβ Aggregation This compound->Abeta_Aggregation Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Promotes ROS_Production ROS Production This compound->ROS_Production Reduces Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Prevents Neuronal_Damage Neuronal Damage Abeta_Aggregation->Neuronal_Damage ROS_Production->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage

Caption: Hypothetical neuroprotective mechanism of this compound.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to quantify the formation of amyloid fibrils.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Thioflavin T (ThT).

    • Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent like DMSO and then dilute to the desired concentration in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a 96-well black plate, mix the Aβ peptide solution with the test compound (this compound or its analogs) at various concentrations.

    • Incubate the plate at 37°C with continuous shaking to promote aggregation.

    • At specified time intervals, add the ThT solution to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480-490 nm, respectively.

    • An increase in fluorescence intensity corresponds to the formation of amyloid fibrils.

  • Data Analysis:

    • Calculate the percentage inhibition of Aβ aggregation by the test compounds relative to a control (Aβ peptide without any inhibitor).

The following diagram outlines the workflow for the ThT assay.

G Thioflavin T Assay Workflow Start Start Prepare_Reagents Prepare Aβ and Test Compound Solutions Start->Prepare_Reagents Incubate Incubate Aβ with Test Compound Prepare_Reagents->Incubate Add_ThT Add Thioflavin T Incubate->Add_ThT Measure_Fluorescence Measure Fluorescence (Ex: 440nm, Em: 485nm) Add_ThT->Measure_Fluorescence Analyze_Data Analyze Data and Calculate % Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the Thioflavin T assay for Aβ aggregation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (this compound or its analogs) for a specified period (e.g., 24, 48, or 72 hours). For neuroprotection assays, co-incubate with a toxic agent like Aβ.

  • MTT Addition:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells. For cytotoxicity assays, determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The diagram below illustrates the key steps in the MTT assay.

G MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate Viability / IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for cell viability.

Conclusion and Future Directions

The available data indicates that this compound and its stereoisomer mitraphylline are promising natural scaffolds for the development of therapeutic agents, particularly for neurodegenerative diseases and cancer. The observed differences in their biological activities underscore the critical role of stereochemistry in drug design.

To further advance the understanding of the structure-activity relationship of this compound, future research should focus on the following areas:

  • Synthesis of a Diverse Analog Library: A systematic synthesis of this compound analogs with modifications at various positions of the pentacyclic scaffold is crucial. This will allow for a more detailed and quantitative SAR analysis.

  • Broader Biological Screening: Evaluating the synthesized analogs against a wider range of biological targets and in various disease models will help to identify new therapeutic applications.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its active analogs exert their biological effects will be essential for their translation into clinical candidates.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective drugs for a range of human diseases.

References

An In-Depth Comparative Analysis of Isomitraphylline from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Isomitraphylline sourced from various plants. This document synthesizes quantitative data on the alkaloid's presence, details its biological activities with supporting experimental evidence, and elucidates its molecular interactions through signaling pathway diagrams.

This compound, a pentacyclic oxindole alkaloid, has garnered significant scientific interest for its potential therapeutic properties. Primarily found in plant species of the Uncaria and Mitragyna genera, the concentration and potential bioactivity of this compound can vary depending on the plant source and the specific part utilized. This guide offers a side-by-side look at this compound from different botanical origins to aid in research and development efforts.

Quantitative Analysis of this compound Content

The concentration of this compound differs notably across various plant species and their constituent parts. The following table summarizes the quantitative findings from several key studies, providing a comparative overview of this compound yields.

Plant SourcePlant PartThis compound Content (mg/g of dry weight)Analytical Method
Mitragyna speciosa (US-grown "Rifat")Leaves0.943 ± 0.033 - 1.47 ± 0.18UHPLC-HRMS
Uncaria tomentosaYoung & Mature LeavesPredominant POA (ratio POA:TOA ≈ 1:1, 3.2:3.1 mg/g)HPLC-DAD
Uncaria tomentosaBark & RootPredominant POA (ratio POA:TOA ≈ 6:1, 6.7:1.3 mg/g)HPLC-DAD

POA: Pentacyclic Oxindole Alkaloids; TOA: Tetracyclic Oxindole Alkaloids. The data for Uncaria tomentosa indicates the relative abundance of pentacyclic oxindole alkaloids, of which this compound is a major component[1].

Comparative Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, with neuroprotective and anti-inflammatory effects being the most prominently studied. While direct comparative studies of this compound from different plant sources are limited, research on the compound isolated from Uncaria species provides significant insights into its therapeutic potential.

Neuroprotective Effects

This compound isolated from Uncaria perrottetii has demonstrated significant neuroprotective capabilities in in-vitro models of Alzheimer's disease[2].

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to amyloid-beta (Aβ) peptides or hydrogen peroxide (H₂O₂).

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the neurotoxic agent.

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.

  • Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability in this compound-treated cells compared to untreated control cells.

Anti-inflammatory Activity

Extracts of Uncaria tomentosa, rich in pentacyclic oxindole alkaloids including this compound, have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. Specifically, these extracts have been observed to decrease the activation of NF-κB, a critical transcription factor in the inflammatory response. The stereoisomer of this compound, mitraphylline, has been shown to directly inhibit NF-κB[3].

Signaling Pathway Interactions

This compound's biological effects are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action.

NF-κB Signaling Pathway Inhibition

This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IKK_Complex->IkB NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocation This compound This compound This compound->IKK_Complex Inhibits DNA DNA NF_kB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

While direct evidence is still emerging, it is hypothesized that this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. The modulation of this pathway could contribute to its observed neuroprotective effects.

MAPK_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Stress_Signal Oxidative Stress / Neurotoxic Insult MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPKKK Inhibits? Apoptotic_Genes Apoptotic Gene Expression Transcription_Factors->Apoptotic_Genes Induces

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound from different plant sources, particularly Uncaria tomentosa and Mitragyna speciosa, presents a promising area for further pharmacological research. The variability in its concentration across different species and plant parts underscores the importance of standardized extraction and quantification methods for consistent research outcomes. The demonstrated neuroprotective and potential anti-inflammatory activities, mediated through the inhibition of key signaling pathways like NF-κB, highlight its potential as a lead compound for the development of novel therapeutics. Further comparative studies are warranted to fully elucidate the therapeutic potential of this compound from diverse botanical origins.

References

Isomitraphylline In Vivo Antioxidant Capacity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antioxidant capacity of isomitraphylline against a well-established natural antioxidant, Epigallocatechin gallate (EGCG), and an aqueous leaf extract of Uncaria tomentosa, the plant from which this compound is often isolated. The data presented is primarily derived from studies utilizing the model organism Caenorhabditis elegans, a well-established system for evaluating oxidative stress and antioxidant effects in vivo.

Executive Summary

Current in vivo research using the C. elegans model indicates that purified this compound does not exhibit antioxidant activity and may even possess pro-oxidant properties at certain concentrations . In stark contrast, the aqueous leaf extract of Uncaria tomentosa demonstrates significant antioxidant effects, suggesting a synergistic action of its various constituents. The well-characterized antioxidant, EGCG, consistently shows protective effects against oxidative stress in the same model system, serving as a positive control for comparison. These findings underscore the importance of evaluating complex natural extracts alongside their isolated compounds in antioxidant research.

Comparative Data on In Vivo Antioxidant Effects

The following tables summarize the key quantitative data from in vivo studies in C. elegans, comparing the effects of this compound, Uncaria tomentosa aqueous leaf extract (ALE), and EGCG on markers of oxidative stress.

Table 1: Effect on Intracellular Reactive Oxygen Species (ROS) Levels in C. elegans

CompoundConcentrationChange in ROS Levels vs. ControlCitation
This compound 10 µg/mLIncrease of 22.6% ± 4.13[1]
Mitraphylline 1, 2, and 10 µg/mLNo significant reduction[1]
Uncaria tomentosa ALE 40 µg/mLDecrease of 25.58% ± 2.16[1]
EGCG 50 µg/mLDecrease of 43.36% ± 2.16[1]

Table 2: Effect on Survival Rate of C. elegans Under Lethal Oxidative Stress (Juglone-Induced)

CompoundConcentrationSurvival RateCitation
This compound 1 and 2 µg/mLNo significant increase in survival[2]
Mitraphylline 1 and 2 µg/mLNo significant increase in survival[2]
Uncaria tomentosa ALE 80 µg/mL53.91% ± 5.63[1]
EGCG 50 µg/mL58.84% ± 6.34[1]
Juglone-Treated Control 80 µmol30.59% ± 1.75[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Measurement of Intracellular ROS in C. elegans

This protocol is adapted from the study by Azevedo et al. (2019)[1].

  • Organism: Wild-type C. elegans (N2 strain).

  • Synchronization: Age-synchronized worms at the L1 larval stage are cultured in S-media containing E. coli OP50 as a food source.

  • Treatment: Worms are treated with the test compounds (this compound, U. tomentosa ALE, EGCG) or vehicle control (DMSO) for a specified period.

  • ROS Detection: The cell-permeable dye 2′,7′-dichlorofluorescein diacetate (H2DCF-DA) is added to the worm culture. Inside the worms, cellular esterases convert H2DCF-DA to a non-fluorescent intermediate, which is then oxidized by intracellular ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity of DCF is measured using a microplate reader. The intensity is proportional to the level of intracellular ROS.

In Vivo Survival Assay Under Oxidative Stress in C. elegans

This protocol is also based on the work of Azevedo et al. (2019)[1].

  • Organism and Synchronization: As described in the ROS measurement protocol.

  • Pre-treatment: Synchronized L1 worms are pre-treated with the test compounds or vehicle control for a defined duration.

  • Induction of Oxidative Stress: The worms are then exposed to a lethal dose of a pro-oxidant agent, such as juglone (80 µmol).

  • Survival Assessment: After 24 hours of exposure to the pro-oxidant, the number of surviving and dead worms is counted. Worms that do not respond to a gentle touch with a platinum wire are considered dead.

  • Data Analysis: The survival rate is calculated as the percentage of surviving worms relative to the total number of worms at the beginning of the stress exposure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for evaluating antioxidant capacity in C. elegans and the key signaling pathways involved in the oxidative stress response.

experimental_workflow cluster_setup Experimental Setup cluster_assays Antioxidant Capacity Assessment cluster_results Data Analysis and Comparison start Synchronized C. elegans (L1 Stage) treatment Treatment with Test Compounds (this compound, U. tomentosa ALE, EGCG) start->treatment ros_assay Intracellular ROS Measurement (H2DCF-DA Assay) treatment->ros_assay Direct Measurement of ROS survival_assay Survival Assay under Oxidative Stress (Juglone) treatment->survival_assay Functional Outcome ros_results Quantification of Fluorescence ros_assay->ros_results survival_results Calculation of Survival Rate survival_assay->survival_results comparison Comparison of this compound vs. U. tomentosa ALE vs. EGCG ros_results->comparison survival_results->comparison

Figure 1. Experimental workflow for in vivo antioxidant assessment in C. elegans.

signaling_pathway cluster_stress Oxidative Stress cluster_response Cellular Response Pathways cluster_output Gene Expression and Outcome cluster_intervention Compound Intervention ros Increased ROS (e.g., from Juglone) skn1 SKN-1/Nrf2 Pathway ros->skn1 Activates daf16 DAF-16/FOXO Pathway ros->daf16 Activates detox Detoxification Genes (e.g., gst-4) skn1->detox Upregulates antioxidant_enzymes Antioxidant Enzymes (e.g., sod-3) daf16->antioxidant_enzymes Upregulates stress_resistance Increased Stress Resistance and Survival detox->stress_resistance antioxidant_enzymes->stress_resistance ale U. tomentosa ALE ale->skn1 Modulates This compound This compound This compound->ros Increases

Figure 2. Key signaling pathways in C. elegans oxidative stress response.

Conclusion

The available in vivo evidence from the C. elegans model does not support the use of isolated this compound as an antioxidant. In fact, it may have a pro-oxidant effect. The antioxidant capacity observed in Uncaria tomentosa extracts is likely due to a synergistic effect of multiple compounds within the extract, a phenomenon that is lost upon the isolation of individual alkaloids like this compound. For researchers and drug development professionals, this highlights the critical need for in vivo validation of antioxidant activity and suggests that whole plant extracts may, in some cases, be more effective than their purified constituents. Further research in other in vivo models is warranted to fully elucidate the biological activities of this compound.

References

Isomitraphylline: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selective cytotoxic potential of Isomitraphylline. This guide provides a comparative overview of its effects on cancerous and non-cancerous cell lines, supported by available experimental data and detailed methodologies.

Introduction

This compound, a pentacyclic oxindole alkaloid, has garnered interest in the scientific community for its potential therapeutic properties. As a stereoisomer of Mitraphylline, both naturally occurring in plants of the Uncaria genus, it is crucial to delineate their individual biological activities. This guide focuses on the comparative cytotoxicity of this compound on normal versus cancer cells. However, a significant portion of the currently available research has focused on its stereoisomer, Mitraphylline. Therefore, this guide will present the existing data for Mitraphylline as a benchmark for comparison, highlighting the critical need for further investigation into this compound to fully elucidate its therapeutic potential and selectivity. The selective induction of cell death in cancer cells, while sparing normal cells, is a cornerstone of modern cancer therapy. This guide aims to provide a framework for evaluating the selective cytotoxicity of this compound and similar natural compounds.

Comparative Cytotoxicity: A Review of the Evidence

Direct comparative studies on the cytotoxicity of this compound on a panel of normal versus cancer cell lines are currently limited in the published literature. However, research on its stereoisomer, Mitraphylline, provides valuable insights into the potential cytotoxic effects of this class of compounds.

Studies have demonstrated that Mitraphylline exhibits cytotoxic and antiproliferative effects against various cancer cell lines.[1][2] For instance, one study reported that this compound and Mitraphylline have cytotoxic and antiproliferative effects in various cancer cell lines, suggesting their potential as anticancer agents.[2] Another study focused on the neuroprotective effects of both alkaloids on the human neuroblastoma SH-SY5Y cell line, indicating a potential for therapeutic applications beyond cancer.[2]

Due to the limited direct comparative data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of its stereoisomer, Mitraphylline, against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potential.

Table 1: Cytotoxicity of Mitraphylline Against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MHH-ES-1Ewing's Sarcoma17.15 ± 0.8230 hours[3][4][5][6]
MT-3Breast Cancer11.80 ± 1.0330 hours[3][4][5][6]
SKN-BE(2)Neuroblastoma12.330 hours[7]
GAMGGlioma2048 hours[7]

Note: Data on the cytotoxicity of this compound and Mitraphylline against non-cancerous human cell lines are scarce, preventing a direct calculation of a selectivity index. The selectivity index (SI) is a critical parameter calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells. The absence of this data for this compound underscores a significant gap in the current research landscape.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are essential. The following sections outline the standard methodologies used to assess the cytotoxic effects of compounds like this compound.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a control compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the general workflow of a cytotoxicity assay.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay start Seed Cells in 96-well Plate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data and Determine IC50 measure->analyze

A simplified workflow for determining the cytotoxicity of a compound.

Mechanism of Action: Induction of Apoptosis

The selective killing of cancer cells by therapeutic agents often involves the induction of apoptosis, or programmed cell death.[11][12] Apoptosis is a highly regulated process that plays a crucial role in tissue homeostasis by eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[13][14][15]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[1] This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9.

Activated initiator caspases (caspase-8 and -9) then cleave and activate effector caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The following diagram illustrates the key components of the intrinsic and extrinsic apoptosis pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA Damage) mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Further research is required to determine whether this compound induces apoptosis in cancer cells and to identify the specific signaling pathways involved.

Conclusion and Future Directions

The available evidence suggests that pentacyclic oxindole alkaloids, such as Mitraphylline, exhibit cytotoxic effects against a range of cancer cell lines. However, a critical knowledge gap exists regarding the comparative cytotoxicity of this compound on normal versus cancer cells. To establish its potential as a selective anticancer agent, future research should prioritize the following:

  • Direct Comparative Cytotoxicity Studies: Evaluating the IC50 values of this compound on a broad panel of human cancer cell lines alongside their corresponding normal counterparts (e.g., breast cancer cells vs. normal breast epithelial cells).

  • Calculation of Selectivity Index: Determining the selectivity index of this compound for various cancer cell types to quantify its therapeutic window.

  • Mechanistic Studies: Investigating the molecular mechanisms by which this compound induces cell death in cancer cells, with a focus on its effects on the apoptosis signaling pathway.

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.

By addressing these research questions, the scientific community can gain a comprehensive understanding of the therapeutic potential of this compound and its suitability for further development as a novel anticancer drug.

References

Assessing the Potential Synergistic Effects of Isomitraphylline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known biological activities of Isomitraphylline and explores the potential for its synergistic use with other compounds. While direct studies on the synergistic effects of this compound with other specific agents are currently limited, this document summarizes existing data on its individual bioactivities and offers a framework for future research into its combinatorial potential.

This compound, a pentacyclic oxindole alkaloid, has garnered interest for its neuroprotective, anti-inflammatory, and antioxidant properties.[1] Evidence from studies on extracts of Uncaria tomentosa, a plant rich in this compound, suggests that the observed antioxidant effects in vivo may arise from a synergistic interplay between the plant's various secondary metabolites, as this compound administered in isolation did not produce the same effects.[2] This finding opens the door to investigating the synergistic potential of this compound when combined with other therapeutic compounds.

Quantitative Data on the Biological Activities of this compound

The following tables summarize the key quantitative data from in vitro studies on the biological effects of this compound.

Table 1: Neuroprotective Effects of this compound

AssayCell LineTreatmentConcentrationResult
Inhibition of Amyloid-β (Aβ) Aggregation-This compound50 µM60.32% ± 2.61 inhibition[3]
Cell Viability (Aβ-induced toxicity)SH-SY5YThis compound10 µM65.32% ± 3.06 cell viability
This compound20 µM76.02% ± 4.89 cell viability
Reduction of Intracellular Reactive Oxygen Species (ROS)SH-SY5YH₂O₂-induced stress + this compound10 µMROS levels decreased to 301.78% (compared to 329.06% in H₂O₂ only group)
H₂O₂-induced stress + this compound20 µMROS levels decreased to 238.92% (compared to 329.06% in H₂O₂ only group)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition

This assay quantifies the extent of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[1][4]

Materials:

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Amyloid-β (Aβ) peptide

  • Test compound (this compound)

  • 0.2 µm syringe filter

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Preparation of ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. This stock solution should be stored in the dark.

  • Preparation of ThT Working Solution: On the day of the experiment, dilute the ThT stock solution in phosphate buffer (e.g., 1 mL of stock into 50 mL of buffer).

  • Aβ Preparation: Prepare the Aβ peptide solution according to the manufacturer's instructions to induce aggregation.

  • Assay:

    • In a multi-well plate, combine the Aβ peptide solution with the ThT working solution.

    • Add different concentrations of this compound to the wells.

    • Include a control group with Aβ and ThT but without this compound.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of around 482 nm.[1]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells containing this compound to the control wells.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the level of oxidative stress within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is a cell-permeable, non-fluorescent compound that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.[5]

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Cell culture medium

  • H₂DCFDA

  • Hydrogen peroxide (H₂O₂) as an ROS inducer

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a suitable multi-well plate until they reach the desired confluence.

  • Induction of Oxidative Stress: Treat the cells with H₂O₂ to induce the generation of intracellular ROS.

  • Treatment with this compound: Treat the cells with different concentrations of this compound.

  • Loading with H₂DCFDA:

    • Wash the cells with PBS.

    • Incubate the cells with H₂DCFDA working solution (typically 10-50 µM) in the dark at 37°C for 30 minutes.[5]

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6]

  • Data Analysis: The reduction in fluorescence intensity in cells treated with this compound compared to cells treated with H₂O₂ alone indicates the compound's ability to reduce intracellular ROS levels.

Visualizing Experimental Design and Signaling Pathways

To guide future research, the following diagrams illustrate a hypothetical workflow for assessing synergy and a potential signaling pathway influenced by this compound.

Synergy_Assessment_Workflow Hypothetical Workflow for Synergy Assessment cluster_preparation Preparation cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Control Vehicle Control Cell_Culture->Control Compound_Prep Prepare Stock Solutions (this compound & Compound X) Iso_Only This compound Alone Compound_Prep->Iso_Only CompX_Only Compound X Alone Compound_Prep->CompX_Only Combination This compound + Compound X Compound_Prep->Combination Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Control->Viability_Assay Iso_Only->Viability_Assay CompX_Only->Viability_Assay Combination->Viability_Assay Dose_Response Generate Dose-Response Curves Viability_Assay->Dose_Response CI_Calc Calculate Combination Index (CI) (Chou-Talalay Method) Dose_Response->CI_Calc Isobologram Generate Isobologram Dose_Response->Isobologram

Caption: Hypothetical workflow for assessing the synergistic effects of this compound.

Oxidative_Stress_Pathway Potential Signaling Pathway for this compound's Antioxidant Effect Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS Oxidative_Stress->ROS Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage This compound This compound This compound->ROS Inhibits Antioxidant_Response Enhanced Antioxidant Response (Potential Mechanism) This compound->Antioxidant_Response Promotes Antioxidant_Response->ROS Scavenges

Caption: Potential mechanism of this compound in reducing oxidative stress.

Future Directions for Synergy Research

The suggestive evidence from the Uncaria tomentosa extract study, combined with the known antioxidant and neuroprotective effects of this compound, provides a strong rationale for investigating its synergistic potential. Future studies could explore combinations of this compound with:

  • Other natural compounds: Co-administration with other phytochemicals that have complementary mechanisms of action.

  • Standard-of-care drugs: Investigating if this compound can enhance the efficacy or reduce the side effects of existing drugs for neurodegenerative diseases or inflammatory conditions.

By employing rigorous experimental designs, such as those outlined in this guide, researchers can systematically evaluate the synergistic potential of this compound and unlock new therapeutic strategies.

References

Unveiling the Binding Affinity of Isomitraphylline to Amyloid-Beta: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of neurodegenerative disease research and drug development, the quest for effective molecules that can modulate the aggregation of amyloid-beta (Aβ) peptides is a critical endeavor. Isomitraphylline, an oxindole alkaloid derived from the plant Uncaria tomentosa, has emerged as a compound of interest due to its demonstrated neuroprotective properties and its ability to interfere with Aβ aggregation, a key pathological hallmark of Alzheimer's disease.

This guide provides a comparative analysis of this compound's interaction with amyloid-beta, presenting available experimental data alongside that of other known Aβ-binding molecules. Detailed experimental protocols for key binding and aggregation assays are also provided to support researchers in their evaluation and future studies.

Comparative Binding Affinity Data

While direct binding affinity values such as the dissociation constant (Kd) for this compound with amyloid-beta monomers or oligomers are not yet widely published, its efficacy in inhibiting Aβ aggregation has been quantified. The following table summarizes the inhibitory activity of this compound and compares it with the binding affinities of other molecules known to interact with amyloid-beta. This allows for an indirect comparison of their potential efficacy in modulating a crucial aspect of Alzheimer's disease pathology.

CompoundTarget ProteinAssay TypeQuantitative MetricReference
This compound Amyloid-BetaThioflavin T Assay60.32% ± 2.61% inhibition of Aβ aggregation at 50 µM[1]
IAM1 (peptide)Aβ42Not SpecifiedKd in the micromolar range[2]
(IAM1)2 (dimeric peptide)Aβ42Not Specified7.4-fold higher affinity than IAM1 (Kd ~60 nM)[2]
P84 (peptide aptamer)Aβ42Not SpecifiedKd in the nanomolar range[2]
P131 (peptide aptamer)Aβ42Not SpecifiedKd in the nanomolar range[2]
ResveratrolAβ40 & Aβ42 (monomers & fibrils)Surface Plasmon Resonance (SPR)Direct binding confirmed[3]
EGCGAβ monomers & oligomersSolution NMRHigher affinity for oligomers than monomers[3]
BAF1Aβ16–21 fibersNMR TitrationApparent Kd of 12 ± 7 µM[4]
Orange-GAβ16–21 fibersNMR TitrationApparent Kd of 43 ± 21 µM[4]

Experimental Protocols

To facilitate the validation and further investigation of this compound's binding properties, detailed methodologies for key experiments are provided below.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.

Principle: An increase in ThT fluorescence intensity over time is proportional to the extent of fibril formation. Inhibitors of aggregation will result in a lower fluorescence signal compared to a control without the inhibitor.

Protocol:

  • Preparation of Aβ Peptides: Lyophilized synthetic Aβ1-42 or Aβ1-40 peptides are reconstituted in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state and then lyophilized again to remove the solvent. The resulting peptide film is stored at -80°C.

  • Assay Preparation: The Aβ peptide film is resuspended in a buffer such as phosphate-buffered saline (PBS) at a final concentration typically in the micromolar range (e.g., 10-50 µM).

  • Incubation: The Aβ solution is mixed with the test compound (e.g., this compound at various concentrations) and a stock solution of Thioflavin T (e.g., 10-20 µM final concentration).

  • Fluorescence Measurement: The mixture is placed in a 96-well plate and incubated at 37°C. Fluorescence is measured at regular intervals using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: The fluorescence intensity is plotted against time. The percentage of inhibition is calculated by comparing the final fluorescence intensity of the samples with the inhibitor to the control (Aβ alone).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Principle: One molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Immobilization of Aβ: Monomeric or oligomeric Aβ peptides are immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: The test compound (analyte, e.g., this compound) is injected at various concentrations over the sensor surface. The association and dissociation phases are monitored.

  • Regeneration: After each binding cycle, the sensor surface is regenerated using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Principle: A solution of the ligand is titrated into a solution of the protein. The heat released or absorbed upon binding is measured by the calorimeter.

Protocol:

  • Sample Preparation: The protein (e.g., Aβ monomers or oligomers) and the ligand (e.g., this compound) are prepared in the same buffer to minimize heats of dilution.

  • Titration: The ligand solution in the syringe is injected in small aliquots into the protein solution in the sample cell at a constant temperature.

  • Heat Measurement: The heat change after each injection is measured.

  • Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Molecular Landscape

To provide a clearer understanding of the experimental workflow and the biological context of this compound's potential mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Binding Affinity & Aggregation Assays cluster_data Data Analysis Abeta Amyloid-Beta (Aβ) Monomers ThT Thioflavin T Assay Abeta->ThT SPR Surface Plasmon Resonance (SPR) Abeta->SPR ITC Isothermal Titration Calorimetry (ITC) Abeta->ITC Iso This compound Iso->ThT Iso->SPR Iso->ITC Inhibition Aggregation Inhibition (%) ThT->Inhibition Kinetics Binding Kinetics (ka, kd) SPR->Kinetics Affinity Binding Affinity (Kd) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo

Experimental workflow for validating this compound's binding to Aβ.

Amyloid_Beta_Signaling_Pathway cluster_APP APP Processing cluster_Aggregation Aβ Aggregation Cascade cluster_Toxicity Neuronal Toxicity APP Amyloid Precursor Protein (APP) secretase β- and γ-secretases APP->secretase cleavage sAPPb sAPPβ Abeta Amyloid-Beta (Aβ) Peptides Monomers Aβ Monomers Abeta->Monomers secretase->sAPPb secretase->Abeta Oligomers Soluble Aβ Oligomers Monomers->Oligomers aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Synaptic Synaptic Dysfunction Oligomers->Synaptic Neuroinflammation Neuroinflammation Oligomers->Neuroinflammation OxidativeStress Oxidative Stress Oligomers->OxidativeStress Plaques Amyloid Plaques Fibrils->Plaques NeuronalDeath Neuronal Death Synaptic->NeuronalDeath Neuroinflammation->NeuronalDeath OxidativeStress->NeuronalDeath This compound This compound This compound->Monomers inhibits aggregation This compound->Oligomers inhibits aggregation

Amyloid-beta signaling pathway and the potential intervention by this compound.

References

Comparative Gene Expression Analysis: Isomitraphylline in Neuroinflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Isomitraphylline, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa (Cat's Claw), has garnered interest for its potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory responses. This guide provides a comparative analysis of the gene expression changes modulated by this compound, juxtaposed with the well-characterized effects of Resveratrol, a natural polyphenol known for its potent anti-inflammatory and antioxidant properties. Due to the nascent stage of research on this compound, this comparison leverages data from studies on related oxindole alkaloids and Uncaria tomentosa extracts to infer its likely mechanisms, while highlighting areas for future investigation.

Executive Summary

This compound and Resveratrol both exhibit promise in mitigating cellular stress and inflammation, key drivers of various pathologies. Their mechanisms appear to converge on the modulation of central signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While Resveratrol's impact on gene expression is extensively documented, this compound's profile is emerging, primarily through indirect evidence. This guide synthesizes the current understanding of both compounds to provide a framework for further research and development.

Comparative Analysis of Gene Expression Modulation

The following tables summarize the known and inferred effects of this compound and the established effects of Resveratrol on key genes involved in inflammation and neuroprotection.

Table 1: Modulation of Key Genes by this compound (Inferred) and Resveratrol

Target GeneGene FunctionEffect of this compound (Inferred)Effect of Resveratrol
Inflammation-Related Genes
TNF-α (Tumor Necrosis Factor-alpha)Pro-inflammatory cytokineDown-regulationDown-regulation[1][2][3][4]
IL-1β (Interleukin-1 beta)Pro-inflammatory cytokineDown-regulationDown-regulation[2][3][4]
IL-6 (Interleukin-6)Pro-inflammatory cytokineDown-regulationDown-regulation[2]
COX-2 (Cyclooxygenase-2)Pro-inflammatory enzymeDown-regulationDown-regulation[2][3]
iNOS (Inducible Nitric Oxide Synthase)Pro-inflammatory enzymeDown-regulationDown-regulation[2][3]
Neuroprotection-Related Genes
SIRT1 (Sirtuin 1)Deacetylase involved in cell defenseUp-regulation (potential)Up-regulation[4][5]
NFE2L2 (Nrf2)Transcription factor for antioxidant responseUp-regulation (potential)Up-regulation[5][6]
SOD2 (Superoxide Dismutase 2)Antioxidant enzymeUp-regulation (potential)Up-regulation[5][6]
CAT (Catalase)Antioxidant enzymeUp-regulation (potential)Up-regulation[5]
Bcl-2 (B-cell lymphoma 2)Anti-apoptotic proteinUp-regulation (potential)Up-regulation[6][7]
Bax (Bcl-2-associated X protein)Pro-apoptotic proteinDown-regulation (potential)Down-regulation[7]

Signaling Pathway Modulation

The anti-inflammatory and neuroprotective effects of both this compound and Resveratrol are largely attributed to their influence on the NF-κB and MAPK signaling cascades.

This compound's Putative Signaling Pathway

Based on studies of related oxindole alkaloids like Rhynchophylline and extracts of Uncaria tomentosa, this compound is hypothesized to inhibit pro-inflammatory signaling.[8][9][10] The activation of receptors by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines typically triggers a cascade that leads to the activation of MAPK and IKK complexes. This results in the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p50/p65 dimer to translocate to the nucleus and induce the expression of inflammatory genes. This compound is thought to interfere with the phosphorylation of IκBα and MAPKs, thereby suppressing this inflammatory cascade.

Isomitraphylline_Pathway Putative Anti-Inflammatory Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor / Cytokine Receptor Stimuli->Receptor MAPK_cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_cascade IKK_complex IKK Complex Receptor->IKK_complex NFkB_nucleus NF-κB (p50/p65) MAPK_cascade->NFkB_nucleus IkB IκBα IKK_complex->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degradation Degradation IkB->Degradation degradation NFkB_complex->NFkB_nucleus translocates This compound This compound This compound->MAPK_cascade inhibits This compound->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2, iNOS) DNA->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Putative mechanism of this compound in suppressing neuroinflammation.

Experimental Protocols

To facilitate further research, a detailed protocol for a comparative gene expression analysis is provided below. This protocol outlines a robust methodology to directly compare the effects of this compound with a control or an alternative compound like Resveratrol.

Gene Expression Analysis Workflow

Experimental_Workflow Comparative Gene Expression Analysis Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y neuroblastoma, BV-2 microglia) Treatment 2. Treatment - Vehicle Control - this compound - Alternative (e.g., Resveratrol) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC Library_Prep 5. Library Preparation (e.g., mRNA-seq) QC->Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis - Quality Control - Alignment - Differential Gene Expression - Pathway Analysis Sequencing->Data_Analysis Validation 8. Validation (e.g., qRT-PCR) Data_Analysis->Validation

Caption: A typical workflow for comparative transcriptomic analysis.

Detailed Methodology
  • Cell Culture and Treatment:

    • Human neuroblastoma SH-SY5Y cells or murine BV-2 microglial cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

    • For inflammatory conditions, cells can be pre-treated with this compound (e.g., 10, 20 µM) or Resveratrol (e.g., 20, 50 µM) for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a further 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Extraction and Quality Control:

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

    • The integrity of the RNA is evaluated using an Agilent 2100 Bioanalyzer to ensure high-quality RNA (RIN > 8) for sequencing.

  • Library Preparation and Sequencing:

    • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

    • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

    • Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.

    • The cDNA fragments undergo end-repair, A-tailing, and adapter ligation.

    • The ligated products are amplified by PCR to create the final cDNA library.

    • The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Raw sequencing reads are subjected to quality control using tools like FastQC.

    • Reads are aligned to the human or mouse reference genome using an aligner such as STAR.

    • Gene expression levels are quantified using tools like HTSeq or Salmon.

    • Differential gene expression analysis between treatment groups is performed using packages like DESeq2 or edgeR in R.

    • Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes to identify significantly modulated biological processes and pathways.

  • Validation by qRT-PCR:

    • A subset of differentially expressed genes identified from the RNA-seq data is validated using quantitative real-time PCR (qRT-PCR).

    • cDNA is synthesized from the same RNA samples used for sequencing.

    • qRT-PCR is performed using gene-specific primers and a suitable master mix (e.g., SYBR Green).

    • Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH or ACTB), and the relative expression is calculated using the 2-ΔΔCt method.

Conclusion and Future Directions

The available evidence, though indirect for this compound, suggests that it shares common mechanisms with Resveratrol in modulating inflammatory and oxidative stress-related gene expression. Both compounds appear to exert their effects through the inhibition of the NF-κB and MAPK signaling pathways. However, the precise gene targets and the full extent of this compound's effects on the transcriptome remain to be elucidated.

Future research should focus on conducting comprehensive, direct comparative gene expression studies, such as RNA-sequencing, to map the transcriptional landscape modulated by this compound. Such studies will be crucial in validating its inferred mechanisms, identifying novel therapeutic targets, and providing a solid foundation for its potential development as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. The experimental protocol outlined in this guide provides a roadmap for undertaking such vital investigations.

References

Safety Operating Guide

Safe Disposal of Isomitraphylline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Isomitraphylline, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is classified as acutely toxic and fatal if swallowed.[1] Therefore, strict adherence to the following disposal protocols is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to adhere to local, regional, national, and international regulations.[1] The following steps provide a general framework for proper disposal:

  • Do Not Dispose Down the Drain: Due to its toxicity, this compound should never be disposed of down the sink or in general waste.

  • Containerization:

    • Place waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 4963-01-3[1]

      • Hazard Pictogram: Skull and Crossbones[1]

      • Signal Word: Danger[1]

      • Hazard Statement: H300 - Fatal if swallowed[1]

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol [1]
Boiling Point555.185°C at 760 mmHg[2]
Density1.335 g/cm³[2]
Flash Point289.566°C[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste Generated B Wear Appropriate PPE A->B G Improper Disposal (e.g., Drain, Regular Trash) A->G C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Secondary Containment Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Disposal E->F

References

Personal protective equipment for handling Isomitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling Isomitraphylline. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is an oxindole alkaloid with significant biological activity, including neuroprotective properties.[1][2] However, it is also classified as a hazardous substance, primarily exhibiting acute oral toxicity.[3][4]

Key Safety and Hazard Information

A summary of the pertinent hazard classifications and precautionary statements for this compound is provided below. This information is compiled from multiple safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statements (abbreviated)
Acute Toxicity, Oral H300: Fatal if swallowed.[3] / H301: Toxic if swallowed.[4]P264: Wash thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[3][4] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][4] P330: Rinse mouth.[3][4]
Serious Eye Damage H318: Causes serious eye damage.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Skin Sensitization H317: May cause an allergic skin reaction.[4]P261: Avoid breathing dust.[4] P272: Contaminated work clothing should not be allowed out of the workplace.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Reproductive Toxicity H360: May damage fertility or the unborn child.[4] / H361: Suspected of damaging fertility or the unborn child.[5]P201: Obtain special instructions before use.[4] P202: Do not handle until all safety precautions have been read and understood.[4]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects.[4]P273: Avoid release to the environment.[4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure to this compound. The required PPE varies depending on the specific handling procedure.

ActivityRequired PPENotes
Weighing and Preparing Solutions - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles- FFP3 or N95 RespiratorAll operations involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[6][7]
Handling Dilute Solutions - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsWork should be conducted with care to avoid splashes and aerosol generation.[6]
Cell Culture and in vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard aseptic techniques should be followed in a biological safety cabinet.[6]
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Chemical Splash GogglesUse caution when handling contaminated waste to prevent secondary exposure.[6]

Standard Operating Procedure for Handling this compound

A systematic workflow is crucial to minimize exposure risk and ensure experimental integrity.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Solid this compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment (e.g., cell culture) dissolve->use decontaminate Decontaminate Work Surfaces use->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: Workflow for handling this compound.

Chemical Waste Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Collection:

  • Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) into a designated, clearly labeled hazardous waste container.[6][8]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.[6]

  • Sharps: Dispose of all contaminated sharps (e.g., needles, scalpels) in a puncture-resistant sharps container.[6]

Final Disposal: All waste must be disposed of in accordance with local, regional, and national regulations for hazardous chemical waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[9]

cluster_waste_type Segregate Waste by Type cluster_containers Use Designated Containers start Waste Generated solid Contaminated Solid Waste (Gloves, Gowns, etc.) start->solid liquid Contaminated Liquid Waste start->liquid sharps Contaminated Sharps start->sharps solid_container Labeled Hazardous Solid Waste Bin solid->solid_container liquid_container Labeled Hazardous Liquid Waste Bottle liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container end Arrange for Pickup by EHS solid_container->end liquid_container->end sharps_container->end

Caption: Chemical waste disposal workflow.

Emergency Response Procedures

Immediate and appropriate action is required in the event of an emergency involving this compound.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing.[10] Seek medical attention if symptoms occur.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[10][11] Remove contact lenses if present and easy to do.[11] Immediate medical attention is required.[11]

  • Ingestion: If swallowed, rinse mouth with water.[3][11] Immediately call a poison control center or doctor for treatment advice.[3][11] Do NOT induce vomiting unless directed by medical personnel.[10]

  • Inhalation: Remove the individual to fresh air.[10][11] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[10]

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills or if you are unsure how to proceed, contact your institution's EHS department.

action_node action_node start Emergency Event exposure_type Type of Exposure? start->exposure_type spill Spill exposure_type->spill Spill ingestion Ingestion exposure_type->ingestion Personal Exposure action_spill Evacuate Area Don PPE Contain & Clean Up Contact EHS spill->action_spill skin_contact Skin/Eye Contact ingestion->skin_contact Skin/Eye inhalation Inhalation ingestion->inhalation Inhalation action_ingestion Rinse Mouth Call Poison Control IMMEDIATELY ingestion->action_ingestion Ingestion action_skin_eye Flush with Water (15+ min) Remove Contaminated Clothing Seek Medical Attention skin_contact->action_skin_eye action_inhalation Move to Fresh Air Seek Immediate Medical Attention inhalation->action_inhalation

Caption: Emergency response decision tree.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isomitraphylline
Reactant of Route 2
Isomitraphylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.